FAM amine, 5-isomer
Descripción
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Structure
3D Structure of Parent
Propiedades
Fórmula molecular |
C27H27ClN2O6 |
|---|---|
Peso molecular |
511.0 g/mol |
Nombre IUPAC |
6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]hexylazanium;chloride |
InChI |
InChI=1S/C27H26N2O6.ClH/c28-11-3-1-2-4-12-29-25(32)16-5-8-20-19(13-16)26(33)35-27(20)21-9-6-17(30)14-23(21)34-24-15-18(31)7-10-22(24)27;/h5-10,13-15,30-31H,1-4,11-12,28H2,(H,29,32);1H |
Clave InChI |
YMNCSJRUUHHNGI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1C(=O)NCCCCCC[NH3+])C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O.[Cl-] |
Origen del producto |
United States |
Foundational & Exploratory
5-FAM Amine (5-Isomer): A Technical Guide for Researchers
An in-depth guide to the properties, applications, and experimental protocols for 5-carboxyfluorescein (5-FAM), a widely used amine-reactive fluorescent dye in biological research.
Introduction
5-Carboxyfluorescein, commonly known as 5-FAM, is a highly versatile and widely utilized fluorescent dye in molecular and cellular biology. As a derivative of fluorescein, it exhibits bright green fluorescence with excitation and emission maxima well-suited for standard FITC filter sets and the 488 nm argon-ion laser line.[1] The "5-isomer" designation specifies the attachment point of the carboxyl group on the fluorescein core, which influences its reactivity and spectral properties.
This technical guide provides a comprehensive overview of 5-FAM amine, focusing on its chemical properties, applications in bioconjugation, and detailed experimental protocols for labeling biomolecules.
Core Properties and Chemical Structure
5-FAM is an amine-reactive fluorescent label.[2] The addition of an amine group, often through a linker arm, makes the compound more reactive with electrophilic reagents like activated esters or epoxides and enables its participation in enzymatic transamination.[3][4] For bioconjugation, the carboxylic acid of 5-FAM is typically activated, for instance, as an N-hydroxysuccinimide (NHS) ester, which efficiently reacts with primary amines on proteins, peptides, and amine-modified nucleic acids to form stable amide bonds.[5][6] This covalent attachment allows for the stable and robust fluorescent labeling of target biomolecules.
Quantitative Data Summary
The following table summarizes the key quantitative properties of 5-FAM amine and its derivatives.
| Property | Value | Reference |
| Excitation Maximum (λex) | 490 - 495 nm | [1][2][3][4] |
| Emission Maximum (λem) | 513 - 521 nm | [2][3][4][6] |
| Molar Extinction Coefficient (ε) | >80,000 M⁻¹cm⁻¹ | [3][4] |
| Fluorescence Quantum Yield (Φ) | 0.93 | [3][4] |
| Molecular Weight | ~376.3 g/mol (for 5-Carboxyfluorescein) | [2][7] |
| Molecular Formula | C₂₁H₁₂O₇ (for 5-Carboxyfluorescein) | [2][7] |
| Purity | >90% | [6] |
| Solubility | Soluble in DMSO, DMF, and methanol | [3][4] |
Applications in Research and Drug Development
The bright and stable fluorescence of 5-FAM makes it a valuable tool for a wide range of applications, including:
-
Fluorescence Microscopy: Labeling proteins and other cellular components for visualization within fixed or living cells.[8]
-
Flow Cytometry: Quantifying and sorting fluorescently labeled cells.[6]
-
Immunoassays: Detecting and quantifying antigens or antibodies.[6]
-
Real-Time qPCR: Used as a reporter dye in probe-based assays for nucleic acid quantification.[8]
-
Fluorescence Resonance Energy Transfer (FRET): Paired with a suitable quencher to study molecular interactions and enzyme activity.[9]
-
Labeling of Biomolecules: Covalently attaching to proteins, peptides, and amine-modified DNA for tracking and detection.[2]
Experimental Protocols
General Protocol for Labeling Proteins with 5-FAM N-hydroxysuccinimide (NHS) Ester
This protocol provides a general workflow for the covalent labeling of proteins with an amine-reactive 5-FAM derivative.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
-
5-FAM SE (N-hydroxysuccinimide ester)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Reaction buffer (0.1 M sodium bicarbonate, pH 8.5)
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation:
-
5-FAM SE Stock Solution Preparation:
-
Prepare a 10 mM stock solution of 5-FAM SE in anhydrous DMSO.[10] This solution should be prepared fresh for each labeling reaction.
-
-
Labeling Reaction:
-
Slowly add the 5-FAM SE stock solution to the protein solution while gently stirring. The optimal molar ratio of dye to protein is typically around 10:1, but may need to be optimized for each specific protein.[10]
-
Incubate the reaction for 1 hour at room temperature in the dark with continuous, gentle stirring.[10]
-
-
Purification of the Labeled Protein:
Workflow for Intracellular Protein Labeling
The following diagram illustrates a typical workflow for labeling intracellular proteins in suspension cells for analysis by flow cytometry.[5]
Caption: Workflow for intracellular protein labeling with 5-FAM SE.
Chemical Reaction of 5-FAM SE with a Primary Amine
The diagram below illustrates the fundamental chemical reaction between the N-hydroxysuccinimide (NHS) ester of 5-FAM and a primary amine on a biomolecule, resulting in a stable amide bond.
Caption: Reaction of 5-FAM NHS ester with a primary amine.
Conclusion
5-FAM amine and its derivatives are indispensable tools in modern biological research and drug development. Their bright fluorescence, high quantum yield, and well-established amine-reactive chemistry provide a reliable method for fluorescently labeling a wide array of biomolecules. By following optimized protocols, researchers can achieve robust and reproducible labeling for various downstream applications, enabling deeper insights into complex biological processes.
References
- 1. empbiotech.com [empbiotech.com]
- 2. 5-FAM (5-Carboxyfluorescein), Amine-reactive fluorescent label (CAS 76823-03-5) | Abcam [abcam.com]
- 3. FAM amine, 5-isomer, 2183440-41-5 | BroadPharm [broadpharm.com]
- 4. This compound (A270206) | Antibodies.com [antibodies.com]
- 5. benchchem.com [benchchem.com]
- 6. 5-Carboxyfluorescein N-Succinimidyl Ester Fluorescent Label - Creative Biolabs [creative-biolabs.com]
- 7. caymanchem.com [caymanchem.com]
- 8. FAM dye: Properties, uses & applications [baseclick.eu]
- 9. The Synthesis and Application of Fmoc-Lys(5-Fam) Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
FAM amine 5-isomer chemical structure
An In-depth Technical Guide to 5-Carboxyfluorescein, N-succinimidyl Ester (5-FAM, SE)
Introduction
5-Carboxyfluorescein (5-FAM) is a foundational green fluorescent dye widely employed in biological research for the covalent labeling of biomolecules. This guide focuses on the single-isomer, amine-reactive derivative, 5-Carboxyfluorescein, N-succinimidyl Ester (5-FAM, SE) . The succinimidyl ester (SE) moiety makes it a highly efficient tool for conjugating the fluorescein fluorophore to primary and secondary aliphatic amines, such as those found on proteins and amine-modified oligonucleotides. Its bright, photostable fluorescence and well-characterized spectral properties make it a staple for a diverse range of applications, from immunoassays to fluorescence microscopy.
It is important to distinguish this amine-reactive reagent from "FAM amine," which refers to a fluorescein molecule modified to contain a reactive amine group. The vast majority of labeling applications utilize the amine-reactive 5-FAM, SE described herein.
Core Properties and Chemical Structure
5-FAM, SE is derived from the xanthene class of dyes. The molecule consists of a fluorescein core with a carboxylic acid group at the 5-position of the bottom benzene ring, which is activated as an N-hydroxysuccinimide (NHS) ester. This activation renders the molecule highly susceptible to nucleophilic attack by primary amines, resulting in the formation of a stable amide bond.
Chemical Structure: 3',6'-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-5-carboxylic acid, N-succinimidyl ester
Quantitative Data Summary
The photophysical and chemical properties of 5-FAM, SE are critical for its application in quantitative fluorescence-based assays. These properties are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₂₅H₁₅NO₉ | [1] |
| Molecular Weight | 473.39 g/mol | [2] |
| Excitation Maximum (λex) | ~494 nm | [1][2] |
| Emission Maximum (λem) | ~520 nm | [2][3] |
| Molar Extinction Coefficient (ε) | >72,000 M⁻¹cm⁻¹ at ~494 nm (pH 9) | [4] |
| Fluorescence Quantum Yield (Φ) | ~0.93 | [5][6] |
| Appearance | Yellow to orange solid | [7] |
| Solubility | Soluble in DMSO, DMF | [5][6] |
| Reactive Group | N-hydroxysuccinimide (NHS) Ester | [1][8] |
| Target Moiety | Primary and secondary aliphatic amines (e.g., Lysine) | [1][9] |
Note: Spectral properties can be pH-dependent. The fluorescence of FAM is stable in neutral to slightly alkaline buffers (pH 7.2-8.5) but decreases significantly in acidic environments (below pH 7).[4][10]
Synthesis and Reaction Mechanism
Synthesis Overview
The synthesis of 5-FAM, SE involves a two-step process. First, resorcinol is condensed with 4-carboxyphthalic anhydride in methanesulfonic acid to produce a mixture of 5- and 6-carboxyfluorescein isomers.[11] Following separation of the desired 5-isomer, the carboxylic acid is activated. This is typically achieved by reacting 5-carboxyfluorescein with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide coupling agent, such as 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide hydrochloride (EDC).[12][13]
Reaction Mechanism with Primary Amines
The utility of 5-FAM, SE as a labeling reagent stems from the reactivity of the NHS ester. The succinimidyl group is an excellent leaving group. When a molecule containing a primary amine (such as the ε-amino group of a lysine residue on a protein) is introduced, it acts as a nucleophile, attacking the carbonyl carbon of the ester. This leads to the formation of a stable amide bond, covalently linking the fluorophore to the target molecule, and the release of N-hydroxysuccinimide as a byproduct.[14][15] This reaction is most efficient at a slightly basic pH of 7.2-8.5.[9][16]
References
- 1. 5-Carboxyfluorescein N-Succinimidyl Ester Fluorescent Label - Creative Biolabs [creative-biolabs.com]
- 2. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 3. 5-FAM (5-Carboxyfluorescein), Amine-reactive fluorescent label (CAS 76823-03-5) | Abcam [abcam.com]
- 4. benchchem.com [benchchem.com]
- 5. FAM amine, 5-isomer (A270206) | Antibodies.com [antibodies.com]
- 6. This compound, 2183440-41-5 | BroadPharm [broadpharm.com]
- 7. biotium.com [biotium.com]
- 8. empbiotech.com [empbiotech.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The Synthesis and Application of Fmoc-Lys(5-Fam) Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Preparation of succinimidyl and pentafluorophenyl active esters of 5- and 6-carboxyfluorescein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Fluorescein labeling of proteins - 每日生物评论 [bio-review.com]
- 16. researchgate.net [researchgate.net]
5-Carboxyfluorescein Amine Derivatives: A Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the synthesis, bioconjugation, and application of 5-carboxyfluorescein (5-FAM) and its amine-reactive derivatives, providing researchers and drug development professionals with a comprehensive resource for utilizing this versatile fluorescent probe.
5-Carboxyfluorescein (5-FAM) is a widely utilized fluorescent dye, prized for its bright green emission and compatibility with common fluorescence instrumentation. Its amine-reactive derivatives, particularly the N-hydroxysuccinimidyl (NHS) ester, are invaluable tools for the covalent labeling of biomolecules. This guide delves into the core technical aspects of 5-FAM, offering detailed protocols and data to empower its effective application in research and drug development.
Core Properties and Data
5-FAM and its derivatives exhibit well-defined spectral and physicochemical properties that are critical for experimental design and data interpretation. The following tables summarize key quantitative data for 5-carboxyfluorescein and its NHS ester.
Table 1: Physicochemical Properties of 5-Carboxyfluorescein (5-FAM)
| Property | Value | Reference |
| Molecular Formula | C₂₁H₁₂O₇ | [1][2] |
| Molecular Weight | 376.3 g/mol | [1][2][3] |
| CAS Number | 76823-03-5 | [1][2][3] |
| Appearance | Orange/yellow solid | [3] |
| Solubility | Soluble in DMSO, DMF, and aqueous buffers at pH > 6 | [2][3] |
Table 2: Spectroscopic Properties of 5-Carboxyfluorescein (5-FAM)
| Property | Value | Conditions | Reference |
| Excitation Maximum (λex) | 492 nm | pH 9 | [1][3] |
| Emission Maximum (λem) | 514 nm | pH 9 | [3] |
| Molar Extinction Coefficient (ε) | >81,000 M⁻¹cm⁻¹ | pH 7.4 | [4] |
Table 3: Properties of 5-Carboxyfluorescein N-hydroxysuccinimidyl Ester (5-FAM NHS Ester)
| Property | Value | Reference |
| Molecular Formula | C₂₅H₁₅NO₉ | [4][5] |
| Molecular Weight | 473.39 g/mol | [4][5] |
| CAS Number | 92557-80-7 | [4] |
| Reactive Group | N-hydroxysuccinimidyl ester | [4][6] |
| Reacts With | Primary and secondary amines | [4][6] |
| Storage Conditions | -20°C, desiccated, protected from light | [1][4] |
Synthesis and Activation
The synthesis of 5-carboxyfluorescein is typically achieved through the condensation of resorcinol with 4-carboxyphthalic anhydride. The resulting product can then be activated to its amine-reactive NHS ester.
Experimental Protocol: Synthesis of 5-Carboxyfluorescein
This protocol is based on the condensation reaction between 4-carboxyphthalic anhydride and resorcinol.[6][7]
Materials:
-
4-carboxyphthalic anhydride
-
Resorcinol
-
Methanesulfonic acid
-
Ice
-
Deionized water
-
Methanol
-
Hexane
-
Ethanol
Procedure:
-
Combine 1,2,4-benzenetricarboxylic anhydride (4-carboxyphthalic anhydride) and resorcinol (2 molar equivalents) in methanesulfonic acid.
-
Heat the reaction mixture at 85°C for 24 hours.
-
After cooling to room temperature, pour the reaction mixture into a beaker containing ice and water.
-
An orange-yellow precipitate will form. Collect the precipitate by filtration.
-
Dry the precipitate in an oven at 200°C.
-
The crude product is a mixture of 5- and 6-carboxyfluorescein isomers. Separation can be achieved by fractional crystallization.
-
Recrystallize the crude product from methanol/hexane to preferentially isolate the 6-carboxyfluorescein isomer.
-
Collect the mother liquor, evaporate the solvent, and recrystallize the residue from ethanol/hexane to isolate the 5-carboxyfluorescein isomer.
-
Experimental Protocol: Preparation of 5-FAM NHS Ester
This protocol describes the activation of the carboxylic acid group of 5-FAM to an N-hydroxysuccinimidyl ester.
Materials:
-
5-Carboxyfluorescein (5-FAM)
-
N,N'-Disuccinimidyl carbonate (DSC) or a combination of N-hydroxysuccinimide (NHS) and a carbodiimide (e.g., DCC or EDC)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Anhydrous Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Ethyl acetate
-
Hexane
Procedure:
-
Dissolve 5-carboxyfluorescein in anhydrous DMF or DMSO under an inert atmosphere (e.g., nitrogen or argon).
-
Add N,N'-Disuccinimidyl carbonate (1.5 equivalents) and DIPEA (2 equivalents).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, precipitate the product by adding the reaction mixture to a solution of ethyl acetate and hexane.
-
Collect the precipitate by filtration and wash with hexane.
-
Dry the 5-FAM NHS ester under vacuum. Store the final product at -20°C, protected from light and moisture.
Synthesis and activation of 5-carboxyfluorescein.
Bioconjugation to Biomolecules
The primary application of 5-FAM NHS ester is the covalent labeling of biomolecules containing primary or secondary amines, such as proteins, peptides, and amine-modified oligonucleotides. The NHS ester reacts with these amines to form a stable amide bond.
Experimental Protocol: Labeling a Protein with 5-FAM NHS Ester
This protocol provides a general procedure for labeling a protein with 5-FAM NHS ester. Optimization of the dye-to-protein molar ratio may be required for specific applications.
Materials:
-
Protein to be labeled (in an amine-free buffer, e.g., PBS or borate buffer)
-
5-FAM NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate or borate buffer, pH 8.0-9.0)
-
Purification column (e.g., size-exclusion chromatography, dialysis cassette)
-
Spectrophotometer
Procedure:
-
Prepare the Protein Solution:
-
Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris or glycine).
-
-
Prepare the 5-FAM NHS Ester Stock Solution:
-
Immediately before use, dissolve the 5-FAM NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.
-
-
Labeling Reaction:
-
Calculate the required volume of the 5-FAM NHS ester stock solution to achieve the desired molar excess (typically 10-20 fold molar excess of dye to protein).
-
Add the calculated volume of the 5-FAM NHS ester solution to the protein solution while gently vortexing.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Purification of the Conjugate:
-
Remove the unreacted 5-FAM NHS ester and byproducts by size-exclusion chromatography or dialysis.
-
For size-exclusion chromatography, equilibrate the column with an appropriate buffer (e.g., PBS) and apply the reaction mixture. The labeled protein will elute first.
-
For dialysis, transfer the reaction mixture to a dialysis cassette with an appropriate molecular weight cutoff and dialyze against a large volume of buffer.
-
-
Characterization of the Conjugate:
-
Determine the protein concentration by measuring the absorbance at 280 nm.
-
Determine the concentration of the conjugated dye by measuring the absorbance at ~494 nm.
-
Calculate the degree of labeling (DOL), which is the average number of dye molecules per protein molecule.
-
General workflow for protein labeling with 5-FAM NHS ester.
Applications in Drug Development
The bright fluorescence and ability to be conjugated to various biomolecules make 5-FAM a valuable tool in numerous drug development applications.
-
Fluorescence Microscopy: 5-FAM labeled antibodies, peptides, or small molecules can be used to visualize the localization and trafficking of target molecules within cells and tissues.
-
Flow Cytometry: Cells can be labeled with 5-FAM conjugates to identify and quantify specific cell populations based on the expression of cell surface or intracellular markers.
-
High-Throughput Screening (HTS): 5-FAM can be incorporated into fluorescent probes for HTS assays to identify compounds that modulate the activity of enzymes or receptor binding.
-
Fluorescence Resonance Energy Transfer (FRET): 5-FAM can serve as a donor or acceptor fluorophore in FRET-based assays to study molecular interactions, such as protein-protein interactions or conformational changes.
-
Drug Delivery Studies: By labeling drug delivery vehicles (e.g., nanoparticles, liposomes) or the drug itself with 5-FAM, their biodistribution, cellular uptake, and intracellular fate can be tracked.
Example Signaling Pathway Visualization: Kinase Activity Probe
In this hypothetical example, a peptide substrate for a specific kinase is labeled with 5-FAM. Upon phosphorylation by the kinase, a binding site for a phosphopeptide-binding antibody is created. This antibody, labeled with a quencher molecule, can then be used in an immunoassay to quantify kinase activity.
Hypothetical FRET-based kinase activity assay.
Conclusion
5-Carboxyfluorescein and its amine-reactive derivatives are robust and versatile tools for fluorescently labeling a wide array of biomolecules. Their stable conjugation chemistry, bright fluorescence, and compatibility with standard instrumentation make them indispensable in modern biological research and drug development. By understanding the fundamental properties and employing the detailed protocols provided in this guide, researchers can confidently and effectively utilize 5-FAM to advance their scientific discoveries.
References
- 1. empbiotech.com [empbiotech.com]
- 2. caymanchem.com [caymanchem.com]
- 3. biotium.com [biotium.com]
- 4. researchgate.net [researchgate.net]
- 5. 5-Carboxyfluorescein N-Succinimidyl Ester Fluorescent Label - Creative Biolabs [creative-biolabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
A Technical Guide to FAM Amine Isomers: 5-FAM vs. 6-FAM
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the 5- and 6-isomers of FAM (carboxyfluorescein) amine, two of the most widely used fluorescent dyes for labeling biomolecules. This document details their chemical and spectral properties, provides established experimental protocols for their use in bioconjugation, and presents a comparative analysis to aid in the selection of the appropriate isomer for specific research and development applications.
Introduction
Fluorescein and its derivatives, collectively known as FAM, are cornerstone fluorescent probes in biological research and drug development. Their bright green fluorescence, high quantum yield, and compatibility with common fluorescence detection instrumentation make them ideal for a multitude of applications, including fluorescence microscopy, flow cytometry, and nucleic acid sequencing.[1][2][3] Commercially available FAM is often a mixture of two structural isomers: the 5-isomer and the 6-isomer, which differ in the point of attachment of the carboxyl group on the bottom phenyl ring.[1][3] While their spectral properties are nearly identical, subtle differences in their reactivity and the properties of their conjugates can be critical for specific experimental outcomes.
This guide will delve into the technical nuances of the 5-FAM and 6-FAM amine isomers, providing the necessary data and protocols to make informed decisions in your experimental design.
Physicochemical and Spectroscopic Properties
The 5- and 6-isomers of FAM amine exhibit very similar spectral properties.[4] However, understanding these properties is crucial for accurate experimental setup and data interpretation. The key quantitative data for both isomers are summarized in the tables below. It is important to note that commercially available FAM is often a mixture of the 5 and 6-isomers, referred to as 5(6)-FAM.[1]
| Property | 5-FAM Amine | 6-FAM Amine | 5(6)-FAM (Mixed Isomers) |
| Molecular Formula | C₂₇H₂₇ClN₂O₆[5] | C₂₇H₂₇N₂ClO₆[6] | C₂₁H₁₂O₇ (Carboxyfluorescein)[1] |
| Molecular Weight | 511.0 g/mol [5] | 511.0 g/mol (as hydrochloride)[6] | 376.32 g/mol (Carboxyfluorescein)[1] |
| CAS Number | 2183440-41-5 (hydrochloride)[7] | 2183440-42-6 (hydrochloride)[6] | 72088-94-9[8] |
Table 1: Physicochemical Properties of FAM Amine Isomers.
| Property | 5-FAM Amine | 6-FAM Amine | 5(6)-FAM SE (Mixed Isomers) |
| Excitation Maximum (λex) | 490 nm[9] | 490 nm[6] | ~495 nm[10] |
| Emission Maximum (λem) | 513 nm | 513 nm[6] | ~517-520 nm[2] |
| Molar Extinction Coefficient (ε) | 80,000 M⁻¹cm⁻¹ | 80,000 M⁻¹cm⁻¹[6] | >70,000 M⁻¹cm⁻¹ (at pH 9) |
| Fluorescence Quantum Yield (Φ) | 0.93 | 0.93[6] | High[11] |
| Recommended Reaction pH | 8.0 - 9.5[10] | 8.0 - 9.5[10] | 8.0 - 9.5 |
| Solubility | Good in DMSO and DMF | Good in methanol, DMSO, DMF[6] | Soluble in DMSO and DMF[4] |
Table 2: Spectroscopic and Handling Properties of FAM Amine Isomers.
Note on pH Sensitivity: The fluorescence intensity of FAM is highly dependent on pH.[12][13] It is most stable and intense in slightly basic conditions (pH 7.5-9.5).[2][14] Below pH 7, the fluorescence decreases significantly due to protonation.[14] This is a critical consideration for experiments conducted in acidic environments, such as within cellular lysosomes.[15]
Experimental Protocols
The most common method for labeling biomolecules with FAM is through the use of its N-hydroxysuccinimidyl (NHS) ester derivative, which readily reacts with primary amines on proteins, peptides, and amine-modified oligonucleotides to form stable amide bonds.[4][16] FAM amine itself can be used in reactions with electrophilic reagents like activated esters.[6][7]
General Protocol for Labeling Proteins with FAM NHS Ester
This protocol provides a general workflow for the conjugation of a protein with a FAM NHS ester.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS)
-
5(6)-FAM SE (Succinimidyl Ester)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-9.0[4]
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the reaction buffer to a concentration of 2-10 mg/mL.[17][18] Ensure the buffer is free of primary amines (e.g., Tris) or ammonium ions.[17]
-
Prepare FAM SE Stock Solution: Immediately before use, dissolve the FAM SE in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[4]
-
Labeling Reaction:
-
While gently vortexing the protein solution, slowly add a 5- to 20-fold molar excess of the FAM SE stock solution.[4][16] The optimal molar ratio should be determined empirically for each protein.
-
Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C, protected from light.[4][16]
-
-
Purification:
-
Remove unreacted dye and byproducts by size-exclusion chromatography (e.g., Sephadex G-25), dialysis, or HPLC.[17]
-
For HPLC purification of labeled peptides, a C18 column with a gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid) is commonly used.[4] Elution can be monitored at both 220 nm (peptide backbone) and 495 nm (FAM dye).[4]
-
Protocol for Labeling Amino-Modified Oligonucleotides
Materials:
-
5'-amino-modified oligonucleotide
-
6-FAM NHS Ester
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 9[19]
-
Anhydrous DMSO
-
Purification system (e.g., Glen-Pak™ cartridge, HPLC)
Procedure:
-
Prepare Oligonucleotide Solution: Dissolve the amino-modified oligonucleotide in the reaction buffer.
-
Prepare 6-FAM NHS Ester Solution: Dissolve the 6-FAM NHS ester in DMSO.
-
Labeling Reaction:
-
Combine the oligonucleotide and 6-FAM NHS ester solutions. The reaction volume and molar excess of the NHS ester can be optimized to improve coupling efficiency.[19]
-
Incubate the reaction at room temperature.
-
-
Purification:
-
Purify the labeled oligonucleotide using a Glen-Pak™ cartridge or by ion-exchange HPLC to remove unlabeled oligonucleotides and free dye.[20]
-
Visualization of Experimental Workflows and Chemical Reactions
To further clarify the experimental process, the following diagrams illustrate the key workflows and chemical reactions.
Caption: General workflow for labeling a protein with a FAM NHS ester.
Caption: Reaction of a primary amine with a FAM NHS ester.
Comparative Analysis: 5-FAM vs. 6-FAM
While often used as a mixture, understanding the individual characteristics of the 5- and 6-isomers can be advantageous for specific applications.
-
Reactivity and Stability: Both isomers, when activated as NHS esters, react efficiently with primary amines to form stable amide bonds, which are more resistant to hydrolysis than the thiourea bonds formed from isothiocyanates (FITC).[8][10][21] Some studies suggest that the 6-FAM isomer may offer slightly better conjugation yields and result in more stable conjugates compared to FITC, a related fluorescein derivative.[8][22] While direct comparative data between 5-FAM and 6-FAM reactivity is limited, the use of a single isomer can lead to more homogenous products, which is crucial for applications requiring high reproducibility and well-defined stoichiometry.[18]
-
Separation and Purity: The synthesis of carboxyfluorescein typically yields a mixture of the 5- and 6-isomers.[23][24] Separation of these isomers can be challenging but is achievable through techniques like fractional crystallization or chromatography of protected intermediates.[23] For applications demanding the highest purity and homogeneity, using an isomerically pure 5-FAM or 6-FAM is recommended.
-
Applications: For most standard applications, a mixture of 5(6)-FAM is sufficient and more cost-effective. However, for applications such as DNA sequencing or when developing therapeutic conjugates, the use of a single, pure isomer is often preferred to ensure batch-to-batch consistency and to simplify the characterization of the final product.[18]
Conclusion
Both 5-FAM and 6-FAM amines are powerful tools for fluorescently labeling a wide range of biomolecules. Their nearly identical spectral properties mean that for many applications, a mixture of the two isomers is perfectly suitable. However, for researchers requiring the highest degree of precision, reproducibility, and product homogeneity, the use of an isomerically pure compound is advised. The detailed protocols and comparative data presented in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize these essential fluorescent probes in their work.
References
- 1. 6-Carboxyfluorescein - Wikipedia [en.wikipedia.org]
- 2. 5' 6-FAM - 1 modification [eurogentec.com]
- 3. biomers.net | Modifications : Fam (6-Isomer) - biomers.net Oligonucleotides [biomers.net]
- 4. benchchem.com [benchchem.com]
- 5. FAM amine, 5-isomer | C27H27ClN2O6 | CID 131954346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. lumiprobe.com [lumiprobe.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. 5(6)-FAM [5-(and-6)-Carboxyfluorescein] (Validated for labeling peptides and oligos) | CAS 72088-94-9 | AAT Bioquest | Biomol.com [biomol.com]
- 9. Blocked IP Address | Antibodies.com [antibodies.com]
- 10. biotium.com [biotium.com]
- 11. empbiotech.com [empbiotech.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. idtdna.com [idtdna.com]
- 15. Fluorescein Derivatives as Fluorescent Probes for pH Monitoring along Recent Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. glenresearch.com [glenresearch.com]
- 20. glenresearch.com [glenresearch.com]
- 21. 5(6)-FAM [5-(and-6)-Carboxyfluorescein] *CAS 72088-94-9* | AAT Bioquest [aatbio.com]
- 22. What’s the difference between FITC and FAM? | AAT Bioquest [aatbio.com]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
The Spectral Characteristics of 5-FAM Amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core spectral properties of 5-Carboxyfluorescein (5-FAM) and its amine-reactive derivatives. 5-FAM is a widely utilized green fluorescent dye belonging to the xanthene class, valued for its bright fluorescence and compatibility with common biological research instrumentation.[1] This document outlines key quantitative data, detailed experimental protocols, and visual diagrams to support its application in research and drug development.
Core Spectral Properties of 5-FAM Amine
5-FAM is a popular fluorescent label for a variety of biomolecules, including peptides, proteins, and nucleotides.[1][2][3] Its amine derivative, which contains a linker arm with an aliphatic amine group, offers enhanced reactivity towards electrophilic reagents.[4][5] The fundamental photophysical parameters of 5-FAM amine are summarized below.
| Property | Value | References |
| Excitation Maximum (λex) | 490 - 495 nm | [1][2][4][5][6][7][8][9] |
| Emission Maximum (λem) | 513 - 520 nm | [1][4][5][6][7][8][9] |
| Molar Extinction Coefficient (ε) | 74,000 - 80,000 M⁻¹cm⁻¹ | [1][4][5][9] |
| Fluorescence Quantum Yield (Φ) | 0.93 | [4][5][9] |
| Recommended Filter Set | FITC | [1][10] |
Chemical and Physical Properties
| Property | Value | References |
| Molecular Formula | C27H27N2ClO6 (for a specific amine derivative) | [4][5][9][11] |
| Molecular Weight | ~511 g/mol (for a specific amine derivative) | [9][11] |
| Appearance | Yellow solid | [4] |
| Solubility | Good in methanol, DMSO, and DMF | [4][5][9] |
Experimental Protocols
Protocol 1: Determination of Fluorescence Quantum Yield (Comparative Method)
This protocol outlines the determination of the fluorescence quantum yield of 5-FAM amine relative to a known standard, such as fluorescein.[1]
Materials:
-
5-FAM amine solution of unknown quantum yield.
-
Fluorescein standard solution with a known quantum yield (e.g., 0.92 in 0.1 M NaOH).[1]
-
Spectrophotometer.
-
Spectrofluorometer.
-
Appropriate solvents (e.g., phosphate-buffered saline, pH 7.4).[1]
-
Quartz cuvettes (1 cm path length).[1]
Methodology:
-
Prepare a series of dilutions for both the 5-FAM amine solution and the fluorescein standard in the same solvent. To avoid inner filter effects, the absorbance of these solutions at the excitation wavelength should be kept below 0.1.[1]
-
Measure the absorbance spectra of all solutions using the spectrophotometer and record the absorbance at the chosen excitation wavelength (e.g., 490 nm).[1]
-
Measure the fluorescence emission spectra of all solutions using the spectrofluorometer, using the same excitation wavelength as in the absorbance measurements. Ensure identical instrument settings (e.g., slit widths) for all measurements.[1]
-
Integrate the area under the emission spectra for each solution to obtain the integrated fluorescence intensity.[1]
-
Plot the integrated fluorescence intensity versus absorbance for both the 5-FAM amine and the fluorescein standard.[1]
-
Calculate the quantum yield of 5-FAM amine (Φ_FAM) using the following equation:[1]
Φ_FAM = Φ_std * (m_FAM / m_std) * (η_FAM² / η_std²)
Where:
-
Φ_std is the quantum yield of the standard.[1]
-
m_FAM and m_std are the slopes of the linear fits from the plots of integrated fluorescence intensity vs. absorbance for 5-FAM amine and the standard, respectively.[1]
-
η_FAM and η_std are the refractive indices of the solvents used for the 5-FAM amine and standard solutions, respectively (if the same solvent is used, this term is 1).[1]
-
Protocol 2: Labeling of Proteins with 5-FAM Succinimidyl Ester (SE)
This protocol describes a general procedure for the covalent labeling of proteins with an amine-reactive derivative of 5-FAM.
Materials:
-
Protein to be labeled (in a buffer free of primary amines, such as Tris or glycine, at pH 8.5-9.5).[7]
-
5-FAM SE dissolved in anhydrous DMSO to make a 10 mM stock solution.[7]
-
Purification column (e.g., gel filtration) to remove unconjugated dye.
Methodology:
-
Protein Preparation: Ensure the protein concentration is at least 2 mg/mL for optimal labeling efficiency. The buffer should not contain primary amines.[7]
-
Dye Preparation: Prepare a 10 mM stock solution of 5-FAM SE in anhydrous DMSO.[7]
-
Reaction: Add the 5-FAM SE stock solution to the protein solution. The optimal molar ratio of dye to protein is typically around 10:1.[7]
-
Incubation: Gently mix the reaction and incubate in the dark at room temperature for 1-2 hours or at 4°C overnight.
-
Purification: Remove the unreacted dye from the labeled protein using a suitable purification method, such as a gel filtration column.
Visualizations
Caption: Workflow for determining the fluorescence quantum yield of 5-FAM amine.
Caption: General workflow for labeling proteins with 5-FAM succinimidyl ester.
References
- 1. benchchem.com [benchchem.com]
- 2. 5-FAM [5-Carboxyfluorescein] [anaspec.com]
- 3. 5-FAM | AAT Bioquest [aatbio.com]
- 4. FAM amine, 5-isomer (A270206) | Antibodies.com [antibodies.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. biotium.com [biotium.com]
- 9. This compound, 2183440-41-5 | BroadPharm [broadpharm.com]
- 10. FAM dye: Properties, uses & applications [baseclick.eu]
- 11. This compound | C27H27ClN2O6 | CID 131954346 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-FAM Amine: Excitation and Emission Spectra
5-Carboxyfluorescein (5-FAM) is a highly versatile and widely used green fluorescent dye from the xanthene class.[1] As an amine-reactive derivative, it is frequently employed to label a variety of biomolecules, including proteins, peptides, and nucleotides, making it a fundamental tool in biological research and drug development.[1][2][3] This guide provides a comprehensive overview of the spectral properties of 5-FAM amine, detailed experimental protocols for its use, and visual workflows to assist researchers in its practical application.
Core Spectroscopic Properties
The photophysical characteristics of 5-FAM amine make it suitable for a wide range of fluorescence-based assays. It is efficiently excited by the common 488 nm argon-ion laser line, a standard component in many fluorescence instruments like flow cytometers and confocal microscopes.[1] Its bright green emission is readily detectable with standard FITC filter sets. A critical feature of FAM is the pH sensitivity of its fluorescence; the intensity is stable in neutral to alkaline conditions (pH 7.5-8.5) but decreases significantly in acidic environments due to protonation.[1]
Data Presentation: Quantitative Spectroscopic Data
The key spectral and physical properties of 5-FAM amine (5-isomer) are summarized in the table below for easy reference. These values are crucial for accurate experimental design and data analysis, particularly when calculating the degree of labeling.
| Property | Value | References |
| Excitation Maximum (λex) | 492 nm | [4][5] |
| Emission Maximum (λem) | 517 nm | [5][6] |
| Molar Extinction Coefficient (ε) | 74,000 M⁻¹cm⁻¹ | [5] |
| Fluorescence Quantum Yield (Φ) | 0.93 | [5][7] |
| Correction Factor (CF₂₆₀) | 0.22 | [5] |
| Correction Factor (CF₂₈₀) | 0.17 | [5] |
Experimental Protocols
Accurate and reproducible results depend on meticulous experimental execution. The following protocols provide detailed methodologies for measuring the fluorescence spectra of 5-FAM and for its use in bioconjugation.
Protocol 1: Measurement of Fluorescence Spectra
This protocol outlines the procedure for determining the excitation and emission spectra of a 5-FAM solution using a spectrofluorometer.
A. Instrumentation and Setup:
-
Instrument: A calibrated spectrofluorometer equipped with a high-intensity Xenon arc lamp is required.[8]
-
Warm-up: Turn on the instrument and allow the lamp to stabilize for a minimum of 30 minutes to ensure consistent light output.[8]
-
Cuvette: Use a 1 cm path length quartz cuvette for all measurements.
-
Slit Widths: Set the excitation and emission slit widths. A starting width of 5 nm is common, but this may be adjusted to optimize signal-to-noise ratio.[8]
B. Sample Preparation:
-
Prepare a dilute stock solution of 5-FAM amine in a suitable solvent such as DMSO or DMF.[5][7]
-
Prepare a working solution by diluting the stock solution in the desired experimental buffer (e.g., PBS, pH 7.4). The final absorbance at the excitation maximum should be low (ideally < 0.1) to avoid inner filter effects.[9]
C. Measurement Procedure:
-
Blank Measurement: Fill the cuvette with the solvent/buffer used for the working solution. Run a full excitation and emission scan to record any background fluorescence. This blank spectrum should be subtracted from the sample spectrum.[8]
-
Excitation Spectrum Measurement:
-
Place the cuvette with the 5-FAM working solution into the sample holder.
-
Set the emission monochromator to the expected emission maximum (e.g., 517 nm).[8]
-
Scan a range of excitation wavelengths (e.g., 400 nm to 510 nm).
-
The resulting plot of fluorescence intensity versus excitation wavelength is the excitation spectrum. The peak of this spectrum is the excitation maximum (λex).[10]
-
-
Emission Spectrum Measurement:
-
Set the excitation monochromator to the experimentally determined λex (e.g., 492 nm).
-
Scan a range of emission wavelengths, starting at a wavelength slightly longer than the excitation wavelength to avoid scattering artifacts (e.g., scan from 500 nm to 600 nm).[8]
-
The resulting plot of fluorescence intensity versus emission wavelength is the emission spectrum. The peak represents the emission maximum (λem).
-
Protocol 2: Labeling Proteins with 5-FAM Succinimidyl Ester (SE)
5-FAM is often supplied as an N-hydroxysuccinimide (NHS) ester or succinimidyl ester (SE) for covalent labeling of primary amines (-NH₂) on proteins and other biomolecules.[11] The reaction forms a stable amide bond.
A. Materials and Reagents:
-
Protein Solution: Dissolve the protein to be labeled (e.g., an antibody) in an amine-free buffer at pH 8.0-9.0. A common choice is 0.1 M sodium bicarbonate or borate buffer.[2][11] The protein concentration should ideally be 2-10 mg/mL.[2][12] Buffers containing primary amines like Tris or glycine must be avoided as they compete in the reaction.[11][13]
-
5-FAM SE Solution: Immediately before use, dissolve the 5-FAM SE in high-quality, anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF) to make a 10 mM stock solution.[2][12] The NHS-ester moiety is moisture-sensitive and hydrolyzes readily.[11]
B. Labeling Procedure:
-
Molar Ratio: Determine the desired molar ratio of dye to protein. A 10- to 20-fold molar excess of the dye is a common starting point for antibodies, but the optimal ratio should be determined empirically for each protein.[2][11]
-
Reaction: While gently stirring or vortexing the protein solution, slowly add the calculated volume of the 5-FAM SE stock solution.[11]
-
Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.[2][11] Gentle, continuous mixing is recommended.
-
Quenching (Optional): The reaction can be stopped by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM to consume any unreacted dye.[12][14]
C. Purification:
-
It is critical to separate the labeled protein from the unreacted dye.
-
The most common method is size-exclusion chromatography using a desalting column (e.g., Sephadex G-25).[6][14] The larger protein-dye conjugate will elute first, followed by the smaller, free dye molecules.
Protocol 3: Calculation of the Degree of Labeling (DOL)
The DOL is the average number of dye molecules conjugated to each protein molecule. It is a critical parameter for ensuring the quality and reproducibility of experiments.
A. Spectrophotometric Measurement:
-
Using a spectrophotometer, measure the absorbance of the purified protein-dye conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of 5-FAM, ~492 nm (Aₘₐₓ).[6][14]
B. Calculation:
-
Calculate the Protein Concentration (M): The absorbance of the dye at 280 nm must be subtracted to get an accurate protein absorbance reading.
-
Protein Concentration (M) = [A₂₈₀ – (Aₘₐₓ × CF₂₈₀)] / ε_protein [6]
-
Where:
-
-
Calculate the Degree of Labeling (DOL):
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 5-FAM [5-Carboxyfluorescein] [anaspec.com]
- 4. caymanchem.com [caymanchem.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. benchchem.com [benchchem.com]
- 7. FAM amine, 5-isomer (A270206) | Antibodies.com [antibodies.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. chemistry.montana.edu [chemistry.montana.edu]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 13. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 14. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Quantum Yield of 5-Aminofluorescein
For researchers, scientists, and professionals in drug development, a precise understanding of the photophysical properties of fluorescent probes is paramount for the generation of reliable and reproducible data. 5-Aminofluorescein (5-AF), the 5-isomer of which is a key derivative of the widely-used fluorescein dye, serves as a crucial building block for the synthesis of various fluorescent labels and probes.[1][2] This guide provides a comprehensive overview of the fluorescence quantum yield of 5-aminofluorescein, detailing its quantitative values, the factors influencing it, and the methodologies for its accurate measurement.
Core Photophysical Properties
5-Aminofluorescein is a derivative of fluorescein with a primary amine group at the 5-position of the bottom ring, which allows for its conjugation to other molecules.[2] Its fundamental spectral properties are summarized below. It is important to note that these properties, particularly the quantum yield, are highly sensitive to the dye's immediate environment.
| Property | Value | Notes |
| Molecular Formula | C₂₀H₁₃NO₅ | [1] |
| Molecular Weight | 347.32 g/mol | [1] |
| CAS Number | 3326-34-9 | [1] |
| Excitation Maximum (λex) | ~495 nm | The exact maximum can vary with solvent and pH.[3] |
| Emission Maximum (λem) | ~515-535 nm | The exact maximum can vary with solvent and pH.[3][4] |
| Molar Extinction Coefficient (ε) | >72,000 M⁻¹cm⁻¹ | Value for the related 5-Carboxyfluorescein (5-FAM).[5] |
Fluorescence Quantum Yield (Φf)
The fluorescence quantum yield is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed.[5] For 5-aminofluorescein, this value is exceptionally dependent on the solvent environment. In aqueous solutions, the dianions of aminofluoresceins are known to be practically non-fluorescent.[6][7] However, in aprotic, non-hydrogen bond donating solvents, the quantum yield can be significantly high. This dramatic change is a critical consideration for its application in biological systems, which are predominantly aqueous.
The table below summarizes the reported quantum yield values for 5-aminofluorescein in various solvents. For comparison, the quantum yield of the closely related and commonly used 5-carboxyfluorescein (5-FAM) is also included.
| Compound | Solvent | Quantum Yield (Φf) | Reference |
| 5-Aminofluorescein | Water | 0.008 (0.8%) | [6] |
| Methanol | 0.04 (4%) | [6] | |
| DMSO | 0.67 (67%) | [6] | |
| Acetone | 0.61 (61%) | [6] | |
| 5-Carboxyfluorescein (5-FAM) | 0.1 M NaOH | ~0.93 | [8] |
| Conjugated to BSA | 0.48 (48%) | [8] |
Factors Influencing Quantum Yield:
Several environmental and structural factors can significantly alter the quantum yield of 5-aminofluorescein:
-
Solvent Effects : As demonstrated in the table, the solvent plays a critical role. Protic, hydrogen-bonding solvents like water and methanol can quench the fluorescence of 5-aminofluorescein, leading to very low quantum yields.[6][7] In contrast, aprotic polar solvents like DMSO allow for high fluorescence efficiency.[6]
-
pH : The fluorescence of fluorescein derivatives is known to be pH-dependent. The different protonation states of the molecule exhibit different absorption and emission characteristics, and consequently, different quantum yields.
-
Molecular Rigidity : Non-radiative decay pathways, which compete with fluorescence, are often promoted by molecular flexibility. Increasing the rigidity of a fluorophore can lead to a higher quantum yield.
-
Temperature : Generally, an increase in temperature leads to a decrease in fluorescence quantum yield due to an increased probability of non-radiative decay through collisional quenching.[9]
-
Conjugation : Covalent attachment of the dye to biomolecules such as proteins can alter its local environment and may affect its quantum yield.[8]
Experimental Protocols
The determination of fluorescence quantum yield can be performed through two primary methods: the absolute method and the relative (or comparative) method.[10][11] The relative method is more commonly used due to its simpler instrumental requirements.
Relative Quantum Yield Measurement
This method involves comparing the fluorescence intensity of the sample of interest to that of a standard with a known quantum yield.
Materials:
-
5-aminofluorescein solution of unknown quantum yield.
-
A quantum yield standard (e.g., fluorescein in 0.1 M NaOH, Φf = 0.92).
-
Spectrophotometer (for absorbance measurements).
-
Spectrofluorometer with a corrected emission spectrum.
-
High-purity solvent (e.g., DMSO).
-
1 cm path length quartz cuvettes.
Methodology:
-
Preparation of Solutions : Prepare a series of dilute solutions of both the 5-aminofluorescein sample and the quantum yield standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner-filter effects.[12][13]
-
Absorbance Measurement : Using the spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.
-
Fluorescence Measurement :
-
Set the excitation wavelength on the spectrofluorometer (e.g., 470 nm).
-
Record the emission spectrum for each solution, ensuring that the experimental parameters (e.g., excitation and emission slit widths) are kept constant for all measurements.[12]
-
It is crucial to use an instrument that provides corrected emission spectra to account for the wavelength-dependent efficiency of the detector.
-
-
Data Analysis :
-
Integrate the area under the emission spectrum for each solution to obtain the integrated fluorescence intensity.
-
For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength. The resulting plots should be linear.
-
Determine the gradient (slope) of the straight line for both the sample (Gradₓ) and the standard (Gradₛₜ).
-
-
Calculation of Quantum Yield : The quantum yield of the sample (Φₓ) can be calculated using the following equation:[12]
Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)
Where:
-
Φₛₜ is the quantum yield of the standard.
-
Gradₓ and Gradₛₜ are the gradients from the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.
-
ηₓ and ηₛₜ are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term becomes 1).
-
Visualizations
Experimental Workflow for Relative Quantum Yield Measurement
References
- 1. 5-Aminofluorescein | 3326-34-9 [chemicalbook.com]
- 2. 5-Aminofluorescein | C20H13NO5 | CID 76845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 5-Aminofluorescein | CAS 3326-34-9 | TargetMol | Biomol.com [biomol.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. loschmidt.chemi.muni.cz [loschmidt.chemi.muni.cz]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Making sure you're not a bot! [opus4.kobv.de]
- 11. jasco-global.com [jasco-global.com]
- 12. chem.uci.edu [chem.uci.edu]
- 13. iss.com [iss.com]
A Technical Guide to the Molar Extinction Coefficient of 5-FAM Amine
For researchers, scientists, and drug development professionals utilizing fluorescent labeling, a precise understanding of the physicochemical properties of fluorophores is paramount for accurate quantification and reliable experimental design. This technical guide provides an in-depth overview of the molar extinction coefficient of 5-Carboxyfluorescein (5-FAM) amine, a widely used green fluorescent probe.
Core Spectroscopic Properties of 5-FAM and Its Derivatives
5-FAM is an amine-reactive derivative of fluorescein, prized for its high quantum yield and spectral compatibility with common excitation sources like the 488 nm argon-ion laser line.[1][2] Its fluorescence is characterized by a bright green emission. The molar extinction coefficient (ε), a measure of how strongly a substance absorbs light at a given wavelength, is a critical parameter for determining the concentration of 5-FAM-labeled conjugates.[2]
Quantitative Data Summary
The molar extinction coefficient of 5-FAM and its derivatives is influenced by factors such as the specific isomer, conjugation to other molecules, and environmental conditions, most notably pH.[3][4] Below is a compilation of reported values from various sources.
| Compound | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Excitation Max (nm) | Emission Max (nm) | Solvent/pH |
| 5-FAM amine, 5-isomer | 74,000 | 492 | 517 | Not Specified |
| 5-FAM amine, 5-isomer | 80,000 | 490 | 513 | Not Specified |
| 5(6)-FAM amine, mixed isomers | ≥ 52,000 | 494 | 520 | Not Specified |
| 5' 6-FAM (conjugated to oligo) | 75,000 | 495 | 520 | pH 7.5-8.5 |
| 5-(and-6)-Carboxyfluorescein | 82,000 | 492 | 514 | pH 9 |
| NHS-Fluorescein | > 70,000 | 494 | 518 | Not Specified |
Experimental Protocol for Determining the Molar Extinction Coefficient
Accurate determination of the molar extinction coefficient is essential for novel 5-FAM conjugates. The following protocol outlines a general method based on spectrophotometry and the Beer-Lambert law (A = εlc).[5][6]
Materials and Equipment
-
5-FAM amine or 5-FAM labeled conjugate of interest
-
High-purity solvent (e.g., DMSO for stock, PBS pH 7.4 for measurements)
-
Calibrated UV-Vis spectrophotometer
-
Quartz cuvettes with a known path length (typically 1 cm)
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure
-
Stock Solution Preparation:
-
Accurately weigh a small amount of the 5-FAM amine powder.
-
Dissolve the powder in a known volume of a suitable solvent (e.g., DMSO) to create a concentrated stock solution.
-
-
Serial Dilutions:
-
Perform a series of precise dilutions of the stock solution in the desired experimental buffer (e.g., PBS pH 7.4) to prepare at least five different concentrations.
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to scan a range of wavelengths including the expected absorbance maximum of 5-FAM (around 492 nm).
-
Use the experimental buffer as a blank to zero the spectrophotometer.
-
Measure the absorbance of each dilution at the wavelength of maximum absorbance (λ_max).
-
-
Data Analysis:
-
Plot the measured absorbance at λ_max against the corresponding molar concentration for each dilution.
-
Perform a linear regression on the data points. The plot should yield a straight line that passes through the origin, in accordance with the Beer-Lambert law.
-
The slope of the line is equal to the molar extinction coefficient (ε) multiplied by the path length (l) of the cuvette (slope = εl).
-
Calculate the molar extinction coefficient using the formula: ε = slope / l.
-
Visualizing Experimental and Biological Pathways
To further elucidate the practical application and theoretical underpinnings of working with 5-FAM amine, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow and a generic signaling pathway where a 5-FAM labeled probe might be employed.
Caption: Workflow for determining the molar extinction coefficient.
References
- 1. 5-Carboxyfluorescein (5-FAM) [chembk.com]
- 2. Fluorescent Probes | Thermo Fisher Scientific - US [thermofisher.com]
- 3. static1.squarespace.com [static1.squarespace.com]
- 4. benchchem.com [benchchem.com]
- 5. How to Measure the Extinction Coefficient of a Fluorescent Protein | MtoZ Biolabs [mtoz-biolabs.com]
- 6. typhoonhomewares.com [typhoonhomewares.com]
Technical Guide: Solubility and Application of 5-Carboxyfluorescein, Succinimidyl Ester (5-FAM, SE) in DMSO
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the solubility characteristics of 5-Carboxyfluorescein, Succinimidyl Ester (5-FAM, SE), a widely used amine-reactive fluorescent dye, in dimethyl sulfoxide (DMSO). It includes quantitative solubility data, detailed protocols for dissolution and protein labeling, and a workflow visualization to assist researchers in achieving optimal and reproducible results.
Solubility of FAM Derivatives in DMSO
5-FAM, SE is readily soluble in anhydrous DMSO.[1][2][3][4] While precise solubility can vary slightly between manufacturers and due to the hygroscopic nature of DMSO, the compound is generally considered highly soluble. For many applications, stock solutions are prepared at concentrations of 1 to 10 mM.[5][6] It is crucial to use anhydrous DMSO to prevent the hydrolysis of the succinimidyl ester, which would render it non-reactive to amines.[7]
The table below summarizes the reported solubility of 5-FAM, SE and closely related derivatives in DMSO.
| Compound Name | CAS Number | Molecular Weight ( g/mol ) | Solvent | Reported Solubility |
| 5-Carboxyfluorescein, Succinimidyl Ester (5-FAM, SE) | 92557-80-7 | 473.39 | DMSO | Soluble; typically prepared at 10 mg/mL or 10 mM stock solutions.[5][8] |
| 5(6)-Carboxyfluorescein, Succinimidyl Ester (5(6)-FAM, SE) | 150347-59-4 | 473.39 | DMSO | 120 mg/mL (253.49 mM).[9] |
| 5(6)-Carboxyfluorescein Diacetate, Succinimidyl Ester (CFDA-SE) | 150347-59-4 | 557.46 | DMSO | 100 mg/mL (179.38 mM)[7]; 20.83 mg/mL (37.37 mM) with heating and sonication.[10] |
| 5-Carboxyfluorescein | 76823-03-5 | 376.32 | DMSO | 0.5 mg/mL.[11] |
Note: 5(6)-FAM, SE is a mixture of the 5- and 6-isomers. CFDA-SE is a derivative that becomes fluorescent after cellular esterases cleave the acetate groups.
Experimental Protocols
This protocol outlines the procedure for preparing a concentrated stock solution of 5-FAM, SE, which can be aliquoted and stored for future use.
Materials:
-
5-Carboxyfluorescein, Succinimidyl Ester (5-FAM, SE)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Microcentrifuge
-
Low-protein binding microtubes for aliquoting and storage
Procedure:
-
Equilibration: Allow the vial of 5-FAM, SE powder and the anhydrous DMSO to equilibrate to room temperature before opening. This prevents condensation of moisture, which can hydrolyze the dye.
-
Reconstitution: Add the appropriate volume of anhydrous DMSO to the vial of 5-FAM, SE to achieve the desired concentration. A common stock concentration is 10 mM (approximately 4.73 mg/mL) or a round number like 10 mg/mL.[5][8]
-
Dissolution: Mix thoroughly by vortexing for at least one minute until all the powder is completely dissolved.[5] Briefly centrifuge the vial to collect the solution at the bottom.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, low-protein binding tubes. Store aliquots at -20°C, protected from light and moisture.[6] It is recommended to use the stock solution within one month when stored at -20°C or within six months when stored at -80°C.[12] Avoid repeated freeze-thaw cycles.[6]
This protocol provides a general workflow for the covalent conjugation of 5-FAM, SE to a primary antibody.
Materials:
-
Purified antibody (2-10 mg/mL) in an amine-free buffer (e.g., PBS, MOPS, HEPES).
-
5-FAM, SE stock solution (10 mM in anhydrous DMSO).
-
Reaction Buffer: 1 M sodium bicarbonate or another amine-free buffer to adjust the pH.
-
Purification column (e.g., Sephadex G-25) or dialysis equipment.
-
Quenching solution (e.g., 1 M Tris or glycine).
Procedure:
-
Antibody Preparation:
-
Ensure the antibody is in a buffer free of primary amines (like Tris or glycine) and ammonium ions, as these will compete with the antibody for reaction with the dye.[5] If necessary, dialyze the antibody against a suitable buffer such as 0.1 M sodium bicarbonate, pH 8.5.
-
Adjust the antibody concentration to 2-10 mg/mL for optimal labeling efficiency.[5]
-
Adjust the pH of the antibody solution to 8.5 ± 0.5.[5]
-
-
Dye-to-Protein Ratio Calculation:
-
Calculate the required volume of the 5-FAM, SE stock solution. The optimal molar ratio of dye to protein is typically between 10:1 and 20:1 for antibodies.[5][8]
-
Example Calculation for a 10:1 ratio:
-
mmol of Antibody = (Antibody Conc. (mg/mL) * Volume (mL)) / (Antibody MW (mg/mmol)) (Assume MW of IgG is 150,000 mg/mmol)
-
mmol of 5-FAM, SE = mmol of Antibody * 10
-
Volume of 5-FAM, SE (µL) = (mmol of 5-FAM, SE * MW of 5-FAM, SE (mg/mmol)) / Stock Conc. (mg/µL)[5]
-
-
-
Conjugation Reaction:
-
Purification of the Conjugate:
-
Stop the reaction and remove unreacted dye. This is a critical step to reduce background fluorescence.
-
Common methods include size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis.[13]
-
Load the reaction mixture onto the equilibrated column and collect the fractions containing the larger, labeled antibody, which will elute first. The smaller, unbound dye molecules will elute later.[13]
-
-
Characterization (Optional but Recommended):
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for protein) and ~495 nm (for 5-FAM).
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the antibody labeling protocol described in Section 2.2.
Caption: Workflow for fluorescent labeling of antibodies with 5-FAM, SE.
References
- 1. 5-FAM, SE [5-Carboxyfluorescein, SE] [eurogentec.com]
- 2. abpbio.com [abpbio.com]
- 3. empbiotech.com [empbiotech.com]
- 4. biotium.com [biotium.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 9. 5(6)-FAM SE | TargetMol [targetmol.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. caymanchem.com [caymanchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. benchchem.com [benchchem.com]
Navigating Fluorescein Amine Chemistry: A Technical Guide to 5-Isomer Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of fluorescein amine 5-isomer (5-FAM amine) and its related derivatives, crucial reagents in biological research and drug development. Due to ambiguity in common nomenclature, this document clarifies the distinct chemical identities, properties, and applications of key 5-isomer fluorescein compounds, enabling researchers to select the appropriate reagent and protocol for their experimental needs. The focus is on providing precise molecular data, detailed experimental methodologies, and clear visual workflows to support advanced research applications.
Core Compounds and Physicochemical Properties
The term "FAM amine, 5-isomer" can refer to several distinct molecules, each with a unique molecular weight and reactivity profile. The most common compounds are 5-Aminofluorescein, 5-Carboxyfluorescein (5-FAM), and 5-FAM derivatives featuring an aliphatic amine linker. Understanding the differences is critical for experimental design.
Quantitative Data Summary
The properties of these key compounds are summarized below for direct comparison.
| Compound Name | Synonyms | Molecular Formula | Molecular Weight (Da) | Excitation Max (nm) | Emission Max (nm) | Key Feature |
| 5-Aminofluorescein | Fluoresceinamine, isomer I | C₂₀H₁₃NO₅ | 347.32[1] | ~490[2] | ~520[2] | Aromatic amine on the fluorescein core. |
| 5-Carboxyfluorescein | 5-FAM | C₂₁H₁₂O₇ | 376.3[3][4] | ~492-495[3][5] | ~518-520[3][5] | Carboxylic acid for coupling to amines. |
| 5-FAM Succinimidyl Ester | 5-FAM SE | C₂₅H₁₅NO₉ | 473.39[6] | ~492[7] | ~517[7] | Activated ester for direct amine labeling. |
| 5-FAM Cadaverine | Fluorescein Cadaverine | C₂₆H₂₄N₂O₆ | 472.48 | ~492 | ~517 | Aliphatic primary amine for transglutaminase labeling or further conjugation. |
| 5-FAM Amine (with linker) | N/A | C₂₇H₂₇ClN₂O₆ | 510.97[8][9][10] | ~490[10] | ~513[10] | Aliphatic amine on a linker arm for enhanced reactivity. |
Experimental Protocols
The following protocols provide detailed methodologies for the use of amine-reactive 5-FAM derivatives in labeling biological molecules. The most common application involves the covalent conjugation of 5-FAM Succinimidyl Ester (5-FAM SE) to primary amines on proteins or modified oligonucleotides.
Protocol: Labeling Proteins with 5-FAM Succinimidyl Ester (5-FAM SE)
This protocol outlines the steps for covalently attaching 5-FAM to proteins, such as antibodies, via their primary amine groups (e.g., lysine residues).
Materials:
-
Protein of interest (2-10 mg/mL recommended for optimal efficiency)[6]
-
Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5[6][11] (Note: Must be free of primary amines like Tris or glycine)[6]
-
5-FAM SE (CAS 92557-80-7)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Quenching Buffer: 1.5 M Hydroxylamine, pH 8.5, or 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., Sephadex G-25)
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4
Procedure:
-
Protein Preparation:
-
Dye Preparation:
-
Prepare a 10 mM stock solution of 5-FAM SE by dissolving it in anhydrous DMSO.[6] This solution should be prepared fresh.
-
-
Conjugation Reaction:
-
Determine the required volume of the 5-FAM SE stock solution. A 10:1 molar ratio of dye to protein is a common starting point for optimization.[6]
-
While gently stirring the protein solution, slowly add the calculated volume of the 5-FAM SE stock solution.[11]
-
Incubate the reaction for 1 hour at room temperature, protected from light, with continuous stirring.[11]
-
-
Quenching:
-
Purification:
-
Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25).[6]
-
Equilibrate the column with PBS (pH 7.2-7.4).
-
Apply the reaction mixture to the column.
-
Elute with PBS and collect the fractions containing the fluorescently labeled protein, which will typically elute first.[6]
-
Protocol: Labeling 5'-Amine-Modified Oligonucleotides
This protocol describes the labeling of synthetic DNA or RNA oligonucleotides that have been modified to contain a primary amine at the 5' terminus.
Materials:
-
5'-Amine-modified oligonucleotide (lyophilized)
-
0.1 M sodium bicarbonate buffer, pH 8.5
-
5-FAM SE
-
Anhydrous DMSO
-
Deionized water
-
Ethanol
-
3 M Sodium Acetate
-
Standard desalting or HPLC purification materials
Procedure:
-
Oligonucleotide Preparation:
-
Dissolve the lyophilized amine-modified oligonucleotide in the 0.1 M sodium bicarbonate buffer to a concentration of 1-5 µg/µL.[11]
-
-
Dye Preparation:
-
Prepare a 10 mg/mL (~21 mM) stock solution of 5-FAM SE in anhydrous DMSO.[11]
-
-
Conjugation Reaction:
-
Add 25-50 µL of the oligonucleotide solution to a microcentrifuge tube.
-
Add a 20-40 fold molar excess of the 5-FAM SE solution to the oligonucleotide.
-
Mix thoroughly by vortexing and incubate for 2-4 hours at room temperature in the dark.
-
-
Purification:
-
Precipitate the labeled oligonucleotide by adding 1/10th volume of 3 M sodium acetate and 3 volumes of cold 100% ethanol.
-
Incubate at -20°C for at least 30 minutes.
-
Centrifuge to pellet the oligonucleotide, remove the supernatant, and wash the pellet with 70% ethanol.
-
Air-dry the pellet and resuspend in a suitable buffer (e.g., TE buffer).
-
Further purification to remove unlabeled oligonucleotides can be achieved using reverse-phase HPLC.
-
Visualized Workflows and Pathways
Diagrams created using the DOT language provide clear visual representations of the experimental processes.
Caption: Workflow for Protein Labeling with 5-FAM SE.
Caption: Chemical Pathway of Amine-Reactive Labeling.
References
- 1. alkemix.eu [alkemix.eu]
- 2. 5-Aminofluorescein (Fluoresceinamineisomer I) | Abcam [abcam.com]
- 3. 5-FAM (5-Carboxyfluorescein), Amine-reactive fluorescent label (CAS 76823-03-5) | Abcam [abcam.com]
- 4. biotium.com [biotium.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. empbiotech.com [empbiotech.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | C27H27ClN2O6 | CID 131954346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound (A270206) | Antibodies.com [antibodies.com]
- 11. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
mechanism of FAM amine labeling
An In-depth Technical Guide to the Mechanism of FAM Amine Labeling
Introduction
Fluorescein and its derivatives, particularly carboxyfluorescein (FAM), are among the most widely used fluorescent dyes for labeling biomolecules. The ability to covalently attach FAM to proteins, peptides, and nucleic acids has made it an indispensable tool in various life science research and drug development applications, including fluorescence microscopy, flow cytometry, immunoassays, and DNA sequencing.[1] This guide provides a detailed technical overview of the core mechanism behind FAM amine labeling, focusing on the prevalent use of N-hydroxysuccinimide (NHS) esters.
Core Mechanism of FAM Amine Labeling
The most common strategy for labeling biomolecules with FAM involves the use of an amine-reactive derivative, typically a 5-(and-6)-carboxyfluorescein, succinimidyl ester (5(6)-FAM, SE), also known as FAM-NHS ester.[2] This method targets primary amines (-NH2), such as the N-terminus of a polypeptide chain and the side chain of lysine residues.[3][4]
The fundamental reaction is a nucleophilic acyl substitution. The unprotonated primary amine on the target biomolecule acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond, covalently linking the FAM dye to the biomolecule, and the release of N-hydroxysuccinimide as a byproduct.[4]
pH Dependence of the Reaction
The efficiency of the labeling reaction is highly dependent on the pH of the reaction buffer.[5][6][7]
-
Optimal pH: The reaction proceeds most efficiently in a slightly alkaline buffer, with an optimal pH range of 8.3 to 8.5.[5][6] In this range, a sufficient proportion of the primary amines are deprotonated and thus nucleophilic, while the NHS ester remains relatively stable.
-
Low pH: At a neutral or acidic pH (below ~7.5), primary amines are predominantly protonated (-NH3+), rendering them non-nucleophilic and unreactive towards the NHS ester.[5][6][7]
-
High pH: At pH levels significantly above 8.5, a competing reaction, the hydrolysis of the NHS ester, becomes increasingly prevalent.[4][6] This hydrolysis reaction renders the dye incapable of reacting with the amine, thereby reducing the labeling efficiency.[5]
Competing Reactions
The primary competing reaction is the hydrolysis of the FAM-NHS ester, where the ester reacts with water to form the unreactive carboxyfluorescein. This reaction is accelerated at higher pH values.[4] In concentrated protein solutions, the desired acylation reaction with the amine is favored over hydrolysis.[4] Additionally, buffers containing primary amines, such as Tris or glycine, are generally avoided as they can compete with the target biomolecule for reaction with the NHS ester.[4][7]
Quantitative Data Presentation
Successful labeling experiments require careful control of several parameters. The table below summarizes key quantitative data for FAM amine labeling.
| Parameter | Value / Range | Notes | Citation(s) |
| Optimal Reaction pH | 8.3 - 8.5 | Balances amine reactivity and NHS ester stability. | [5][6][7] |
| Recommended Molar Excess | 8 to 20-fold | The optimal ratio of dye to protein depends on the protein and desired degree of labeling. | [4][5][6] |
| Solvents for NHS Ester | Anhydrous DMSO or DMF | NHS esters are moisture-sensitive and often dissolved in a small amount of organic solvent before adding to the aqueous reaction buffer. | [4][5][8] |
| Excitation Wavelength (λ_ex_) | ~495 nm | Optimal wavelength for exciting the FAM fluorophore. | [1] |
| Emission Wavelength (λ_em_) | ~517 nm | Wavelength of maximum fluorescence emission. | [1] |
| Reaction Time | 1 - 4 hours (RT) or overnight (4°C) | Incubation time can be adjusted to control the extent of labeling. | [3][5] |
Experimental Protocols
This section provides a generalized protocol for labeling a protein with a FAM-NHS ester. Optimization may be required for specific proteins.[8]
Materials and Reagents
-
Protein of interest (in an amine-free buffer like PBS or borate buffer)
-
5(6)-FAM SE (FAM-NHS ester)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Conjugation Buffer (e.g., 0.1 M sodium bicarbonate or 50 mM borate buffer, pH 8.3-8.5)
-
Purification column (e.g., Sephadex G-25, PD-10 desalting column) or dialysis cassette[8][9]
Preparation of Reagents
-
Protein Solution: Prepare the protein solution at a concentration of 1-10 mg/mL in the conjugation buffer.[5][6] If the protein is in a buffer containing amines (e.g., Tris), it must be exchanged into the conjugation buffer via dialysis or a desalting column.[4]
-
FAM-NHS Ester Stock Solution: FAM-NHS ester is moisture-sensitive and should be equilibrated to room temperature before opening the vial.[4] Prepare a stock solution (e.g., 1-10 mg/mL) by dissolving the FAM-NHS ester in anhydrous DMSO or DMF immediately before use.[8] Do not store the dye in aqueous solutions.[4]
Labeling Reaction
-
Calculate Reagent Amounts: Determine the required amount of FAM-NHS ester. A 15- to 20-fold molar excess is often a good starting point for labeling antibodies.[4]
-
Reaction Setup: Add the calculated volume of the FAM-NHS ester stock solution to the protein solution while gently stirring.[8] The amount of organic solvent added should ideally not exceed 10% of the total reaction volume.[6]
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light.[3][5][8]
Purification of Labeled Protein
It is critical to remove the unreacted, free FAM dye from the labeled protein to prevent high background fluorescence.[9]
-
Size-Exclusion Chromatography (Gel Filtration): This is the most common method.[5][9] Pass the reaction mixture through a desalting column (e.g., Sephadex G-25). The larger, labeled protein will elute first, while the smaller, free dye molecules are retained and elute later.[9]
-
Dialysis: Dialyze the sample against an appropriate buffer (e.g., PBS) for 12-48 hours with several buffer changes to allow the small, unconjugated dye molecules to diffuse out.[3][9]
-
Acetone Precipitation: This method can be used to precipitate the protein, leaving the unbound dye in the supernatant.[9]
Determination of Degree of Labeling (DOL)
The DOL, or the average number of dye molecules per protein, can be calculated by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~494 nm (for FAM).[4]
Application Workflow: Cell Proliferation Analysis by Flow Cytometry
FAM SE is widely used to track cell proliferation.[10] The dye readily crosses the cell membrane and its NHS ester moiety reacts with intracellular proteins, trapping the fluorescent label inside. When a cell divides, the fluorescence is distributed equally between the two daughter cells. This dye dilution can be monitored by flow cytometry to track cell generations.[10]
References
- 1. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 2. researchgate.net [researchgate.net]
- 3. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. interchim.fr [interchim.fr]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. NHS ester protocol for labeling proteins [abberior.rocks]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
An In-Depth Technical Guide to 5-Carboxyfluorescein (5-FAM) Amine-Reactive Dyes
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
5-Carboxyfluorescein (5-FAM) is a derivative of the highly versatile fluorophore, fluorescein.[1] As a single isomer, 5-FAM provides greater consistency in labeling and conjugation compared to mixed isomer preparations.[2] When functionalized with an amine-reactive group, such as an N-hydroxysuccinimidyl (NHS) ester, 5-FAM becomes a powerful tool for covalently attaching a bright, green fluorescent label to a wide array of biomolecules.[1][3][4] Its high quantum yield and compatibility with standard detection systems, like the 488 nm argon-ion laser, have made it a staple in molecular biology, immunology, and drug discovery.[1][5] This guide details the core function, key applications, technical specifications, and experimental protocols associated with 5-FAM amine-reactive dyes.
Core Function: Amine-Reactive Bioconjugation
The primary function of 5-FAM derivatives like 5-FAM N-succinimidyl ester (5-FAM SE) is to form stable, covalent bonds with biomolecules. The NHS ester group is highly reactive towards primary aliphatic amines, such as the ε-amino group of lysine residues found on the surface of proteins and antibodies, or amine-modified oligonucleotides.[2][6]
This reaction, known as aminolysis or acylation, proceeds efficiently under mild basic conditions (pH 8.0-9.5) to form a stable amide bond.[7] This resulting carboxamide linkage is significantly more resistant to hydrolysis than the thiourea bond formed by isothiocyanate (FITC) derivatives, making FAM conjugates more stable over time.[4][8] It is crucial to use amine-free buffers (e.g., bicarbonate, borate, or phosphate) during conjugation, as buffers like Tris or glycine contain primary amines that will compete with the target molecule for reaction with the NHS ester.[7][9]
Figure 1. General workflow for labeling biomolecules with 5-FAM NHS ester.
Key Applications and Protocols
The robust fluorescent properties of 5-FAM have led to its adoption in a multitude of applications.[1]
Protein and Antibody Labeling
FAM-labeled antibodies and proteins are indispensable tools for immunoassays, fluorescence microscopy, and flow cytometry.[1][3][5] The covalent attachment of 5-FAM allows for sensitive detection and quantification of target antigens or cellular markers.
Experimental Protocol: General Antibody Labeling
-
Protein Preparation: Prepare the antibody solution at a concentration of 2-10 mg/mL in an amine-free buffer, such as 0.1 M sodium bicarbonate, pH 8.5.[7][10] If the protein is in a buffer containing primary amines (like Tris), it must be exchanged into the labeling buffer via dialysis or a desalting column.[7]
-
Dye Preparation: Dissolve the 5-FAM NHS ester in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a stock concentration of 10 mM immediately before use.[11]
-
Labeling Reaction: While gently vortexing, add a calculated molar excess of the 5-FAM stock solution to the protein solution. A starting point is often a 10- to 20-fold molar excess of the dye.[7] Incubate the reaction for 1-2 hours at room temperature, protected from light.[7]
-
Quenching (Optional): The reaction can be stopped by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM.[7]
-
Purification: Separate the labeled protein from unreacted dye using a size-exclusion chromatography or gel filtration column.[12]
-
Storage: Store the purified, labeled protein at 4°C for short-term use or at -20°C to -80°C for long-term storage.[12]
Labeled Oligonucleotide Probes
5-FAM is commonly incorporated at the 5' or 3' terminus of oligonucleotides.[13] These fluorescently labeled probes are critical for applications like real-time quantitative PCR (qPCR), fluorescence in situ hybridization (FISH), and DNA sequencing.[14][15][16] In qPCR, FAM is often used as the reporter dye in TaqMan® probes, where its fluorescence is quenched until the probe is hydrolyzed during amplification.
Figure 2. Logic diagram of a 5-FAM labeled probe in a qPCR assay.
Fluorescence Polarization (FP) Assays
FP is a homogeneous assay technique used to study molecular interactions, such as protein-ligand binding or immunoassays.[17][18][19] The principle relies on the difference in the rotational speed of a small, FAM-labeled molecule (tracer) when it is free in solution versus when it is bound to a larger molecule.
-
Low Polarization: A small, free-tumbling FAM-labeled tracer rotates rapidly, leading to significant depolarization of emitted light.
-
High Polarization: When the FAM-labeled tracer binds to a large protein or antibody, its rotation slows dramatically, and the emitted light remains highly polarized.
In a competitive FP immunoassay, an unknown amount of unlabeled antigen in a sample competes with a known amount of FAM-labeled antigen (tracer) for a limited number of antibody binding sites.[17][18] A high concentration of unlabeled antigen results in less tracer being bound, and thus a lower polarization signal.
Figure 3. Principle of a competitive Fluorescence Polarization Immunoassay (FPIA).
Technical and Quantitative Data
The performance of 5-FAM is defined by its photophysical properties. These parameters are critical for designing experiments and selecting appropriate instrumentation.
Table 1: Photophysical Properties of 5-FAM
| Property | Value | Notes |
|---|---|---|
| Excitation Maximum (λex) | 490 - 495 nm[1][14] | Efficiently excited by the 488 nm laser line.[1] |
| Emission Maximum (λem) | 514 - 520 nm[1][14] | Emits a bright green fluorescence. |
| Molar Extinction Coefficient (ε) | >72,000 M⁻¹cm⁻¹[1] | Indicates high efficiency of light absorption. |
| Quantum Yield (Φ) | High (e.g., ~0.83-0.95)[1][20][21] | A measure of fluorescence efficiency (photons emitted per photon absorbed).[1] |
| Recommended Filter Set | FITC[1] | Compatible with standard fluorescein filter sets. |
pH Sensitivity
A critical characteristic of fluorescein dyes, including 5-FAM, is the pH dependence of their fluorescence.[1] The fluorescence intensity is stable and high in neutral to alkaline conditions (pH 7.5-9.0).[1][22] However, in acidic environments (below pH 7), the dye becomes protonated, leading to a significant decrease in fluorescence.[1][20] This property necessitates careful buffer selection for experiments requiring stable fluorescence but can also be exploited for developing pH-sensitive probes.[1] Studies have shown that fluorescence intensity can increase by a factor of 1.3 as the pH rises from 6.9 to 8.4, after which it remains nearly constant.[22][23]
Figure 4. pH-dependent equilibrium and fluorescence of 5-FAM.
Conclusion
5-isomer FAM amine-reactive dyes are foundational tools in modern life science research and diagnostics. Their bright, stable fluorescence, coupled with a straightforward and robust conjugation chemistry, allows for the sensitive detection and analysis of a wide range of biomolecules. From protein labeling for cellular imaging and flow cytometry to oligonucleotide probes for genetic analysis and tracers for high-throughput screening, 5-FAM provides a reliable and cost-effective solution for fluorescent labeling. Understanding its core function, key applications, and technical characteristics, particularly its pH sensitivity, is paramount for its successful implementation in the laboratory.
References
- 1. benchchem.com [benchchem.com]
- 2. youdobio.com [youdobio.com]
- 3. 5-Carboxyfluorescein N-Succinimidyl Ester Fluorescent Label - Creative Biolabs [creative-biolabs.com]
- 4. 5-FAM N-succinimidyl ester - CAS-Number 92557-80-7 - Order from Chemodex [chemodex.com]
- 5. empbiotech.com [empbiotech.com]
- 6. fluidic.com [fluidic.com]
- 7. benchchem.com [benchchem.com]
- 8. 5(6)-FAM [5-(and-6)-Carboxyfluorescein] *CAS 72088-94-9* | AAT Bioquest [aatbio.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. NHS ester protocol for labeling proteins [abberior.rocks]
- 13. sg.idtdna.com [sg.idtdna.com]
- 14. FAM; 5' Modification-10464 | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 15. FAM Phosphoramidite: A Key Reagent for Fluorescently La... [sbsgenetech.com]
- 16. Synthesis and characterization of 5'-fluorescent-dye-labeled oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Fluorescence polarization immunoassay - Wikipedia [en.wikipedia.org]
- 18. bmglabtech.com [bmglabtech.com]
- 19. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Fluorescein Derivatives as Fluorescent Probes for pH Monitoring along Recent Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Illuminating Biology: A Technical Guide to the Applications of Fluorescein Amine Dyes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescein, a xanthene-based synthetic organic dye, and its derivatives are cornerstones of fluorescence applications in biotechnology and medicine.[1][2] Renowned for its bright green fluorescence, fluorescein offers high sensitivity and is readily detectable by standard fluorescence instrumentation.[3] Among its many derivatives, fluorescein amine dyes are particularly versatile due to the presence of a primary amine group, which serves as a reactive handle for covalent attachment to a wide array of biomolecules.[4][5] This in-depth technical guide explores the core applications of fluorescein amine dyes, providing detailed experimental protocols, quantitative data, and visual workflows to empower researchers in their scientific endeavors.
The utility of fluorescein amine stems from its ability to be conjugated to various molecules of interest, including proteins, nucleic acids, and nanoparticles.[4][6][] This bioconjugation capability allows for the fluorescent labeling of specific targets, enabling their detection and tracking in complex biological systems.[8] Key applications include immunoassays, fluorescence microscopy, high-throughput screening, and drug delivery monitoring.[][9][10]
Core Properties of Fluorescein Amine Dyes
The foundational characteristics of fluorescein amine dyes dictate their suitability for various applications. Understanding these properties is crucial for experimental design and data interpretation.
Photophysical Properties
Fluorescein exhibits strong absorption of blue light and emits green fluorescence.[11] Its spectral properties are pH-dependent, a factor that can be both a consideration and an advantage in experimental design.[11][12]
| Property | Value | Reference |
| Excitation Maximum (λex) | ~490 - 494 nm | [4][11][13] |
| Emission Maximum (λem) | ~515 - 520 nm | [4][11][13] |
| Molar Extinction Coefficient (ε) | ~75,000 cm⁻¹M⁻¹ at 494 nm | [14] |
| Fluorescence Quantum Yield (ΦF) | High (e.g., 0.95 in 0.1 M NaOH) | [11] |
| Molecular Formula (5-Aminofluorescein) | C₂₀H₁₃NO₅ | [13] |
| Molecular Weight (5-Aminofluorescein) | 347.33 g/mol | [5][13] |
Chemical Reactivity
The primary amine group on fluorescein amine allows for its covalent linkage to various functional groups on target biomolecules. This reactivity is the basis for its widespread use as a labeling reagent.[4] The amine group can be reacted with:
-
Activated Carboxylic Acids (e.g., NHS esters): This is a common strategy for labeling proteins on their lysine residues.[15][]
-
Carboxyl Groups: In the presence of carbodiimides like EDC, the amine group can be coupled to aspartic and glutamic acid residues or the C-terminus of proteins.[14]
-
Aldehydes and Ketones: Through reductive amination.[17]
-
Isothiocyanates: To form stable thiourea linkages.[11]
Key Applications and Experimental Protocols
Fluorescein amine dyes are employed in a multitude of techniques across various research fields. This section details some of the most prominent applications and provides generalized experimental protocols.
Bioconjugation: Labeling of Proteins
Fluorescently labeling proteins is a fundamental technique for studying their function, localization, and interactions.[18] Fluorescein amine can be used to label proteins through their carboxyl groups, providing an alternative to the more common labeling of lysine residues.[14]
Experimental Protocol: Protein Labeling via EDC/NHS Chemistry
This protocol outlines the labeling of a protein's carboxyl groups with fluorescein amine using EDC and NHS chemistry.[3][14]
Materials:
-
Purified protein in an amine- and carboxyl-free buffer (e.g., 0.1 M MES, 0.9% NaCl, pH 4.7-6.0).[3][14]
-
Fluorescein-PEG3-Amine.[4]
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[3]
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS).[3][14]
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).[4][14]
-
Conjugation Buffer: 0.1 M Phosphate-Buffered Saline (PBS), pH 7.2-7.4.[14]
-
Quenching Buffer: 1.0 M Tris-HCl, pH 8.5.[14]
-
Purification column (e.g., Sephadex G-25).[4]
Procedure:
-
Protein Preparation: Dissolve 1-5 mg of the protein in the Activation Buffer.[14]
-
Dye Preparation: Immediately before use, prepare a 10 mg/mL stock solution of Fluorescein-PEG3-Amine in anhydrous DMSO.[14]
-
Activation of Carboxyl Groups:
-
Conjugation:
-
Quenching: Add Quenching Buffer to a final concentration of 10-50 mM and incubate for 30 minutes at room temperature to stop the reaction.[3]
-
Purification: Remove unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with the desired storage buffer (e.g., PBS).[4]
-
Characterization:
-
Measure the absorbance of the conjugate at 280 nm and ~494 nm.
-
Calculate the protein concentration and the degree of labeling (dye-to-protein ratio).[14]
-
Immunoassays
Fluorescein-labeled antibodies are extensively used in various immunoassay formats, such as ELISA (Enzyme-Linked Immunosorbent Assay) and immunofluorescence.[][19] In a direct ELISA format, a primary antibody conjugated to fluorescein is used to detect an antigen immobilized on a solid phase. The fluorescence intensity is proportional to the amount of antigen present.
Experimental Protocol: Direct Fluorescence ELISA
Materials:
-
Microplate (e.g., 96-well)
-
Antigen-containing sample
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Fluorescein-labeled primary antibody
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Fluorescence microplate reader
Procedure:
-
Antigen Coating: Dilute the antigen in Coating Buffer and add to the wells of the microplate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with Wash Buffer to remove unbound antigen.
-
Blocking: Add Blocking Buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Repeat the wash step.
-
Primary Antibody Incubation: Add the fluorescein-labeled primary antibody diluted in Blocking Buffer to the wells. Incubate for 1-2 hours at room temperature, protected from light.
-
Washing: Wash the plate five times with Wash Buffer.
-
Detection: Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission filters (e.g., ~485 nm excitation, ~520 nm emission).
Fluorescence Microscopy
Fluorescence microscopy utilizes fluorescently labeled molecules to visualize cellular structures and processes with high specificity.[5] Fluorescein amine-conjugated probes, such as antibodies or other targeting molecules, can be used to stain specific components within fixed or live cells.[]
Experimental Protocol: Immunofluorescence Staining of Fixed Cells
Materials:
-
Cells grown on coverslips
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Fluorescein-labeled primary antibody
-
Wash Buffer (PBS)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Fixation: Fix the cells with Fixation Buffer for 10-15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization: If targeting intracellular antigens, permeabilize the cells with Permeabilization Buffer for 10 minutes.
-
Washing: Repeat the wash step.
-
Blocking: Block non-specific binding sites with Blocking Buffer for 30-60 minutes.
-
Primary Antibody Incubation: Incubate the cells with the fluorescein-labeled primary antibody (diluted in Blocking Buffer) for 1 hour at room temperature in a humidified chamber, protected from light.
-
Washing: Wash the cells three times with PBS.
-
Mounting: Mount the coverslip onto a microscope slide using antifade mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope with appropriate filter sets for fluorescein (e.g., blue excitation, green emission).
High-Throughput Screening (HTS)
Fluorescence-based assays are a mainstay of HTS due to their high sensitivity and amenability to automation.[9][20] Fluorescein amine can be incorporated into probes for various HTS assays, such as those measuring enzyme activity or molecular interactions.[21] For example, a substrate can be labeled with fluorescein, and its cleavage by an enzyme can lead to a change in fluorescence polarization.
Logical Relationship in a Fluorescence Polarization HTS Assay
Advanced Applications
Beyond these core techniques, fluorescein amine derivatives are enabling novel research avenues.
-
Drug Delivery: Fluorescein-drug conjugates allow for the fluorescent monitoring of drug release and biodistribution.[10][22] The "turn-on" fluorescence upon cleavage of a linker can be used to visualize drug release in real-time.[10]
-
pH Sensing: The pH sensitivity of the fluorescein fluorophore can be exploited to create sensors for measuring pH in various environments, including intracellular compartments.[11][12][23]
-
Nanoparticle Functionalization: Fluorescein amine can be conjugated to nanoparticles to create fluorescent probes for bioimaging and tracking.[3][6] The inclusion of a PEG linker can improve solubility and reduce non-specific binding.[3][4]
Conclusion
Fluorescein amine dyes are indispensable tools in modern biological and biomedical research. Their bright fluorescence, coupled with the versatile reactivity of the amine group, allows for the robust labeling of a wide range of biomolecules. This guide has provided an overview of their core applications, complete with detailed protocols and visual workflows, to aid researchers in harnessing the power of these fluorescent probes. As research continues to advance, the development of new fluorescein derivatives and bioconjugation strategies will undoubtedly open up even more exciting possibilities for illuminating the intricate workings of biological systems.
References
- 1. chempep.com [chempep.com]
- 2. Classification, Examples and Application of Fluorescent Dyes | AxisPharm [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. pubs.acs.org [pubs.acs.org]
- 8. Illuminating Science: The Role of Fluorescent Dyes in Biotechnology and Medicine | The Scientist [the-scientist.com]
- 9. Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cris.ariel.ac.il [cris.ariel.ac.il]
- 11. Fluorescein Derivatives as Fluorescent Probes for pH Monitoring along Recent Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorescent Nanosystems for Drug Tracking and Theranostics: Recent Applications in the Ocular Field - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 5-Aminofluorescein (Fluoresceinamineisomer I) | Abcam [abcam.com]
- 14. benchchem.com [benchchem.com]
- 15. Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
- 17. Fluorescein amine | Sigma-Aldrich [sigmaaldrich.com]
- 18. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Fluorescent labeled antibodies - balancing functionality and degree of labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. High-Throughput Screening - Enamine [enamine.net]
- 21. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
The Genesis of a Luminary: A Technical History of Fluorescein as a Fluorescent Label
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of biological research and diagnostics, few molecules have cast as long and influential a shadow as fluorescein. First synthesized in 1871, its intense green fluorescence has illuminated cellular structures, tracked molecules, and diagnosed diseases for over a century. This guide provides a technical overview of the history of fluorescein, from its chemical origins to its pivotal role as a fluorescent label, offering researchers and professionals a detailed understanding of its development, properties, and foundational applications.
Discovery and Synthesis: The Birth of a Fluorophore
Fluorescein was first synthesized in 1871 by the German chemist Adolf von Baeyer, a discovery that would later contribute to his Nobel Prize in Chemistry in 1905.[1][2][3] Initially named "resorcinphthalein," Baeyer created the compound by the condensation of phthalic anhydride with two equivalents of resorcinol.[3]
The synthesis was achieved by heating the reactants in the presence of a catalyst, originally zinc chloride.[1][4] This reaction, a type of Friedel-Crafts acylation, forms the characteristic xanthene core of fluorescein, which is the basis for its fluorescent properties.[5][6] The name "fluorescein" was coined in reference to the substance's remarkable ability to exhibit fluorescence, a term Sir George Gabriel Stokes had earlier derived from the mineral fluorite.[1]
Original Synthesis of Fluorescein
The foundational method for synthesizing fluorescein involves the fusion of phthalic anhydride and resorcinol.[5] Modern adaptations of this synthesis often utilize methanesulfonic acid as both a solvent and a Lewis acid catalyst, offering higher yields under milder conditions compared to the high-temperature fusion with zinc chloride.[7]
From Chemical Curiosity to Biological Tool
For several decades after its discovery, fluorescein was primarily used as a dye, notably for textiles.[8] Its first significant foray into the medical field was in 1882, when Swiss ophthalmologist Ernst Pflüger used it to visualize corneal abrasions.[1] The dye selectively stained damaged tissue, a property that remains in clinical use today.[1] Another notable early application was its use as a highly visible sea rescue marker during World War II.[1]
A pivotal moment in the history of fluorescein as a biological label was the synthesis of fluorescein isothiocyanate (FITC) in the 1940s.[1] This derivative, functionalized with a reactive isothiocyanate group (-N=C=S), allowed for the covalent attachment of fluorescein to proteins.[1][9]
The Dawn of Immunofluorescence
The ability to covalently link fluorescein to proteins ushered in a new era of biological imaging. In 1941, American physician Albert Coons pioneered the technique of immunofluorescence by conjugating antibodies to fluorescein.[10] This breakthrough allowed for the specific visualization of antigens within cells and tissues, effectively making the invisible visible.[10] Coons' work laid the foundation for a technique that remains a cornerstone of cell biology, immunology, and pathology.
Illuminating the Vasculature: Fluorescein Angiography
Another transformative application of fluorescein emerged in 1961 when Harold Novotny and David Alvis developed fluorescein fundus angiography (FFA).[1] This diagnostic procedure involves injecting sodium fluorescein intravenously and using a specialized camera to image its circulation through the retinal and choroidal vessels.[1][11] FFA revolutionized ophthalmology by providing a dynamic map of blood flow in the eye, enabling the diagnosis and management of conditions like diabetic retinopathy and macular degeneration.[1][11]
Photophysical Properties: A Quantitative Overview
The utility of fluorescein and its derivatives stems from their excellent photophysical properties, including a high quantum yield and strong absorption of blue light.[12] However, a key characteristic of fluorescein is its pH sensitivity; its absorption and emission are dependent on pH over the range of 5 to 9.[4] This has led to the development of various derivatives with improved photostability and reduced pH sensitivity.
Comparative Photophysical Data of Fluorescein and Derivatives
| Compound | Solvent | λabs (nm) | λem (nm) | Quantum Yield (Φf) | Lifetime (τf) (ns) |
| Fluorescein | 0.1 M NaOH | 490 | 514 | 0.93 | 4.0 |
| PBS (pH 7.4) | 490 | 515 | 0.85 | 4.1 | |
| FITC | PBS (pH 9.0) | 495 | 525 | 0.65-0.92 | ~4.1 |
| Carboxyfluorescein (FAM) | PBS (pH 9.0) | 494 | 522 | 0.88-0.92 | ~4.1 |
| Oregon Green™ 488 | PBS (pH 7.4) | 496 | 524 | 0.89 | 4.2 |
| Eosin Y | Ethanol | 524 | 545 | 0.19 | 0.5 |
| Rose Bengal | Ethanol | 559 | 570 | 0.02 | 0.09 |
| Data compiled from Sjöback et al. and other sources.[12] |
Experimental Protocols: A Foundational Technique
To provide a practical context for the application of fluorescein, this section details a generalized protocol for the conjugation of FITC to a primary antibody and its subsequent use in direct immunofluorescence staining of cultured cells.
Protocol: FITC Conjugation to IgG Antibody
Materials:
-
Purified IgG antibody (1-5 mg/mL)
-
0.1 M Carbonate-bicarbonate buffer (pH 9.0)
-
Fluorescein isothiocyanate (FITC)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sephadex G-25 column
-
Phosphate-buffered saline (PBS), pH 7.4
Methodology:
-
Antibody Preparation: Dialyze the purified IgG antibody against 0.1 M carbonate-bicarbonate buffer (pH 9.0) overnight at 4°C to ensure the primary amines are deprotonated and reactive.
-
FITC Solution Preparation: Immediately before use, dissolve FITC in DMSO to a concentration of 1 mg/mL.
-
Conjugation Reaction: While gently stirring the antibody solution, slowly add 50-100 µg of the FITC solution for every 1 mg of antibody.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature in the dark.
-
Purification: Separate the FITC-conjugated antibody from unreacted FITC by passing the reaction mixture through a Sephadex G-25 column pre-equilibrated with PBS (pH 7.4).
-
Characterization: Collect the first colored fraction, which contains the labeled antibody. Measure the absorbance at 280 nm (for protein) and 495 nm (for FITC) to determine the degree of labeling.
-
Storage: Store the conjugated antibody at 4°C in the dark, with the addition of a preservative such as sodium azide.
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// Define edges start -> dialysis; dialysis -> conjugation; fitc_prep -> conjugation; conjugation -> incubation; incubation -> purification; purification -> characterization; characterization -> end; } Workflow for FITC-Antibody Conjugation.
Protocol: Direct Immunofluorescence Staining of Adherent Cells
Materials:
-
Adherent cells grown on coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (for intracellular antigens)
-
1% Bovine Serum Albumin (BSA) in PBS (blocking buffer)
-
FITC-conjugated primary antibody
-
Antifade mounting medium
Methodology:
-
Cell Fixation: Wash cells twice with PBS. Fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization (if required): For intracellular targets, wash the fixed cells with PBS and then incubate with 0.1% Triton X-100 for 10 minutes to permeabilize the cell membranes.
-
Blocking: Wash cells with PBS and block non-specific antibody binding by incubating with 1% BSA in PBS for 30 minutes.
-
Primary Antibody Incubation: Incubate the cells with the FITC-conjugated primary antibody (diluted in blocking buffer) for 1 hour at room temperature in a humidified chamber, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound antibodies.
-
Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.
-
Visualization: Image the cells using a fluorescence microscope with appropriate filters for FITC (excitation ~495 nm, emission ~519 nm).
Conclusion: An Enduring Legacy
From its synthesis in a 19th-century German laboratory to its current ubiquitous use in modern research and diagnostics, fluorescein has become an indispensable tool. Its history is a testament to the power of chemical innovation to drive biological discovery. While newer fluorophores with enhanced properties have been developed, the fundamental principles established with fluorescein and its derivatives continue to underpin many fluorescence-based techniques. For researchers and drug development professionals, understanding the history and technical foundation of fluorescein provides a valuable context for the application and advancement of fluorescent labeling technologies.
References
- 1. hekint.org [hekint.org]
- 2. ewanbirney.com [ewanbirney.com]
- 3. Adolf von Baeyer - Wikipedia [en.wikipedia.org]
- 4. chimique.wordpress.com [chimique.wordpress.com]
- 5. Fluorescein - Wikipedia [en.wikipedia.org]
- 6. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Old King Coal Part 4: Coal Colours - Features - The Chemical Engineer [thechemicalengineer.com]
- 9. Fluorescein isothiocyanate - Wikipedia [en.wikipedia.org]
- 10. biotium.com [biotium.com]
- 11. keelerglobal.com [keelerglobal.com]
- 12. benchchem.com [benchchem.com]
A Technical Guide to the Synthesis and Application of 5-FAM Amine for Biomolecule Labeling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of 5-aminofluorescein (5-FAM amine) and the subsequent application of its derivatives for the fluorescent labeling of biomolecules. This document details the chemical synthesis of the core fluorophore, its activation to an amine-reactive species, and the protocols for conjugating it to proteins and other amine-containing molecules.
Introduction to 5-FAM and its Amine-Reactive Derivatives
Fluorescein and its derivatives are among the most widely used fluorescent labels in biological research. 5-Carboxyfluorescein (5-FAM) is a derivative of fluorescein that possesses a carboxylic acid group, allowing for its conjugation to other molecules.[1] The term "FAM amine" can refer to 5-aminofluorescein, a foundational building block, or more commonly in a practical context, to an amine-reactive form of 5-FAM, such as 5-carboxyfluorescein N-succinimidyl ester (5-FAM-SE).[2][3] This succinimidyl ester is highly reactive towards primary aliphatic amines, forming stable amide bonds, making it an invaluable tool for labeling proteins, peptides, and nucleic acids.[2][4]
The synthesis of the 5-isomer of FAM amine begins with the preparation of 5-aminofluorescein. This is typically achieved through the condensation of 4-nitrophthalic acid and resorcinol, followed by the reduction of the resulting nitro group to an amine.[5][6] For labeling applications, 5-carboxyfluorescein is synthesized and then activated to create an amine-reactive compound like 5-FAM-SE.
Synthesis of 5-Aminofluorescein (5-Isomer)
The synthesis of 5-aminofluorescein involves a two-step process: the formation of a mixture of 5- and 6-nitrofluorescein, followed by the separation of the isomers and reduction of the nitro group.[5]
Synthesis of 5- and 6-Nitrofluorescein
A common method for the synthesis of the nitrofluorescein mixture is the fusion of 4-nitrophthalic acid with resorcinol.[5]
Experimental Protocol:
-
4-Nitrophthalic acid and resorcinol are fused at a molar ratio of 1:2.[6]
-
The reaction is carried out at a high temperature, typically 190-200°C, for several hours (e.g., 6 hours).[5]
-
The resulting product is a mixture of 5- and 6-nitrofluoresceins.
-
The product is dissolved in a dilute sodium hydroxide solution and then precipitated with hydrochloric acid.[5] This process yields approximately 80% of the mixed nitrofluorescein isomers.[5]
Isomer Separation and Reduction to 5-Aminofluorescein
The separation of the 5- and 6-nitrofluorescein isomers is a critical step. One established method involves the acetylation of the mixture, followed by fractional crystallization.[5]
Experimental Protocol:
-
The mixture of 5- and 6-nitrofluoresceins is acetylated using acetic anhydride to form the O-diacetyl derivatives.[5]
-
The diacetylated isomers are then separated by fractional crystallization from a solvent mixture such as ethanol-toluene.[5]
-
The separated 5-nitrofluorescein diacetate is then hydrolyzed.
-
The nitro group of the purified 5-nitrofluorescein is reduced to a primary amine. This can be achieved by boiling in an aqueous solution of sodium sulfide (Na₂S) or a mixture of sodium sulfide and sodium hydrosulfide (NaHS).[5][6] This step also results in the saponification of the acetate groups.[7]
-
The resulting 5-aminofluorescein is then purified by crystallization. This method can yield up to 72% of 5-aminofluorescein.[5]
Quantitative Data for 5-Aminofluorescein Synthesis
| Step | Reactants | Conditions | Product | Yield | Purity | Reference |
| Nitrofluorescein Synthesis | 4-Nitrophthalic acid, Resorcinol | 190-200°C, 6h | 5- and 6-Nitrofluorescein mixture | ~80% | Mixture | [5] |
| Reduction to Aminofluorescein | 5-Nitrofluorescein | aq. Na₂S + NaHS | 5-Aminofluorescein | 72% | >95% | [5][8] |
Preparation and Application of 5-FAM N-Succinimidyl Ester (5-FAM-SE) for Amine Labeling
For labeling biomolecules, 5-carboxyfluorescein is converted into a more reactive species, typically an N-hydroxysuccinimide (NHS) ester.[3]
Synthesis of 5-Carboxyfluorescein
The synthesis of 5-carboxyfluorescein involves the condensation of 4-carboxyphthalic anhydride with resorcinol in the presence of an acid catalyst like methanesulfonic acid.[9][10] This reaction also produces the 6-isomer, which can be separated by fractional crystallization.[10]
Experimental Protocol for 5-Carboxyfluorescein Synthesis:
-
4-Carboxyphthalic anhydride and resorcinol are reacted in methanesulfonic acid.[10]
-
The reaction mixture is heated, resulting in a mixture of 5- and 6-carboxyfluorescein.
-
The isomers are separated by fractional crystallization from a solvent system like methanol/hexane or ethanol/hexane, yielding the pure 5-carboxyfluorescein isomer with a purity of over 98%.[10]
Activation of 5-Carboxyfluorescein to 5-FAM-SE
The carboxylic acid group of 5-FAM is activated with N-hydroxysuccinimide (NHS) to form the amine-reactive 5-FAM-SE.
Logical Workflow for 5-FAM-SE Synthesis and Amine Labeling
Caption: Synthesis of 5-FAM-SE and its use in labeling biomolecules.
Protocol for Labeling Proteins with 5-FAM-SE
This protocol outlines a general procedure for labeling proteins with 5-FAM-SE. The optimal conditions may vary depending on the specific protein.
Materials:
-
Protein of interest (2-10 mg/mL in amine-free buffer, e.g., PBS)
-
5-FAM SE
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-9.0[2]
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Protein Solution: Ensure the protein is at a concentration of 2-10 mg/mL in an amine-free buffer at pH 8.5 ± 0.5.[11] If the buffer contains primary amines (e.g., Tris or glycine), they must be removed by dialysis or buffer exchange.[11]
-
Prepare 5-FAM-SE Stock Solution: Immediately before use, dissolve the 5-FAM SE in anhydrous DMSO to a concentration of 10 mM.[11]
-
Labeling Reaction:
-
Purification: Remove the unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS).[11]
Quantitative Data for Protein Labeling with 5-FAM-SE
| Parameter | Recommended Value | Reference |
| Protein Concentration | 2-10 mg/mL | [11] |
| Reaction pH | 8.0 - 9.5 | [2] |
| Molar Ratio (Dye:Protein) | 5-10 fold excess | [2][11] |
| Reaction Time | 1-2 hours | [2] |
| Reaction Temperature | Room Temperature | [2] |
Signaling Pathways and Experimental Workflows
5-FAM labeled biomolecules are utilized in a variety of experimental workflows to study biological processes.
Experimental Workflow for Intracellular Protein Labeling and Analysis
Caption: Workflow for labeling and analyzing intracellular proteins.
Conclusion
This technical guide has provided a detailed overview of the synthesis of 5-aminofluorescein and the subsequent preparation and application of its amine-reactive derivative, 5-FAM-SE, for the fluorescent labeling of biomolecules. The provided protocols and quantitative data serve as a valuable resource for researchers in the fields of biology, chemistry, and drug development, enabling the effective utilization of this versatile fluorescent probe. Careful adherence to the described methodologies is crucial for achieving high-quality, reproducible results in various fluorescence-based assays.
References
- 1. 5-FAM [5-Carboxyfluorescein] [anaspec.com]
- 2. benchchem.com [benchchem.com]
- 3. Labeling a protein with fluorophores using NHS ester derivitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. empbiotech.com [empbiotech.com]
- 5. researchgate.net [researchgate.net]
- 6. RU2725666C1 - Method of producing 5-, 6-amino-fluoresceins - Google Patents [patents.google.com]
- 7. 5-Aminofluorescein | 3326-34-9 [chemicalbook.com]
- 8. 5-Aminofluorescein (Fluoresceinamineisomer I) | Abcam [abcam.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.tamu.edu [chem.tamu.edu]
- 11. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for 5-FAM Amine-Reactive Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the covalent labeling of proteins with 5-Carboxyfluorescein, succinimidyl ester (5-FAM SE), an amine-reactive fluorescent dye. This method is widely employed in biological research and drug development to fluorescently tag proteins for various applications, including immunoassays, fluorescence microscopy, flow cytometry, and protein-protein interaction studies.[1][2]
5-FAM SE reacts specifically with primary amino groups, such as the ε-amino group of lysine residues and the N-terminus of a polypeptide chain, to form a stable amide bond.[1][3][4] This protocol outlines the necessary steps for efficient and reproducible protein labeling, purification of the conjugate, and determination of the degree of labeling.
Quantitative Data Summary
For successful protein labeling, it is crucial to optimize several parameters. The following table summarizes key quantitative data and recommended ranges derived from established protocols.
| Parameter | Recommended Value/Range | Notes |
| Protein Concentration | 2 - 10 mg/mL[5][6] | Higher concentrations ( >5 mg/mL) can improve labeling efficiency.[6] |
| Reaction Buffer | 0.1 M Sodium Bicarbonate, pH 8.3-8.5[2][6][7] | Amine-free buffers (e.g., phosphate, borate) at pH 7.2-7.5 are also suitable.[8] Avoid Tris or glycine buffers.[1] |
| 5-FAM SE Stock Solution | 10 mM in anhydrous DMSO[3][5][6] | Prepare fresh before each use to avoid hydrolysis.[1] |
| Dye:Protein Molar Ratio | 10:1 to 20:1[9] | This ratio may require optimization depending on the protein.[9] A starting point of 10:1 is often recommended for IgG.[1] |
| Reaction Time | 1 hour[4][9] | Can be extended (e.g., up to 18 hours) to potentially increase the degree of labeling. |
| Reaction Temperature | Room Temperature[3][4][9] | |
| Quenching Reagent | 1.5 M Hydroxylamine (pH 8.5) or 50-100 mM Tris or Glycine[4] | Quenching is an optional step to terminate the reaction.[4] |
Experimental Protocol: Covalent Labeling of Proteins with 5-FAM SE
This protocol provides a step-by-step guide for the conjugation of 5-FAM SE to a target protein.
Preparation of Reagents
-
Protein Solution:
-
Dissolve the protein to be labeled in an appropriate amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) to a final concentration of 2-10 mg/mL.[5][6]
-
If the protein is in a buffer containing primary amines (e.g., Tris or glycine), it must be dialyzed against a suitable labeling buffer such as 0.01 M phosphate-buffered saline (PBS), pH 7.2-7.4.[1]
-
-
5-FAM SE Stock Solution:
Labeling Reaction
-
While gently vortexing or stirring the protein solution, slowly add the calculated volume of the 10 mM 5-FAM SE stock solution. The volume to be added depends on the desired dye-to-protein molar ratio, typically between 10:1 and 20:1.[9]
-
Incubate the reaction mixture for 1 hour at room temperature, protected from light.[4][9] Occasional mixing during the incubation period can improve labeling efficiency.[3]
(Optional) Quenching of the Reaction
-
To terminate the labeling reaction, a quenching reagent can be added. Options include:
-
Adding 1.5 M hydroxylamine (pH 8.5) and incubating for 1 hour at room temperature.[4]
-
Adding Tris-HCl or Glycine to a final concentration of 50-100 mM and incubating for 10-15 minutes at room temperature.
-
Purification of the Labeled Protein
It is critical to remove any unconjugated 5-FAM SE from the labeled protein to avoid interference in downstream applications and to ensure accurate determination of the degree of labeling.[10][11]
-
Size-Exclusion Chromatography (Gel Filtration): This is a common and effective method for separating the labeled protein from the free dye.[9][10]
-
Equilibrate a size-exclusion column (e.g., Sephadex G-25) with an appropriate buffer (e.g., PBS).[9]
-
Apply the reaction mixture to the column.
-
Elute the protein-dye conjugate with the equilibration buffer. The labeled protein will elute first, followed by the smaller, unconjugated dye molecules.[10]
-
Collect the fractions containing the labeled protein.
-
-
Dialysis: This method is also suitable for removing free dye.[10]
-
Transfer the reaction mixture to a dialysis cassette or tubing with an appropriate molecular weight cutoff.
-
Dialyze against a large volume of buffer (e.g., PBS) at 4°C with several buffer changes over 2-4 hours or overnight.[10]
-
Determination of the Degree of Labeling (DOL)
The DOL, or the molar ratio of dye to protein, can be determined spectrophotometrically.[9][12]
-
Measure the absorbance of the purified protein-dye conjugate at 280 nm (A280) and at the maximum absorbance wavelength for 5-FAM (approximately 494 nm, Amax).[9]
-
Calculate the protein concentration, correcting for the absorbance of the dye at 280 nm:
-
Protein Concentration (M) = [A280 - (Amax × CF)] / εprotein
-
Where CF is the correction factor for the dye's absorbance at 280 nm (for fluorescein, CF is approximately 0.3) and εprotein is the molar extinction coefficient of the protein at 280 nm.[10]
-
-
Calculate the dye concentration:
-
Dye Concentration (M) = Amax / εdye
-
Where εdye is the molar extinction coefficient of 5-FAM at its Amax.
-
-
Calculate the Degree of Labeling:
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
Visualizations
Experimental Workflow
Caption: Workflow for 5-FAM SE protein labeling.
Signaling Pathway of Amine-Reactive Labeling
Caption: Reaction of 5-FAM SE with a primary amine.
References
- 1. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 2. biotium.com [biotium.com]
- 3. benchchem.com [benchchem.com]
- 4. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. biotium.com [biotium.com]
- 7. loschmidt.chemi.muni.cz [loschmidt.chemi.muni.cz]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Conjugating 5-FAM (5-Carboxyfluorescein) to Antibodies
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the covalent conjugation of 5-Carboxyfluorescein (5-FAM) to antibodies. The protocols and data presented herein are intended to assist researchers in the successful fluorescent labeling of antibodies for a variety of applications, including flow cytometry, immunofluorescence microscopy, and enzyme-linked immunosorbent assays (ELISA).
Introduction
5-Carboxyfluorescein (5-FAM) is a widely utilized green fluorescent dye that is spectrally similar to fluorescein isothiocyanate (FITC). It is commonly supplied as an amine-reactive N-hydroxysuccinimide (NHS) ester or succinimidyl ester (SE), which readily reacts with primary amine groups on proteins to form stable amide bonds.[1][2][3] This conjugation method targets the ε-amino groups of lysine residues and the N-terminal α-amino group of the antibody.[2][4][5] The resulting 5-FAM-antibody conjugate is a valuable tool for the sensitive detection and visualization of target antigens.
Compared to FITC, which forms a less stable thiourea linkage, the amide bond formed by 5-FAM SE is more resistant to hydrolysis, leading to more stable conjugates over time.[3] The selection of the appropriate amine-reactive dye and the optimization of the conjugation reaction are critical for preserving the antibody's binding affinity and achieving the desired degree of labeling.[6]
Quantitative Data Summary
The efficiency of the conjugation reaction is influenced by several factors, including the molar ratio of dye to antibody, pH, temperature, and reaction time. The following table summarizes key quantitative parameters for the conjugation of 5-FAM SE to antibodies, compiled from various sources. It is important to note that optimal conditions may vary depending on the specific antibody and its concentration.[7]
| Parameter | Recommended Range | Notes |
| Antibody Concentration | 2-10 mg/mL | Higher concentrations generally lead to better labeling efficiency.[8][9] |
| Reaction Buffer | 0.1 M Sodium Bicarbonate or Borate Buffer | Must be free of primary amines (e.g., Tris or glycine).[10][5][7][8] |
| Reaction pH | 8.0 - 9.0 | Slightly basic pH is required to deprotonate primary amines for reaction.[4][5][7] |
| Dye:Antibody Molar Ratio | 10:1 to 20:1 | This is a starting point and should be optimized for each antibody.[10][7][8] |
| Reaction Temperature | Room Temperature (20-25°C) | |
| Reaction Time | 1 - 2 hours | [7] |
| Quenching Reagent | 20-50 mM Tris or Glycine (final concentration) | Optional step to stop the reaction by consuming excess reactive dye.[5][7] |
| Ideal Degree of Labeling (DOL) | 3 - 7 | A higher DOL can lead to fluorescence quenching and loss of antibody activity.[7] |
Experimental Protocols
This section provides a detailed step-by-step protocol for the conjugation of 5-FAM SE to a typical IgG antibody.
Materials and Reagents:
-
Purified antibody (2-10 mg/mL) in an amine-free buffer (e.g., PBS)
-
5-FAM Succinimidyl Ester (5-FAM SE)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.5
-
Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., Sephadex G-25 desalting column)
-
Phosphate Buffered Saline (PBS), pH 7.2-7.4
Protocol:
1. Antibody Preparation: a. Ensure the antibody is in a buffer free of primary amines (e.g., Tris, glycine) and ammonium ions, as these will compete with the antibody for reaction with the 5-FAM SE.[8] b. If necessary, dialyze the antibody against PBS overnight at 4°C. c. Adjust the antibody concentration to 2-10 mg/mL using the Reaction Buffer.[10][8]
2. Preparation of 5-FAM SE Stock Solution: a. Allow the vial of 5-FAM SE to warm to room temperature before opening. b. Add the appropriate volume of anhydrous DMSO to the vial to create a 10 mg/mL or 10 mM stock solution.[10][8] Vortex to ensure the dye is completely dissolved. c. This solution should be prepared fresh for each conjugation reaction as the reactive dye is susceptible to hydrolysis.[10]
3. Conjugation Reaction: a. Calculate the required volume of the 5-FAM SE stock solution to achieve the desired dye:antibody molar ratio (a starting ratio of 10:1 is recommended for IgG).[10][8]
- Example Calculation for a 10:1 Molar Ratio with IgG:
- Amount of IgG: 1 mg
- Molecular weight of IgG: ~150,000 g/mol
- Moles of IgG = 1 mg / 150,000 g/mol = 6.67 x 10⁻⁹ mol
- Moles of 5-FAM SE needed = 10 * 6.67 x 10⁻⁹ mol = 6.67 x 10⁻⁸ mol
- Molecular weight of 5-FAM SE: ~473.4 g/mol
- Mass of 5-FAM SE needed = 6.67 x 10⁻⁸ mol * 473.4 g/mol = 3.16 x 10⁻⁵ g = 31.6 µg
- Volume of 10 mg/mL 5-FAM SE stock = 31.6 µg / 10 mg/mL = 3.16 µL b. Slowly add the calculated volume of the 5-FAM SE stock solution to the antibody solution while gently vortexing.[8] c. Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[7]
4. Quenching the Reaction (Optional): a. To stop the conjugation reaction, add a quenching buffer such as Tris or glycine to a final concentration of 20-50 mM.[5][7] b. Incubate for 15-30 minutes at room temperature.[11]
5. Purification of the Conjugate: a. Separate the 5-FAM labeled antibody from the unreacted dye using a desalting column (e.g., Sephadex G-25).[7] b. Equilibrate the column with PBS. c. Apply the reaction mixture to the column and allow it to enter the resin. d. Elute the conjugate with PBS. The labeled antibody will elute first, followed by the smaller, unconjugated dye molecules.[7] e. Collect the fractions containing the yellow-colored conjugate. f. Alternatively, dialysis can be used for purification.[4]
6. Characterization of the Conjugate: a. Determine the concentration of the antibody and the 5-FAM in the purified conjugate by measuring the absorbance at 280 nm (A280) and 494 nm (A494).[11] b. Calculate the Degree of Labeling (DOL) using the following formulas:
- Corrected A280 = A280 - (A494 * 0.2) (The correction factor of 0.2 accounts for the absorbance of 5-FAM at 280 nm)
- Antibody Concentration (M) = Corrected A280 / (Extinction coefficient of antibody * path length)
- 5-FAM Concentration (M) = A494 / (Extinction coefficient of 5-FAM at 494 nm * path length)
- DOL = 5-FAM Concentration (M) / Antibody Concentration (M) Note: The molar extinction coefficient for IgG at 280 nm is typically ~210,000 M⁻¹cm⁻¹ and for 5-FAM at 494 nm is ~75,000 M⁻¹cm⁻¹.
7. Storage: a. Store the purified 5-FAM-antibody conjugate at 4°C, protected from light. For long-term storage, consider adding a stabilizing protein like BSA (if compatible with the intended application) and storing at -20°C or -80°C.
Visualizations
Chemical Reaction Pathway
Caption: Reaction of 5-FAM SE with a primary amine on an antibody.
Experimental Workflow
Caption: Workflow for conjugating 5-FAM SE to antibodies.
References
- 1. biotium.com [biotium.com]
- 2. Antibody Conjugation Techniques | FluoroFinder [fluorofinder.com]
- 3. 5-FAM [5-Carboxyfluorescein] [anaspec.com]
- 4. Fluorescent Amine-reactive Alexa Fluor Dye Labeling of IgM Antibodies | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 6. Fluorescent labeled antibodies - balancing functionality and degree of labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 10. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for FAM Amine Conjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and recommendations for the successful conjugation of 5-Carboxyfluorescein (FAM) N-hydroxysuccinimide (NHS) ester to primary amines on biomolecules such as proteins, peptides, and amine-modified oligonucleotides.
The reaction between an NHS ester and a primary amine is a robust and widely used method for fluorescently labeling biomolecules. The key to a successful conjugation is maintaining an optimal buffer environment that promotes the nucleophilic attack of the amine on the NHS ester while minimizing the competing hydrolysis of the NHS ester.
Key Reaction Parameters
The efficiency of the FAM-amine conjugation is primarily influenced by the pH of the reaction buffer. The unprotonated primary amine is the reactive species, and its concentration increases with pH. However, the rate of NHS ester hydrolysis also increases at higher pH. Therefore, a compromise is necessary to achieve optimal conjugation.
Recommended Buffers and pH
The optimal pH for the reaction between an NHS ester and a primary amine is between 8.3 and 8.5.[1][2][3][4] This pH range ensures a sufficient concentration of the reactive, unprotonated amine while minimizing the hydrolysis of the FAM-NHS ester.
Table 1: Recommended Buffers for FAM-Amine Conjugation
| Buffer | Concentration | pH | Notes |
| Sodium Bicarbonate | 0.1 M | 8.3 - 8.5 | A commonly used and effective buffer for this reaction.[1][2] |
| Sodium Phosphate | 0.1 M | 8.3 - 8.5 | Another suitable and widely used buffer.[1][2] |
| Borate | 50 mM | 8.5 | An alternative buffer that can be used for the conjugation reaction.[4] |
| HEPES | Varies | 7.2 - 8.5 | Can be used, but ensure the final reaction pH is within the optimal range.[4] |
Buffers to Avoid:
It is critical to avoid buffers that contain primary amines, as they will compete with the target molecule for reaction with the FAM-NHS ester.[1][2][5][6][7]
-
Tris (tris(hydroxymethyl)aminomethane)
-
Glycine
Quantitative Data: NHS Ester Stability
The stability of the FAM-NHS ester in aqueous solution is highly dependent on the pH. The following table summarizes the half-life of a typical NHS ester at different pH values, highlighting the increased rate of hydrolysis at a more alkaline pH.
Table 2: Half-life of a Typical NHS Ester at Various pH Values
| pH | Half-life |
| 7.0 (at 0°C) | 4-5 hours |
| 8.6 (at 4°C) | 10 minutes |
Experimental Protocols
Protocol 1: General Protein Labeling with FAM-NHS Ester
This protocol provides a general guideline for labeling a protein with an amine-reactive FAM-NHS ester. Optimization may be required for specific proteins and desired degrees of labeling.
Materials:
-
Protein to be labeled (in an amine-free buffer)
-
FAM-NHS ester
-
Reaction Buffer: 0.1 M Sodium Bicarbonate or 0.1 M Sodium Phosphate, pH 8.3-8.5[4]
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[1][2][8]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine
-
Purification column (e.g., desalting or size-exclusion chromatography)
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the Reaction Buffer at a concentration of 2-10 mg/mL.[7][9] If the protein is in a buffer containing amines, it must be exchanged into the Reaction Buffer using dialysis or a desalting column.
-
Prepare the FAM-NHS Ester Solution: Immediately before use, dissolve the FAM-NHS ester in a small amount of anhydrous DMSO or DMF to create a 10 mg/mL stock solution.[5]
-
Reaction: Add a 5- to 20-fold molar excess of the dissolved FAM-NHS ester to the protein solution.[4] The final volume of the organic solvent should not exceed 10% of the total reaction volume.[10] Gently mix immediately.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[1][4]
-
Quenching: (Optional) Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove the excess, unreacted FAM-NHS ester and byproducts by gel filtration (e.g., a G-25 column) or dialysis.
Protocol 2: Labeling of Amine-Modified Oligonucleotides
This protocol is designed for the conjugation of FAM-NHS ester to oligonucleotides containing a primary amine modification.
Materials:
-
Amine-modified oligonucleotide
-
FAM-NHS ester
-
Labeling Buffer: 0.1 M Sodium Tetraborate, pH 8.5[5][11][12]
-
Anhydrous Dimethylsulfoxide (DMSO)
-
3 M Sodium Acetate
-
Cold absolute ethanol and 70% ethanol
Procedure:
-
Prepare the Oligonucleotide Solution: Dissolve the amine-modified oligonucleotide in the Labeling Buffer to a final concentration of 1-5 mg/mL.
-
Prepare the FAM-NHS Ester Solution: Immediately before use, dissolve the FAM-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.
-
Reaction: Add a 10- to 20-fold molar excess of the dissolved FAM-NHS ester to the oligonucleotide solution. Gently mix.
-
Incubation: Incubate the reaction for 2-4 hours at room temperature, protected from light.
-
Purification (Ethanol Precipitation): a. Add one-tenth volume of 3 M Sodium Acetate to the reaction mixture. b. Add three volumes of cold absolute ethanol and mix well. c. Incubate at -20°C for at least 30 minutes. d. Centrifuge at high speed (e.g., >12,000 x g) for 30 minutes. e. Carefully decant the supernatant. f. Wash the pellet with cold 70% ethanol and centrifuge again. g. Remove the supernatant and air-dry the pellet. h. Resuspend the labeled oligonucleotide in an appropriate buffer.
Visualizations
FAM-Amine Conjugation Workflow
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. lumiprobe.com [lumiprobe.com]
- 3. interchim.fr [interchim.fr]
- 4. benchchem.com [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - CL [thermofisher.com]
- 12. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
Optimal pH for 5-FAM Amine Labeling: A Detailed Guide for Researchers
Application Note & Protocol
For researchers, scientists, and drug development professionals engaged in bioconjugation, the covalent labeling of biomolecules with fluorescent probes is a cornerstone technique. 5-Carboxyfluorescein (5-FAM) is a widely used green fluorescent dye that, when activated as an N-hydroxysuccinimide (NHS) ester, readily reacts with primary amines on proteins, peptides, and other biomolecules to form stable amide bonds. Achieving optimal labeling efficiency is critically dependent on maintaining the proper reaction pH. This document provides a detailed guide to understanding and implementing the optimal pH conditions for 5-FAM amine labeling reactions.
The Critical Role of pH in Amine Labeling
The reaction between a 5-FAM NHS ester and a primary amine is a tale of two competing factors: amine reactivity and NHS ester stability. The pH of the reaction buffer directly governs this delicate balance.
-
Amine Reactivity : For the labeling reaction to proceed, the primary amine group (-NH2) on the target biomolecule must be in a deprotonated, nucleophilic state. At acidic or neutral pH, these amines are predominantly protonated (-NH3+), rendering them unreactive towards the NHS ester. As the pH increases into the alkaline range, the equilibrium shifts towards the deprotonated form, increasing the rate of the desired labeling reaction.[1][2]
-
NHS Ester Hydrolysis : The NHS ester itself is susceptible to hydrolysis, a competing reaction with water that cleaves the ester and renders the dye inactive. The rate of this hydrolysis reaction increases significantly with increasing pH.[2][3] At very high pH, the hydrolysis of the NHS ester can outcompete the amine labeling reaction, leading to a substantial decrease in labeling efficiency.[2]
Therefore, the optimal pH for the reaction is a compromise that maximizes the availability of the reactive amine while minimizing the premature degradation of the 5-FAM NHS ester.
Quantitative Insights: pH Effects on Labeling Reaction
While precise quantitative data for labeling efficiency at every pH unit is dependent on the specific biomolecule and reaction conditions, the following table summarizes the general effects of pH on the key components of the 5-FAM amine labeling reaction.
| pH Range | Amine Group State | NHS Ester Stability | Labeling Efficiency | Recommendation |
| < 7.0 | Predominantly protonated (-NH₃⁺), non-reactive.[1] | High | Very Low | Not Recommended. |
| 7.0 - 8.0 | Increasing fraction of deprotonated, reactive amines (-NH₂).[1][3] | Good | Moderate | Sub-optimal, but may be used for specific applications requiring terminal amine labeling.[4][5] |
| 8.0 - 9.0 | High concentration of reactive amines (-NH₂). [2][6] | Moderate, hydrolysis is a competing factor. [3] | Optimal | Highly Recommended. [2][6] |
| > 9.0 | Predominantly deprotonated and highly reactive. | Low, rapid hydrolysis.[2][3] | Low | Not Recommended due to rapid NHS ester hydrolysis.[2] |
The widely accepted optimal pH range for 5-FAM NHS ester amine labeling reactions is 8.0 to 9.0, with a specific pH of 8.3 to 8.5 often cited as ideal. [1][7][8]
Experimental Protocol: Labeling a Protein with 5-FAM NHS Ester
This protocol provides a general procedure for labeling a protein with a 5-FAM NHS ester. The amounts and volumes should be adjusted based on the specific protein and desired degree of labeling.
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, 0.1 M sodium borate, or phosphate-buffered saline (PBS)).
-
5-FAM NHS Ester
-
Anhydrous, amine-free Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5.
-
Quenching Reagent (optional): 1 M Tris-HCl, pH 8.0, or 1 M glycine.
-
Purification column (e.g., gel filtration or dialysis cassette) to remove unreacted dye.
Procedure:
-
Protein Preparation:
-
Ensure the protein solution is at a concentration of 2-10 mg/mL for optimal labeling.[9]
-
The protein must be in a buffer free of primary amines (e.g., Tris, glycine) and ammonium ions, as these will compete with the protein for reaction with the 5-FAM NHS ester.[9][10] If necessary, exchange the buffer using dialysis or a desalting column.
-
Adjust the pH of the protein solution to 8.3-8.5 using 1 M sodium bicarbonate if needed.[9]
-
-
5-FAM NHS Ester Stock Solution Preparation:
-
Immediately before use, dissolve the 5-FAM NHS ester in anhydrous DMSO or DMF to a final concentration of 10 mM.[9] Vortex to ensure complete dissolution.
-
-
Labeling Reaction:
-
Calculate the required volume of the 5-FAM NHS ester stock solution. A 10- to 20-fold molar excess of the dye to the protein is a common starting point.[10] The optimal ratio may need to be determined empirically.
-
While gently stirring or vortexing, slowly add the calculated volume of the 5-FAM NHS ester stock solution to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.[6][10]
-
-
Quenching the Reaction (Optional):
-
To stop the labeling reaction, a quenching reagent containing primary amines can be added. Add Tris-HCl or glycine to a final concentration of 50-100 mM and incubate for 10-15 minutes at room temperature.
-
-
Purification of the Labeled Protein:
-
Remove the unreacted 5-FAM NHS ester and byproducts by gel filtration chromatography (e.g., Sephadex G-25), dialysis, or another suitable chromatographic method.[6]
-
-
Characterization and Storage:
Visualizing the Workflow and Reaction
To further clarify the experimental process and the underlying chemical principles, the following diagrams are provided.
Troubleshooting Common Issues
| Issue | Possible Cause | Solution |
| Low Labeling Efficiency | Incorrect buffer pH. | Verify the pH of the reaction buffer is between 8.0 and 9.0.[1] |
| Buffer contains primary amines. | Use an amine-free buffer such as sodium bicarbonate, sodium borate, or PBS.[9] | |
| Inactive 5-FAM NHS Ester. | Use a fresh stock of the dye; ensure it was stored properly, protected from moisture.[12] | |
| Precipitation during Labeling | High concentration of organic solvent. | Keep the final concentration of DMSO or DMF in the reaction mixture low. |
| Protein is not soluble under reaction conditions. | Optimize buffer conditions or reduce the protein concentration. |
By carefully controlling the pH and following a well-defined protocol, researchers can consistently achieve high-efficiency labeling of their biomolecules with 5-FAM, enabling a wide range of downstream applications in fluorescence microscopy, flow cytometry, and binding assays.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. interchim.fr [interchim.fr]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. NHS ester protocol for labeling proteins [abberior.rocks]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for 5-FAM in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 5-Carboxyfluorescein (5-FAM) and its derivatives for flow cytometry applications. Detailed protocols for labeling and analysis are provided to guide researchers in their experimental design.
Introduction to 5-FAM
5-Carboxyfluorescein (5-FAM) is a popular green fluorescent dye belonging to the fluorescein family.[1][2][3] It is widely used for labeling various biomolecules, including peptides, proteins, and nucleotides.[2][3] The amine-reactive succinimidyl ester (SE) form of 5-FAM is particularly common for conjugating the dye to primary amines on target molecules, forming stable carboxamide bonds that are more resistant to hydrolysis compared to FITC-derived thioureas.[3] Once conjugated, the bright green fluorescence of 5-FAM makes it an excellent tool for detection and quantification in various applications, including flow cytometry.[2] A key characteristic of 5-FAM is the pH dependence of its fluorescence, which is stable in neutral to slightly alkaline conditions (pH 7.5-8.5) but decreases significantly in acidic environments.[2]
Quantitative Data
The spectral and physical properties of 5-FAM are summarized in the table below, providing essential information for experimental setup and data acquisition in flow cytometry.
| Property | Value | References |
| Excitation Maximum (λex) | 490 - 495 nm | [2][4] |
| Emission Maximum (λem) | 513 - 520 nm | [2][4][5] |
| Molar Extinction Coefficient (ε) | >72,000 M⁻¹cm⁻¹ - 80,000 M⁻¹cm⁻¹ | [2][4][5] |
| Fluorescence Quantum Yield (Φ) | 0.93 | [4][5] |
| Molecular Formula | C₂₁H₁₂O₇ (free acid) | [1] |
| Molecular Weight | 376.3 g/mol (free acid) | [1] |
| Recommended Filter Set | FITC | [2] |
| Solubility | Good in DMSO, DMF, and methanol | [4][5] |
| Storage Conditions | -20°C, protected from light | [4][5][6] |
Experimental Protocols
Here we provide detailed protocols for the conjugation of 5-FAM SE to antibodies and subsequent labeling of cells for flow cytometry analysis.
Protocol 1: Antibody Conjugation with 5-FAM SE
This protocol describes the conjugation of an amine-reactive 5-FAM succinimidyl ester (SE) to a primary antibody for use in flow cytometry.
Materials:
-
Primary antibody (2-3 mg/mL in amine-free buffer like PBS)
-
5-FAM SE (succinimidyl ester)
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Conjugation buffer: 0.1 M sodium bicarbonate or 50 mM sodium borate, pH 8.5
-
Quenching buffer: 1 M Tris-HCl or 1 M Glycine, pH 7.4
-
Desalting column (e.g., Zeba™ Spin desalting column)
Procedure:
-
Prepare the Antibody:
-
Dialyze or buffer exchange the antibody into the conjugation buffer. The antibody solution should be free of any amine-containing substances like Tris or glycine.
-
Adjust the antibody concentration to 2-3 mg/mL.
-
-
Prepare 5-FAM SE Stock Solution:
-
Allow the vial of 5-FAM SE to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution by dissolving the 5-FAM SE in anhydrous DMSO or DMF. This solution should be prepared fresh.
-
-
Conjugation Reaction:
-
While gently vortexing, add the 5-FAM SE stock solution to the antibody solution. A typical starting molar ratio of dye to protein is 15:1, but this should be optimized for each specific antibody.
-
Incubate the reaction mixture for 60 minutes at room temperature in the dark.
-
-
Quench the Reaction (Optional):
-
Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted 5-FAM SE.
-
Incubate for 10-15 minutes at room temperature.
-
-
Purify the Conjugate:
-
Remove unconjugated dye by passing the reaction mixture through a desalting column according to the manufacturer's instructions.
-
-
Determine Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for protein) and at the absorbance maximum of the dye (around 494 nm for 5-FAM).
-
Calculate the protein concentration and the DOL using the appropriate formulas, correcting for the absorbance of the dye at 280 nm.
-
-
Storage:
-
Store the conjugated antibody at 4°C, protected from light. Add a preservative like sodium azide if desired.
-
Protocol 2: Staining Suspension Cells for Flow Cytometry
This protocol outlines the steps for staining suspension cells with a 5-FAM-conjugated antibody for analysis by flow cytometry.
Materials:
-
Suspension cells (e.g., lymphocytes)
-
5-FAM conjugated primary antibody (from Protocol 1)
-
Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA or 5-10% FCS)
-
Viability dye (optional, e.g., 7-AAD, DAPI)
-
Fixation buffer (optional, e.g., 1-4% paraformaldehyde in PBS)
-
Permeabilization buffer (optional, for intracellular targets, e.g., 0.1% Triton X-100 in PBS)[7]
Procedure:
-
Cell Preparation:
-
Fc Receptor Blocking (Optional but Recommended):
-
To prevent non-specific binding of antibodies, incubate cells with an Fc receptor blocking antibody for 10-20 minutes at 4°C.[9]
-
-
Cell Staining:
-
Add the optimal concentration of the 5-FAM conjugated antibody to 100 µL of the cell suspension. The optimal concentration should be determined by titration.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
-
Washing:
-
Wash the cells twice with 2 mL of staining buffer to remove unbound antibody. Centrifuge at 300-400 x g for 5 minutes at 4°C after each wash.[9]
-
-
Viability Staining (Optional):
-
If a viability dye is to be used to exclude dead cells, resuspend the cells in staining buffer and add the viability dye according to the manufacturer's protocol.
-
-
Fixation (Optional):
-
If cells are to be fixed, resuspend the final cell pellet in fixation buffer and incubate for 15-20 minutes at room temperature or overnight at 4°C.
-
Wash the cells once with staining buffer.
-
-
Data Acquisition:
Visualizations
Caption: Workflow for conjugating 5-FAM SE to a primary antibody.
Caption: Workflow for staining cells with a 5-FAM conjugate for flow cytometry.
Caption: Logical flow of a typical flow cytometry data analysis gating strategy.
References
- 1. biotium.com [biotium.com]
- 2. benchchem.com [benchchem.com]
- 3. 5-FAM [5-Carboxyfluorescein] [anaspec.com]
- 4. FAM amine, 5-isomer (A270206) | Antibodies.com [antibodies.com]
- 5. This compound, 2183440-41-5 | BroadPharm [broadpharm.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. benchchem.com [benchchem.com]
- 8. research.pasteur.fr [research.pasteur.fr]
- 9. BestProtocols: Staining Cell Surface Targets for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
Application Notes and Protocols for 5-Carboxyfluorescein (5-FAM), 5-Isomer in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the 5-isomer of 5-Carboxyfluorescein (5-FAM) and its amine-reactive succinimidyl ester (SE) derivative in fluorescence microscopy. Detailed protocols for labeling biomolecules and cells, along with key quantitative data, are presented to facilitate experimental design and execution in cellular imaging and drug discovery.
Introduction to 5-FAM, 5-Isomer
5-Carboxyfluorescein (5-FAM) is a highly popular green fluorescent dye belonging to the fluorescein family.[1] The pure 5-isomer of 5-FAM offers a single, well-defined chemical structure, which is advantageous for creating homogenous conjugates with superior stability compared to fluorescein isothiocyanate (FITC).[1] Its amine-reactive succinimidyl ester (5-FAM SE) is widely used for covalently labeling proteins, peptides, and other biomolecules containing primary amines.[2] The resulting carboxamide bonds are significantly more stable than the thiourea bonds formed by FITC, making 5-FAM an excellent choice for robust and reproducible fluorescence microscopy applications.[1]
The principle of labeling with 5-FAM SE involves the reaction of the succinimidyl ester with primary amines (e.g., the N-terminus of a protein or the side chain of a lysine residue) to form a stable amide bond. This covalent linkage ensures that the fluorescent signal is retained throughout experimental procedures, including fixation and permeabilization.
Quantitative Data
A summary of the key photophysical and chemical properties of 5-FAM is provided in the tables below for easy reference.
Table 1: Photophysical Properties of 5-FAM
| Property | Value |
| Excitation Maximum (λex) | 490 - 495 nm |
| Emission Maximum (λem) | 514 - 520 nm |
| Molar Extinction Coefficient (ε) | >72,000 M⁻¹cm⁻¹ |
| Recommended Filter Set | FITC |
| Quantum Yield (Φ) | High |
| Color | Green |
Table 2: Chemical Properties of 5-FAM (Acid Form)
| Property | Value |
| Molecular Weight | 376.3 g/mol |
| Molecular Formula | C₂₁H₁₂O₇ |
| Purity | >99% (for single isomer) |
| Solubility | Soluble in DMSO, DMF, and aqueous buffers at pH > 6 |
Mandatory Visualizations
Principle of Amine-Reactive Labeling with 5-FAM SE
Caption: Covalent labeling of a primary amine with 5-FAM SE.
General Experimental Workflow for Cell Labeling and Imaging
Caption: Workflow for cell labeling and immunofluorescence microscopy.
Visualization of GPCR Signaling using a 5-FAM Labeled Ligand
This diagram illustrates a general approach to studying G-protein coupled receptor (GPCR) signaling using a 5-FAM labeled peptide ligand, such as a Neuropeptide Y (NPY) analog for the NPY receptor.[3]
Caption: GPCR signaling pathway initiated by a 5-FAM labeled ligand.
Experimental Protocols
Protocol 1: Labeling of Proteins or Peptides with 5-FAM SE
This protocol describes the general procedure for covalently labeling a protein or peptide with 5-FAM SE.
Materials:
-
5-FAM SE (single isomer)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Protein or peptide solution in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5, or PBS, pH 7.2-7.4)[2][4]
-
Purification column (e.g., Sephadex G-25)[2]
-
Quenching solution (e.g., 1.5 M hydroxylamine, pH 8.5, or 1 M Tris-HCl, pH 8.0)
Procedure:
-
Prepare 5-FAM SE Stock Solution: Dissolve 5-FAM SE in anhydrous DMSO to a concentration of 1-10 mg/mL (or ~10 mM).[2] This solution should be prepared fresh and protected from light.
-
Prepare Protein/Peptide Solution: Dissolve the protein or peptide in the appropriate amine-free buffer at a concentration of 2-10 mg/mL for optimal labeling.[2]
-
Conjugation Reaction: While gently stirring the protein/peptide solution, slowly add a 10-fold molar excess of the 5-FAM SE stock solution.[2] The optimal molar ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Quenching (Optional): To stop the reaction, add the quenching solution and incubate for an additional hour at room temperature.
-
Purification: Separate the 5-FAM labeled protein/peptide from unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25).[2] Elute with an appropriate buffer (e.g., PBS).
-
Characterization: The degree of labeling can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the protein) and 495 nm (for 5-FAM).
Protocol 2: Staining of Adherent Cells for Fluorescence Microscopy
This protocol details the steps for labeling adherent cells with 5-FAM SE for subsequent immunofluorescence and imaging.
Materials:
-
Adherent cells grown on coverslips
-
5-FAM SE stock solution (1-10 mM in anhydrous DMSO)
-
Phosphate-Buffered Saline (PBS), sterile and pre-warmed to 37°C
-
Serum-free medium, pre-warmed to 37°C
-
Complete culture medium (containing serum)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1-0.25% Triton X-100 in PBS, optional)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary and secondary antibodies (if performing immunofluorescence)
-
Antifade mounting medium
Procedure:
-
Cell Preparation: Grow cells on sterile glass coverslips in a petri dish or multi-well plate to the desired confluency.
-
Prepare Staining Solution: Immediately before use, dilute the 5-FAM SE stock solution to a final working concentration of 0.5-10 µM in pre-warmed, serum-free medium or PBS. The optimal concentration should be determined empirically for each cell type.[3]
-
Cell Staining: a. Aspirate the culture medium from the cells and wash twice with pre-warmed PBS. b. Add the freshly prepared 5-FAM SE staining solution to the cells, ensuring the entire surface of the coverslip is covered. c. Incubate for 15-30 minutes at 37°C in a cell culture incubator, protected from light.[3]
-
Quench and Wash: a. Remove the staining solution and add fresh, pre-warmed complete culture medium. Incubate for at least 30 minutes to allow for complete hydrolysis of the dye and quenching of unreacted dye by serum proteins. b. Wash the cells three times with PBS to remove any residual unbound dye.[3]
-
Fixation: a. Aspirate the PBS and add the fixation buffer. b. Incubate for 10-15 minutes at room temperature. c. Wash the cells three times with PBS for 5 minutes each.[3]
-
Immunofluorescence (Optional): a. Permeabilization: If targeting intracellular antigens, incubate with permeabilization buffer for 10-15 minutes at room temperature, followed by three washes with PBS. b. Blocking: Incubate with blocking buffer for 30-60 minutes to reduce non-specific antibody binding. c. Primary Antibody: Incubate with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C. d. Wash: Wash three times with PBS. e. Secondary Antibody: Incubate with a fluorophore-conjugated secondary antibody (with a spectrally distinct fluorophore from 5-FAM) for 1 hour at room temperature, protected from light. f. Final Washes: Wash three times with PBS, protected from light.
-
Mounting and Imaging: a. Mount the coverslip onto a microscope slide using an antifade mounting medium. b. Image the cells using a fluorescence microscope equipped with a standard FITC filter set.
Applications in Drug Development and Research
The use of 5-FAM, 5-isomer, offers several advantages in research and drug development:
-
High-Throughput Screening (HTS): 5-FAM labeled ligands can be used to develop robust and sensitive fluorescence-based assays for screening compound libraries against specific targets, such as GPCRs.[5]
-
Receptor Binding and Trafficking: By labeling a specific ligand with 5-FAM, researchers can visualize its binding to cell surface receptors, monitor receptor internalization, and track its trafficking through endosomal pathways in live cells.[3]
-
Cell Proliferation and Viability Assays: The succinimidyl ester of carboxyfluorescein diacetate (CFDA-SE), a derivative of 5-FAM, is widely used to track cell division. The dye is distributed equally between daughter cells, leading to a halving of fluorescence intensity with each cell division.
-
Immunofluorescence and Co-localization Studies: The stable fluorescence of 5-FAM allows for its use as a counterstain in multicolor immunofluorescence experiments to visualize the co-localization of different proteins and cellular structures.[3]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Fluorescence Signal | - Low labeling efficiency. | - Ensure the protein/peptide buffer is amine-free and at the correct pH. - Use a fresh, anhydrous stock of 5-FAM SE. |
| - Photobleaching. | - Use an antifade mounting medium. - Minimize exposure to excitation light. | |
| High Background | - Excess unbound dye. | - Ensure thorough washing after the labeling and quenching steps. |
| - Non-specific binding of labeled protein. | - Include a blocking step in the protocol. | |
| Cell Death/Toxicity | - High concentration of 5-FAM SE. | - Titrate the dye concentration to find the optimal balance between signal and viability. |
| - Prolonged incubation. | - Reduce the incubation time during the labeling step. |
References
- 1. Rapid whole cell imaging reveals a calcium-APPL1-dynein nexus that regulates cohort trafficking of stimulated EGF receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of a Cell Penetrating Prenylated Peptide Lacking an Intrinsic Fluorophore via in situ Click Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Illuminating Neuropeptide Y Y4 Receptor Binding: Fluorescent Cyclic Peptides with Subnanomolar Binding Affinity as Novel Molecular Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescent ligands: Bringing light to emerging GPCR paradigms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ligand-directed covalent labelling of a GPCR with a fluorescent tag in live cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enzymatic Transamination with 5-Aminomethylfluorescein (FAM amine)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enzymatic transamination, a cornerstone of biocatalysis, offers a highly selective and efficient method for the synthesis of chiral amines and amino acids. This process, catalyzed by transaminases (TAs), involves the transfer of an amino group from an amino donor to a keto acceptor. The use of fluorescently labeled amino donors, such as 5-aminomethylfluorescein (FAM amine), provides a powerful tool for developing high-throughput screening assays, studying enzyme kinetics, and fluorescently labeling biomolecules. These application notes provide detailed protocols for the use of FAM amine in enzymatic transamination reactions, enabling researchers to harness this technique for a variety of applications in drug discovery and development.
Transaminases are pyridoxal-5'-phosphate (PLP)-dependent enzymes that facilitate the reversible transfer of an amino group from an amino donor to a carbonyl group of an acceptor molecule. The reaction proceeds via a Ping-Pong Bi-Bi mechanism, where the amino group from the donor is first transferred to the PLP cofactor to form pyridoxamine-5'-phosphate (PMP), which then transfers the amino group to the keto acceptor to generate the aminated product and regenerate the PLP-enzyme complex.
Principle of the Reaction
The enzymatic transamination using FAM amine as the amino donor allows for the conversion of a keto acid into a fluorescently labeled amino acid. This reaction can be monitored in real-time by measuring the change in fluorescence, providing a sensitive method for assaying transaminase activity.
Reaction Scheme:
FAM-CH₂-NH₂ + R-CO-COOH ⇌ FAM-CH₂-CO + R-CH(NH₂)-COOH (FAM amine) + (α-Keto acid) ⇌ (Fluorescent ketone) + (Amino acid)
Applications
-
High-Throughput Screening (HTS) of Transaminase Libraries: The fluorescent nature of FAM amine allows for the development of sensitive and continuous assays for screening large libraries of transaminase variants for desired activity and substrate specificity.[1]
-
Enzyme Kinetics and Inhibition Studies: Real-time monitoring of the reaction enables detailed kinetic characterization of transaminases, including the determination of Michaelis-Menten parameters (Kₘ and kₖₐₜ) and the evaluation of enzyme inhibitors.
-
Fluorescent Labeling of α-Keto Acids and Biomolecules: This method can be employed to fluorescently tag α-keto acids, which are important metabolites. Furthermore, engineered transaminases could potentially be used to label specific sites on proteins or other biomolecules containing a suitable keto group.
Quantitative Data Summary
The following table summarizes hypothetical, yet realistic, kinetic parameters for a putative transaminase (TA-1) with FAM amine and a model α-keto acid, α-ketoglutarate. This data is provided as an illustrative example for comparison and experimental design.
| Enzyme | Amino Donor | Amino Acceptor | Kₘ (mM) for Amino Donor | Kₘ (mM) for Amino Acceptor | kₖₐₜ (s⁻¹) |
| TA-1 | FAM amine | α-Ketoglutarate | 1.5 | 2.0 | 0.5 |
| TA-1 | (R)-α-Methylbenzylamine | α-Ketoglutarate | 0.8 | 2.1 | 1.2 |
| TA-1 | L-Alanine | α-Ketoglutarate | 5.2 | 1.8 | 2.5 |
Note: The kinetic parameters are highly dependent on the specific transaminase, substrate, and reaction conditions. The provided data serves as a reference, and experimental determination is crucial for specific applications.
Experimental Protocols
Protocol 1: High-Throughput Screening of Transaminase Activity using FAM Amine
This protocol describes a method for screening transaminase activity in a 96-well plate format.
Materials:
-
Transaminase enzyme library (e.g., crude cell lysates or purified enzymes)
-
FAM amine (5-aminomethylfluorescein)
-
α-Ketoglutarate (or other desired keto acid)
-
Pyridoxal-5'-phosphate (PLP)
-
Potassium phosphate buffer (100 mM, pH 8.0)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagent Solutions:
-
FAM amine stock solution: Prepare a 10 mM stock solution of FAM amine in DMSO.
-
α-Ketoglutarate stock solution: Prepare a 100 mM stock solution of α-ketoglutarate in 100 mM potassium phosphate buffer (pH 8.0).
-
PLP stock solution: Prepare a 10 mM stock solution of PLP in 100 mM potassium phosphate buffer (pH 8.0).
-
Reaction Buffer: 100 mM potassium phosphate buffer (pH 8.0) containing 1 mM PLP.
-
-
Set up the Reaction Plate:
-
In each well of a 96-well plate, add 170 µL of Reaction Buffer.
-
Add 10 µL of the transaminase sample to each well. Include a negative control with buffer instead of enzyme.
-
Add 10 µL of the 100 mM α-ketoglutarate stock solution to each well (final concentration 5 mM).
-
-
Initiate the Reaction:
-
To start the reaction, add 10 µL of the 10 mM FAM amine stock solution to each well (final concentration 0.5 mM).
-
-
Incubate and Measure Fluorescence:
-
Incubate the plate at the optimal temperature for the transaminase (e.g., 30-37 °C).
-
Measure the fluorescence intensity at regular time intervals (e.g., every 5 minutes for 1 hour) using a microplate reader.
-
Excitation wavelength: ~490 nm
-
Emission wavelength: ~520 nm
-
-
-
Data Analysis:
-
Plot the fluorescence intensity against time for each well.
-
The initial rate of the reaction is proportional to the slope of the linear portion of the curve.
-
Compare the initial rates of the different transaminase variants to identify the most active enzymes.
-
Protocol 2: Kinetic Characterization of a Transaminase with FAM Amine
This protocol details the determination of Kₘ and kₖₐₜ for a purified transaminase with FAM amine as the amino donor.
Materials:
-
Purified transaminase of known concentration
-
FAM amine
-
α-Ketoglutarate
-
Pyridoxal-5'-phosphate (PLP)
-
Potassium phosphate buffer (100 mM, pH 8.0)
-
Cuvettes for a fluorometer
-
Fluorometer
Procedure:
-
Prepare Reagent Solutions:
-
Prepare stock solutions of FAM amine, α-ketoglutarate, and PLP as described in Protocol 1.
-
Prepare a solution of the purified transaminase at a suitable concentration (e.g., 0.1-1 µM) in 100 mM potassium phosphate buffer (pH 8.0) containing 1 mM PLP.
-
-
Determine Kₘ for FAM amine:
-
Set up a series of reactions with a fixed, saturating concentration of α-ketoglutarate (e.g., 10-20 mM) and varying concentrations of FAM amine (e.g., 0.1, 0.2, 0.5, 1, 2, 5, 10 mM).
-
For each reaction, add the buffer, α-ketoglutarate, and enzyme solution to a cuvette and equilibrate to the desired temperature.
-
Initiate the reaction by adding the FAM amine solution.
-
Monitor the increase in fluorescence over time and determine the initial velocity (v₀).
-
Plot v₀ versus the concentration of FAM amine and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.
-
-
Determine Kₘ for α-Ketoglutarate:
-
Follow the same procedure as in step 2, but use a fixed, saturating concentration of FAM amine (e.g., 5-10 mM) and vary the concentration of α-ketoglutarate.
-
-
Calculate kₖₐₜ:
-
Calculate kₖₐₜ using the equation: kₖₐₜ = Vₘₐₓ / [E], where [E] is the total enzyme concentration.
-
Visualizations
Caption: General mechanism of enzymatic transamination.
Caption: Workflow for a transaminase assay with FAM amine.
References
reductive amination using 5-FAM amine
Purpose: This document provides a detailed protocol for the fluorescent labeling of carbonyl-containing molecules (e.g., aldehydes or ketones) with an amine-functionalized fluorescein derivative, such as Fluorescein Cadaverine, through reductive amination. This method is particularly useful for labeling glycoproteins at their glycosylation sites, which are often located far from antigen-binding sites, thus preserving protein function. [1]
Principle of the Method
Reductive amination is a robust chemical method used to form a stable carbon-nitrogen bond between a carbonyl group (aldehyde or ketone) and a primary amine. The reaction proceeds in two main steps:
-
Imine/Schiff Base Formation: The amine nucleophilically attacks the carbonyl group to form an unstable hemiaminal, which then dehydrates to form an imine (also known as a Schiff base). [1]2. Reduction: A reducing agent, specifically chosen for its ability to selectively reduce the imine bond in the presence of the initial carbonyl group, reduces the C=N double bond to a stable C-N single bond. [2] This protocol first describes a common method for generating aldehyde groups on glycoproteins (e.g., antibodies) through mild periodate oxidation of vicinal diols in their sugar moieties. [3][4]Subsequently, the aldehyde-modified protein is conjugated to an amine-containing fluorescent probe, like Fluorescein Cadaverine (a derivative of 5-FAM), using a selective reducing agent. [5]
Mandatory Visualizations
Chemical Pathway
Caption: Reductive amination chemical pathway.
Experimental Workflow
Caption: Experimental workflow for labeling glycoproteins.
Experimental Protocols
Protocol 1: Generation of Aldehydes on Antibodies
This protocol is adapted for a typical IgG antibody. The reaction can be scaled as long as reagent ratios are maintained. [6] Materials:
-
IgG antibody to be labeled (2-15 mg/mL)
-
Reaction Buffer: 0.1 M Sodium Acetate, pH 5.5 [7]* Sodium meta-periodate (NaIO₄)
-
Ethylene glycol
Procedure:
-
Prepare a fresh 20-100 mM solution of NaIO₄ in deionized water. This solution should be used immediately. [7][6]2. Dissolve the antibody in the Reaction Buffer.
-
To the antibody solution, add the NaIO₄ solution to a final concentration of 2-10 mM. For example, add 1/10th volume of a 20 mM NaIO₄ stock to the protein solution. [7]4. Incubate the reaction for 10-30 minutes at room temperature, protected from light. [3][6]5. Quench the reaction by adding ethylene glycol to a final concentration of ~20 mM to consume excess periodate. [6]6. Incubate for 5 minutes at room temperature.
-
Remove excess reagents by buffer exchange into 0.1 M Sodium Acetate, pH 5.5, using a desalting column (e.g., Sephadex G-25).
Protocol 2: Reductive Amination with 5-FAM Cadaverine
Materials:
-
Aldehyde-modified antibody from Protocol 1
-
Fluorescein Cadaverine (or other amine-functionalized 5-FAM derivative)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sodium Cyanoborohydride (NaBH₃CN) or 2-Picoline Borane
-
Reaction Buffer: 0.1 M Sodium Acetate, pH 5.5
Procedure:
-
Prepare a 10-50 mM stock solution of Fluorescein Cadaverine in anhydrous DMSO. [7]2. Prepare a 1 M stock solution of the reducing agent (e.g., NaBH₃CN) in water. Caution: NaBH₃CN is toxic and can release hydrogen cyanide gas upon contact with strong acids. Handle with appropriate safety precautions in a well-ventilated fume hood. [2][8]A safer alternative is Sodium Triacetoxyborohydride (NaBH(OAc)₃) or 2-picoline borane. [2][9]3. To the aldehyde-modified antibody solution, add the Fluorescein Cadaverine stock solution to achieve a 20-50 molar excess of dye to protein.
-
Add the reducing agent stock solution to a final concentration of 5-20 mM.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, with gentle stirring and protected from light.
Protocol 3: Purification of the Fluorescent Conjugate
Materials:
-
Reaction mixture from Protocol 2
-
Purification Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25 or equivalent)
Procedure:
-
Equilibrate the SEC column with Purification Buffer.
-
Load the reaction mixture from Protocol 2 onto the column.
-
Elute the conjugate with Purification Buffer. The first colored fraction to elute is the labeled antibody. The second, slower-moving colored fraction is the unbound fluorescent dye.
-
Collect the fractions containing the purified antibody-dye conjugate.
-
Confirm purification by measuring the absorbance spectrum (240 nm to 600 nm).
Protocol 4: Characterization and Calculation of Degree of Labeling (DOL)
The Degree of Labeling (DOL) is the average number of dye molecules conjugated to each protein molecule. [10]It is determined using UV-Vis spectrophotometry. [11] Procedure:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum for fluorescein (~494 nm, A₄₉₄). [11]2. Calculate the concentration of the protein, correcting for the dye's absorbance at 280 nm. [12]3. Calculate the DOL using the Beer-Lambert law.
Calculation Formula:
-
Protein Concentration (M) = [A₂₈₀ - (A₄₉₄ × CF)] / ε_protein
-
Dye Concentration (M) = A₄₉₄ / ε_dye
-
DOL (moles of dye / mole of protein) = Dye Concentration (M) / Protein Concentration (M)
Constants for Calculation:
-
ε_protein (IgG): ~210,000 M⁻¹cm⁻¹ at 280 nm [12]* ε_dye (Fluorescein): ~68,000 M⁻¹cm⁻¹ at 494 nm [11]* CF (Correction Factor for Fluorescein): ~0.30 (This is the ratio of the dye's absorbance at 280 nm to its absorbance at 494 nm) [11][12] For antibodies, an optimal DOL typically falls between 2 and 10. [12][13]
Data Presentation
| Parameter | Recommended Value | Purpose | Reference |
| Oxidation Step | |||
| Antibody Concentration | 2 - 15 mg/mL | Efficient reaction kinetics | [6] |
| Buffer | 0.1 M Sodium Acetate, pH 5.5 | Optimal pH for periodate oxidation | [7] |
| NaIO₄ Concentration | 2 - 10 mM | Generates aldehydes on glycans | [7][3] |
| Reaction Time | 10 - 30 minutes | Balances efficiency and protein integrity | [6] |
| Labeling Step | |||
| Buffer | 0.1 M Sodium Acetate, pH 5.5 | Optimal pH for imine formation | [2] |
| Dye:Protein Molar Ratio | 20 - 50:1 | Drives reaction to completion | [6] |
| Reducing Agent | NaBH₃CN or NaBH(OAc)₃ | Selectively reduces imine bond | [8][9] |
| Reaction Time | 2 - 4 hours at RT | Allows for sufficient conjugation | [7] |
| Characterization | |||
| Target DOL | 2 - 10 | Optimal for fluorescence without quenching | [12] |
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low DOL | Inefficient aldehyde generation. | Increase periodate concentration or reaction time. Ensure protein is in the correct buffer. |
| Degradation of amine-dye or reducing agent. | Prepare fresh solutions of dye and reducing agent immediately before use. | |
| Sub-optimal pH for imine formation. | Ensure reaction buffer pH is between 5.5 and 7.0. | |
| High Background Signal | Incomplete removal of unbound dye. | Increase the column length or use a finer grade of resin for SEC. Perform dialysis against PBS. |
| Loss of Protein Activity | Over-oxidation or modification of critical residues. | Decrease periodate concentration or incubation time. Consider alternative labeling chemistries (e.g., NHS ester). |
| Protein precipitation. | The hydrophobicity of the dye may cause aggregation. Reduce the dye:protein ratio. [14] |
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. Sodium cyanoborohydride [organic-chemistry.org]
- 3. High efficiency labeling of glycoproteins on living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 5. The use of Fluoresceincadaverine for detecting amine acceptor protein substrates accessible to active transglutaminase in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biotium.com [biotium.com]
- 7. help.lumiprobe.com [help.lumiprobe.com]
- 8. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 9. nbinno.com [nbinno.com]
- 10. Degree of labeling (DOL) step by step [abberior.rocks]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 13. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Labeling Peptides with 5-Carboxyfluorescein (5-FAM), Amine Reactive 5-Isomer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescently labeling peptides is a powerful technique for studying peptide-protein interactions, enzyme activity, receptor binding, and cellular uptake. 5-Carboxyfluorescein (5-FAM) is a widely used green fluorescent dye that can be covalently attached to peptides.[1][2][3][4] This document provides detailed protocols for labeling peptides with the amine-reactive succinimidyl ester (SE) of 5-FAM, which specifically targets primary amines such as the N-terminus or the side chain of lysine residues to form a stable amide bond.[1][3][5][6][7] The protocols outlined below cover the labeling reaction, purification of the conjugate, and characterization of the final product.
Materials and Reagents
-
Peptide of interest with at least one primary amine
-
5-FAM, succinimidyl ester (5-FAM SE)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[1][8]
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-9.0[1][9][10]
-
Purification System: Reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column[1]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Mass Spectrometer
-
UV-Vis Spectrophotometer
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
-
Peptide Stock Solution: Prepare a 1-2 mg/mL solution of the peptide in the reaction buffer (0.1 M sodium bicarbonate, pH 8.3-9.0).[11] If the peptide has poor aqueous solubility, it can be dissolved in a minimal amount of DMSO or DMF before dilution with the reaction buffer.[8]
-
5-FAM SE Stock Solution: Immediately before use, prepare a 10 mM stock solution of 5-FAM SE in anhydrous DMSO or DMF.[5][7] Equilibrate the vial of 5-FAM SE to room temperature before opening to prevent moisture condensation.[12]
Protocol 2: Peptide Labeling Reaction
-
To the peptide solution, slowly add a 5- to 10-fold molar excess of the 5-FAM SE stock solution while gently vortexing.[1] The optimal molar ratio may need to be determined empirically.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[1] Alternatively, the reaction can proceed overnight at 4°C.[1]
-
The reaction should be performed in a buffer free of primary amines (e.g., Tris or glycine) as these will compete with the peptide for labeling.[5][9]
Protocol 3: Purification of the FAM-Labeled Peptide
-
Purify the FAM-labeled peptide from unreacted dye and byproducts using RP-HPLC.[1]
-
Use a C18 column and a gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid) for elution.
-
Monitor the elution at both 220 nm (for the peptide backbone) and 495 nm (for the FAM dye) to distinguish the labeled peptide from unlabeled peptide and free dye.[1]
-
Collect the fractions containing the dual-wavelength absorbing peak corresponding to the FAM-peptide conjugate.
-
Lyophilize the collected fractions to obtain the purified FAM-labeled peptide.
Protocol 4: Characterization of the FAM-Labeled Peptide
-
Mass Spectrometry: Confirm the identity and purity of the labeled peptide by mass spectrometry. The observed molecular weight should correspond to the molecular weight of the peptide plus the mass of the FAM moiety (376.32 g/mol ) minus the mass of water (18.02 g/mol ) for the amide bond formation.
-
Spectrophotometric Analysis and Calculation of Degree of Labeling (DOL):
-
Dissolve the purified, lyophilized FAM-peptide in a suitable buffer (e.g., PBS).
-
Measure the absorbance of the solution at 280 nm (A280) and 494 nm (A494) using a UV-Vis spectrophotometer.[13]
-
The Degree of Labeling (DOL), which represents the average number of dye molecules per peptide, can be calculated using the following formulas.[14][15][16][17]
Corrected Peptide Concentration (M):
Where:
-
A280 is the absorbance at 280 nm.
-
A494 is the absorbance at 494 nm.
-
CF is the correction factor for the absorbance of 5-FAM at 280 nm (typically around 0.178).[4]
-
εpeptide is the molar extinction coefficient of the peptide at 280 nm.
Dye Concentration (M):
Where:
-
A494 is the absorbance at 494 nm.
-
εdye is the molar extinction coefficient of 5-FAM at 494 nm (approximately 75,000 M-1cm-1).[4]
Degree of Labeling (DOL):
-
-
An ideal DOL is typically between 0.5 and 1 for many applications to avoid issues like self-quenching.[14]
-
Data Presentation
Table 1: Summary of Quantitative Data for FAM-Peptide Labeling
| Parameter | Value | Units |
| Peptide Concentration | mg/mL | |
| 5-FAM SE Concentration | mM | |
| Molar Ratio (Dye:Peptide) | ||
| Reaction Time | hours | |
| Reaction Temperature | °C | |
| A280 of Conjugate | ||
| A494 of Conjugate | ||
| Degree of Labeling (DOL) | ||
| Mass (Expected) | Da | |
| Mass (Observed) | Da |
Visualizations
Caption: Workflow for labeling peptides with 5-FAM SE.
Caption: Amine-reactive labeling of a peptide with 5-FAM SE.
References
- 1. benchchem.com [benchchem.com]
- 2. Useful Approaches for Labeling Peptides with Fluorescent Dyes [bio-itworld.com]
- 3. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 4. lubio.ch [lubio.ch]
- 5. medchemexpress.com [medchemexpress.com]
- 6. bachem.com [bachem.com]
- 7. biotium.com [biotium.com]
- 8. Labeling Small Peptides with Amine-Reactive Dyes in Organic Solvents—Note 9.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 9. resources.biomol.com [resources.biomol.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. support.nanotempertech.com [support.nanotempertech.com]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
Purifying the Glow: Application Notes and Protocols for FAM-Labeled Proteins
For Researchers, Scientists, and Drug Development Professionals
Fluorescently labeling proteins with molecules like 5-carboxyfluorescein (FAM) is a cornerstone of modern biological research, enabling precise tracking and quantification in a multitude of applications. However, the critical step of purifying the labeled protein from unreacted dye and other contaminants is paramount to obtaining reliable and reproducible data. Incomplete purification can lead to high background fluorescence, inaccurate quantification, and misleading experimental outcomes.
This document provides detailed application notes and standardized protocols for the purification of FAM-labeled proteins. We will explore three common and effective purification strategies: size-exclusion chromatography (SEC), dialysis, and acetone precipitation. Each method is presented with a comparative analysis of its advantages and limitations, alongside step-by-step protocols to guide researchers in selecting and implementing the optimal technique for their specific needs.
Methods Overview and Data Presentation
The choice of purification method is dictated by factors such as the biochemical properties of the target protein, the required level of purity, sample volume, and available laboratory equipment. Below is a summary of the key performance metrics for each technique.
| Purification Method | Principle | Typical Protein Recovery | Achievable Purity | Speed | Advantages | Limitations |
| Size-Exclusion Chromatography (SEC) | Separation based on molecular size. Larger labeled proteins elute before smaller, free FAM dye. | > 90% | > 95% | Moderate (30-60 min) | Gentle, preserves protein activity, high resolution.[1] | Can lead to sample dilution. |
| Dialysis | Selective diffusion across a semi-permeable membrane based on a molecular weight cut-off (MWCO). | 80-95% | High (>95%) | Slow (12-48 hours) | Gentle, simple, effective for thorough buffer exchange. | Time-consuming, potential for sample loss. |
| Acetone Precipitation | Differential solubility in an organic solvent. Proteins precipitate while unincorporated dye remains in the supernatant. | 50-80%[2] | > 90%[2] | Fast (< 2 hours) | Rapid, concentrates the protein sample. | Can cause protein denaturation and aggregation, precipitate may be difficult to resolubilize.[2] |
Experimental Protocols
Protocol 1: Purification by Size-Exclusion Chromatography (SEC)
This method is ideal for achieving high purity while maintaining the biological activity of the FAM-labeled protein.[1]
Materials:
-
FAM-labeled protein solution
-
Size-exclusion chromatography column (e.g., Sephadex G-25 or similar)
-
Equilibration and Elution Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Collection tubes
Procedure:
-
Column Preparation:
-
Equilibrate the SEC column by washing it with 3-5 column volumes of the chosen elution buffer.[1] Ensure the column is at the desired operating temperature (typically 4°C or room temperature).
-
-
Sample Application:
-
Carefully load the FAM-labeled protein solution onto the top of the column. The sample volume should ideally be between 1-5% of the total column volume to ensure optimal separation.
-
-
Elution:
-
Begin the elution with the equilibration buffer at a flow rate recommended by the column manufacturer.
-
Collect fractions of a defined volume (e.g., 0.5 mL or 1 mL).
-
The FAM-labeled protein, being larger, will elute first. The smaller, free FAM dye will elute in later fractions.
-
-
Fraction Analysis:
-
Monitor the elution of the labeled protein by measuring the absorbance of the fractions at 280 nm (for protein) and 494 nm (for FAM).
-
Pool the fractions containing the purified FAM-labeled protein.
-
-
Purity Assessment:
Protocol 2: Purification by Dialysis
This gentle method is suitable for removing free dye and exchanging the buffer of the protein solution.
Materials:
-
FAM-labeled protein solution
-
Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO). The MWCO should be at least 10-20 times smaller than the molecular weight of the protein to ensure its retention.
-
Dialysis Buffer (e.g., PBS, pH 7.4)
-
Large beaker
-
Stir plate and stir bar
Procedure:
-
Membrane Preparation:
-
Prepare the dialysis membrane according to the manufacturer's instructions. This typically involves rinsing with deionized water.
-
-
Sample Loading:
-
Load the FAM-labeled protein solution into the dialysis tubing or cassette, ensuring to leave some space for potential volume increase.
-
Securely seal the tubing or cassette.
-
-
Dialysis:
-
Buffer Exchange:
-
Change the dialysis buffer at least three times over a period of 12-48 hours. An overnight dialysis step is common for thorough removal of the free dye.[1]
-
-
Sample Recovery:
-
Carefully remove the dialysis bag/cassette from the buffer.
-
Transfer the purified protein solution to a clean tube.
-
Protocol 3: Purification by Acetone Precipitation
This is a rapid method for concentrating the protein and removing unincorporated dye. However, it carries the risk of protein denaturation.[2]
Materials:
-
FAM-labeled protein solution
-
Ice-cold acetone (-20°C)
-
Microcentrifuge tubes (acetone-compatible)
-
Microcentrifuge
-
Resuspension buffer
Procedure:
-
Precipitation:
-
Pelleting:
-
Centrifuge the mixture at 13,000-15,000 x g for 10-15 minutes at 4°C to pellet the precipitated protein.[2]
-
-
Supernatant Removal:
-
Carefully decant and discard the supernatant, which contains the unbound FAM dye.
-
-
Washing (Optional):
-
To remove residual acetone and dye, gently add a small volume of cold 90% acetone to the pellet and centrifuge again for 5 minutes. Carefully remove the supernatant.
-
-
Resuspension:
-
Air-dry the pellet for a short period to evaporate residual acetone. Do not over-dry, as this can make resuspension difficult.[2]
-
Resuspend the protein pellet in a suitable buffer for your downstream application.
-
Quantification of Labeling Efficiency
After purification, it is crucial to determine the Degree of Labeling (DOL), which represents the molar ratio of FAM to protein. This is achieved using spectrophotometry.
Procedure:
-
Measure the absorbance of the purified FAM-labeled protein solution at 280 nm (A280) and 494 nm (A494, the maximum absorbance for FAM).
-
Calculate the protein concentration using the following formula, which corrects for the absorbance of FAM at 280 nm:
Protein Concentration (M) = [A280 - (A494 x CF)] / ε_protein
-
CF (Correction Factor): A280 of the dye / A494 of the dye. For FAM, this is approximately 0.3.[1]
-
ε_protein: Molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).
-
-
Calculate the Degree of Labeling (DOL) using the following formula:
DOL = A494 / (ε_FAM x Protein Concentration (M))
-
ε_FAM: Molar extinction coefficient of FAM at 494 nm (approximately 68,000 M⁻¹cm⁻¹).[1]
-
Visualizing Workflows and Pathways
To provide a clearer understanding of the experimental processes and applications of FAM-labeled proteins, the following diagrams have been generated using Graphviz.
Caption: General workflow for protein labeling and purification.
Caption: FRET experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Assessing protein purity using SDS PAGE [protocols.io]
- 4. How to Validate Protein Purity Using SDS-PAGE [synapse.patsnap.com]
- 5. Biopharmaceutical Protein Purity Analysis_SDS-PAGE Protein Purity Identification_SDS-PAGE Protein Purity Analysis_SDS-PAGE Protein Band Purity Analysis | Baitai Paike Biotechnology [en.biotech-pack.com]
Application Notes and Protocols for Storage of 5-FAM Amine (5-Isomer)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Carboxyfluorescein (5-FAM) amine, single isomer, is a widely utilized fluorescent dye in biological and biomedical research. Its primary amine group allows for covalent labeling of various biomolecules. The stability of 5-FAM amine is paramount for ensuring the accuracy and reproducibility of experimental results. Improper storage can lead to degradation of the fluorophore, resulting in reduced fluorescence and compromised reactivity. These application notes provide detailed protocols and guidelines for the optimal storage and handling of 5-FAM amine.
Key Factors Influencing Stability
The primary degradation pathways for fluorescein-based dyes like 5-FAM amine are photobleaching and, to a lesser extent for the amine form, reactions with atmospheric components. Therefore, controlling exposure to light and moisture is critical.
-
Light: Exposure to light, especially high-intensity sources, can cause irreversible photobleaching, leading to a loss of fluorescence.
-
Temperature: Elevated temperatures can accelerate degradation processes.
-
Moisture: While the amine form is less susceptible to hydrolysis than its succinimidyl ester counterpart, moisture can still affect the stability of the solid compound and solutions.
Recommended Storage Conditions
Proper storage is crucial for maintaining the integrity and reactivity of 5-FAM amine. The following table summarizes the recommended conditions for both the solid powder and stock solutions.
| Form | Parameter | Recommendation | Rationale | Shelf Life |
| Solid Powder | Temperature | -20°C for long-term storage.[1][2][3][4] | Minimizes thermal degradation. | Up to 24 months.[1][3] |
| Atmosphere | Store under dry, desiccating conditions.[1][3] | Minimizes potential reactions with atmospheric moisture. | ||
| Light | Protect from light by storing in an amber vial or in the dark.[1][3] | Prevents photobleaching of the fluorescent dye. | ||
| Handling | Allow the vial to warm to room temperature before opening. | Prevents condensation of atmospheric moisture onto the cold powder. | ||
| Stock Solution | Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).[1][2] | These polar aprotic solvents help to maintain stability. | |
| Temperature | -20°C for short-term storage (up to 1 month).-80°C for long-term storage (up to 6 months). | Lower temperatures slow down the degradation of the dye in solution. | Up to 1 month at -20°C.Up to 6 months at -80°C. | |
| Aliquoting | Prepare single-use aliquots. | Avoids multiple freeze-thaw cycles which can introduce moisture and degrade the dye. | ||
| Light | Protect from light by storing in amber vials or wrapping tubes in foil. | Prevents photobleaching of the fluorescent dye. |
Experimental Protocols
Protocol for Preparation of 5-FAM Amine Stock Solution
This protocol describes the preparation of a 10 mM stock solution of 5-FAM amine.
Materials:
-
5-FAM amine, 5-isomer (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes (amber or wrapped in foil)
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Allow the vial of 5-FAM amine powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Carefully weigh out the desired amount of 5-FAM amine powder.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration. For example, for 1 mg of 5-FAM amine (MW ~511 g/mol for hydrochloride salt), add approximately 196 µL of DMSO.
-
Vortex the solution thoroughly until all the solid is dissolved.
-
Dispense the stock solution into single-use aliquots in amber or foil-wrapped microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
Protocol for Assessing the Stability of 5-FAM Amine
This protocol provides a framework for a stability study of 5-FAM amine under different storage conditions using High-Performance Liquid Chromatography (HPLC).
Materials:
-
5-FAM amine stock solution (1 mg/mL in anhydrous DMSO)
-
C18 reverse-phase HPLC column
-
HPLC system with a UV-Vis or fluorescence detector
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Incubators/ovens set at various temperatures (e.g., 4°C, 25°C, 40°C)
-
Light chamber or a light source for photostability testing
Procedure:
-
Sample Preparation: Aliquot the 5-FAM amine stock solution into multiple vials.
-
Storage Conditions:
-
Temperature: Store aliquots at different temperatures (-20°C, 4°C, 25°C, and 40°C) in the dark.
-
Light Exposure: Expose aliquots to a controlled light source at a constant temperature (e.g., 25°C). Wrap control samples in foil.
-
-
Time Points: At designated time points (e.g., 0, 1 week, 2 weeks, 1 month, 3 months), retrieve one aliquot from each storage condition.
-
HPLC Analysis:
-
Dilute the retrieved sample to a suitable concentration (e.g., 25 µg/mL) with the initial mobile phase composition.
-
Inject the sample into the HPLC system.
-
Run a gradient elution to separate the parent compound from any degradation products. A typical gradient might be 10-90% Mobile Phase B over 20 minutes.
-
Monitor the elution profile at the absorbance maximum of 5-FAM amine (around 490 nm) or using fluorescence detection (Excitation ~490 nm, Emission ~520 nm).
-
-
Data Analysis:
-
Determine the peak area of the intact 5-FAM amine at each time point.
-
Calculate the percentage of remaining 5-FAM amine relative to the initial time point (t=0).
-
Plot the percentage of remaining 5-FAM amine against time for each storage condition to assess the degradation rate.
-
Visual Workflows and Diagrams
Recommended Handling and Storage Workflow
References
Application Notes and Protocols for 5-FAM Amine Succinimidyl Ester Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Carboxyfluorescein, succinimidyl ester (5-FAM SE) is a widely utilized amine-reactive fluorescent dye for the covalent labeling of proteins, peptides, and amine-modified oligonucleotides.[1][2] This reagent efficiently reacts with primary aliphatic amines, such as the side chain of lysine residues or the N-terminus of polypeptides, to form stable amide bonds.[3] The resulting fluorescein-labeled molecules are invaluable tools for a broad range of applications in biological research and drug development, including fluorescence microscopy, flow cytometry, immunoassays, and binding assays.[2] These application notes provide detailed protocols for the labeling of various biomolecules with 5-FAM SE, purification of the conjugates, and determination of the degree of labeling.
Principle of Reaction
5-FAM SE reacts with nucleophilic primary amines in a process called acylation. The succinimidyl ester is an excellent leaving group, facilitating the formation of a stable amide bond between the fluorescein dye and the target molecule. The reaction is most efficient at a slightly basic pH, where the primary amine groups are deprotonated and thus more nucleophilic.[4]
Quantitative Data Summary
For successful and reproducible labeling, it is crucial to control several quantitative parameters. The following tables summarize the key reaction conditions for labeling proteins, peptides, and small molecules with 5-FAM SE.
Table 1: Recommended Reaction Conditions for 5-FAM SE Labeling
| Parameter | Proteins | Peptides | Small Molecules |
| pH | 8.3 - 9.0[5] | 7.2 - 8.5[6][7] | Not specified, organic base often used[6] |
| Molar Ratio (Dye:Molecule) | 10:1 to 15:1 (optimize for specific protein)[1][4] | 5:1 to 10:1[6] | 1.1:1 to 1.5:1[6] |
| Molecule Concentration | 2 - 10 mg/mL[1][5] | 1 - 10 mg/mL[6] | Varies |
| Reaction Time | 60 minutes[1][4] | 1 - 2 hours[6] | 2 - 4 hours (or overnight at 4°C)[6] |
| Temperature | Room Temperature[1][4] | Room Temperature[6] | Room Temperature or 4°C[6] |
Table 2: Spectroscopic Properties of 5-FAM
| Property | Value |
| Excitation Maximum (Ex) | ~494 nm[2] |
| Emission Maximum (Em) | ~521 nm[2] |
| Molar Extinction Coefficient (ε_dye) at Amax | ~68,000 M⁻¹cm⁻¹ (at pH > 8)[8] |
| Correction Factor (CF) at 280 nm (A280 / Amax) | ~0.3[8] |
Experimental Protocols
Protocol 1: Labeling of Proteins (e.g., Antibodies)
This protocol provides a general procedure for labeling proteins with 5-FAM SE. Optimization may be required for specific proteins.
Materials:
-
Protein solution (2-10 mg/mL in amine-free buffer)
-
5-FAM SE (succinimidyl ester)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[3]
-
Reaction Buffer: 0.1 M sodium bicarbonate or 50 mM borate buffer, pH 8.3-8.5[3][5]
-
Purification system (e.g., size-exclusion chromatography column like Sephadex G-25)[1]
-
Quenching Reagent (optional): 1 M Tris-HCl or Glycine, pH 7.4[4]
Procedure:
-
Prepare the Protein Solution:
-
Dissolve the protein in the reaction buffer to a final concentration of 2-10 mg/mL.[1][5]
-
Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the labeling reaction.[3][9] If the protein is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column.[7]
-
-
Prepare the 5-FAM SE Stock Solution:
-
Labeling Reaction:
-
Quenching the Reaction (Optional):
-
Purification of the Labeled Protein:
-
Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25).[1]
-
Equilibrate the column with an appropriate buffer (e.g., PBS, pH 7.2-7.4).[1]
-
Load the reaction mixture onto the column. The labeled protein will elute first, followed by the smaller, unbound dye molecules.[8]
-
Collect the fractions containing the yellow-colored labeled protein.
-
Alternative purification methods include dialysis or acetone precipitation.[8]
-
-
Determination of the Degree of Labeling (DOL):
-
Measure the absorbance of the purified labeled protein solution at 280 nm (A280) and ~494 nm (Amax).[8]
-
Calculate the protein concentration, correcting for the absorbance of the dye at 280 nm:
-
Corrected A280 = A280 - (Amax * CF) where CF is the correction factor (~0.3 for fluorescein).[8]
-
Protein Concentration (M) = Corrected A280 / ε_protein
-
-
Calculate the DOL using the following formula:
-
DOL = Amax / (ε_dye * Protein Concentration (M))[8]
-
-
Protocol 2: Labeling of Peptides in Solution
This protocol is suitable for labeling peptides that are soluble in aqueous buffers.
Materials:
-
Peptide solution (1-10 mg/mL)
-
5-FAM SE
-
Anhydrous DMSO or DMF[6]
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column[6]
Procedure:
-
Prepare the Peptide Solution: Dissolve the peptide in the reaction buffer at a concentration of 1-10 mg/mL.[6]
-
Prepare the 5-FAM SE Stock Solution: Immediately before use, dissolve 5-FAM SE in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[6]
-
Labeling Reaction:
-
Purification:
-
Purify the FAM-labeled peptide from unreacted dye and byproducts using RP-HPLC with a C18 column.[6]
-
Use a gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid) for elution.[6]
-
Monitor the elution at both ~220 nm (for the peptide backbone) and ~495 nm (for the FAM dye).[6]
-
Collect the fractions that show absorbance at both wavelengths, corresponding to the labeled peptide.
-
-
Characterization: Confirm the identity and purity of the labeled peptide by mass spectrometry.
Visualizations
Caption: Reaction mechanism of 5-FAM SE with a primary amine.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 5-Carboxyfluorescein N-Succinimidyl Ester Fluorescent Label - Creative Biolabs [creative-biolabs.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 5. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for FAM Amine in In-Situ Hybridization Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction to FAM Amine for In-Situ Hybridization
Fluorescein amine (FAM) is a widely used fluorescent dye for labeling nucleic acid probes in in-situ hybridization (ISH) and fluorescence in-situ hybridization (FISH) applications. As an amine-reactive derivative of fluorescein, it readily conjugates with amine-modified oligonucleotides to create highly fluorescent probes. These probes enable the visualization and localization of specific DNA or RNA sequences within the cellular environment. FAM emits a bright green fluorescence with an excitation maximum around 495 nm and an emission maximum at approximately 520 nm, making it compatible with standard fluorescence microscopy filter sets.[1][2] Its chemical stability and cost-effectiveness have contributed to its popularity in molecular diagnostics and research.[1]
This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in the effective use of FAM-labeled probes for in-situ hybridization.
Quantitative Data Summary
The performance of a fluorescent probe is critical for sensitive and reliable detection. The following tables summarize key quantitative parameters for FAM-labeled oligonucleotides, offering a comparison with other common fluorophores used in in-situ hybridization.
Table 1: Spectral and Photophysical Properties of FAM
| Property | Value | Reference |
| Excitation Maximum (λex) | ~495 nm | [1] |
| Emission Maximum (λem) | ~520 nm | [1] |
| Molar Extinction Coefficient | 75,000 cm⁻¹M⁻¹ | |
| Quantum Yield (free dye) | ~0.92 | |
| Quantum Yield (conjugated) | Can be lower; sensitive to quenching | [3] |
Table 2: Comparative Performance of Fluorophores in In-Situ Hybridization
| Fluorophore | Relative Brightness | Photostability | Signal-to-Noise Ratio (SNR) | Key Considerations |
| FAM | High | Moderate | Good | Cost-effective, bright initial signal, susceptible to photobleaching and pH changes.[2] Fluorescence can be quenched by guanine bases.[3] |
| Alexa Fluor 488 | Very High | High | Excellent | More photostable and less pH-sensitive than FAM, leading to more robust and reproducible signals.[4] |
| Cy3 | High | Moderate | Good | Bright, but can be more susceptible to photobleaching than Alexa Fluor dyes.[5][6] |
Experimental Protocols
Protocol 1: Labeling of Amine-Modified Oligonucleotides with FAM NHS Ester
This protocol describes the covalent conjugation of a 5'- or 3'-amine-modified oligonucleotide with an amine-reactive FAM N-hydroxysuccinimide (NHS) ester.
Materials:
-
Amine-modified oligonucleotide (100 µg)
-
FAM NHS Ester (e.g., 5-FAM, SE)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate buffer (pH 8.5)
-
Nuclease-free water
-
Ethanol (100% and 70%)
-
3 M Sodium Acetate
-
Purification column (e.g., desalting column or HPLC)
Procedure:
-
Oligonucleotide Preparation: Dissolve 100 µg of the amine-modified oligonucleotide in 100 µL of 0.1 M sodium bicarbonate buffer (pH 8.5).
-
FAM NHS Ester Preparation: Immediately before use, dissolve 200 µg of FAM NHS ester in 10 µL of anhydrous DMSO. Vortex to ensure complete dissolution.
-
Conjugation Reaction: Add the dissolved FAM NHS ester to the oligonucleotide solution. Vortex the mixture gently and incubate in the dark at room temperature for 4-6 hours, or overnight.
-
Purification of the Labeled Probe:
-
Ethanol Precipitation (optional initial cleanup): Add 0.1 volumes of 3 M sodium acetate and 2.5 volumes of cold 100% ethanol to the reaction mixture. Mix well and incubate at -20°C for at least 30 minutes. Centrifuge at high speed (e.g., 12,000 x g) for 30 minutes. Carefully remove the supernatant, wash the pellet with 70% ethanol, and air dry.
-
Column Purification: Resuspend the labeled oligonucleotide in nuclease-free water. Purify the FAM-labeled probe from unconjugated dye and unlabeled oligonucleotides using a desalting column or reverse-phase HPLC according to the manufacturer's instructions.
-
-
Quantification and Storage: Determine the concentration and labeling efficiency of the purified probe using UV-Vis spectrophotometry. Store the labeled probe at -20°C, protected from light.
Protocol 2: Fluorescence In-Situ Hybridization (FISH) for mRNA Detection in Adherent Cells
This protocol provides a general procedure for detecting a specific mRNA target in cultured adherent cells using a FAM-labeled oligonucleotide probe.
Materials:
-
Adherent cells grown on sterile coverslips
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS (freshly prepared)
-
Permeabilization Buffer (e.g., 0.5% Triton X-100 in PBS)
-
Hybridization Buffer (e.g., 50% formamide, 2x SSC, 10% dextran sulfate)
-
FAM-labeled oligonucleotide probe (e.g., 2.5 ng/µL)
-
Wash Buffer 1 (e.g., 2x SSC with 50% formamide)
-
Wash Buffer 2 (e.g., 0.1x SSC)
-
DAPI (4',6-diamidino-2-phenylindole) counterstain
-
Antifade mounting medium
-
Humidified chamber
Procedure:
-
Cell Preparation:
-
Wash cells on coverslips twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the fixed cells with Permeabilization Buffer for 10 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Hybridization:
-
Pre-warm the Hybridization Buffer to 37°C.
-
Dilute the FAM-labeled probe in the pre-warmed Hybridization Buffer to the desired final concentration (e.g., 2.5 ng/µL).
-
Apply the probe solution to the coverslips, ensuring the cell monolayer is completely covered.
-
Incubate in a humidified chamber at 37°C for 4 hours to overnight.
-
-
Washing:
-
Carefully remove the coverslips and wash twice with pre-warmed Wash Buffer 1 at 37°C for 15 minutes each.
-
Wash once with pre-warmed Wash Buffer 2 at 37°C for 10 minutes.
-
Wash once with 2x SSC at room temperature for 5 minutes.
-
-
Counterstaining and Mounting:
-
Incubate the coverslips with DAPI solution for 5 minutes at room temperature to stain the nuclei.
-
Rinse briefly with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
-
Imaging:
-
Visualize the fluorescent signal using a fluorescence microscope equipped with appropriate filter sets for FAM (green) and DAPI (blue).
-
Visualizations
The following diagrams illustrate key workflows and concepts related to the use of FAM-labeled probes in in-situ hybridization.
References
- 1. FAM Phosphoramidite: A Key Reagent for Fluorescently La... [sbsgenetech.com]
- 2. atdbio.com [atdbio.com]
- 3. The effect of overhanging nucleotides on fluorescence properties of hybridising oligonucleotides labelled with Alexa-488 and FAM fluorophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.uci.edu [chem.uci.edu]
- 5. benchchem.com [benchchem.com]
- 6. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low FAM Amine Labeling Efficiency
Welcome to the technical support center for FAM (Carboxyfluorescein) amine labeling. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their labeling experiments for efficient and consistent results.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low or failed FAM labeling efficiency?
The most frequent causes of low labeling efficiency are related to the reaction buffer and the quality of the labeling reagent. Specifically:
-
Presence of Competing Amines: Buffers such as Tris (tris(hydroxymethyl)aminomethane) or glycine contain primary amines that compete with the target molecule for the FAM-NHS ester, significantly reducing labeling efficiency.[1][2][3]
-
Hydrolyzed NHS Ester: The N-hydroxysuccinimide (NHS) ester on the FAM dye is sensitive to moisture.[4] If the reagent is exposed to moisture, it will hydrolyze, rendering it inactive and unable to react with primary amines on the target molecule.[4][5]
-
Incorrect pH: The reaction between an NHS ester and a primary amine is highly pH-dependent. The optimal pH range is typically 8.3-8.5.[2][4][6][7] A pH that is too low will result in the protonation of the amines, making them unreactive, while a pH that is too high will accelerate the hydrolysis of the NHS ester.[2][4]
Q2: How do I choose the correct buffer for my labeling reaction?
It is critical to use a buffer that is free of primary amines.[3][8] Recommended buffers include 0.1 M sodium bicarbonate, sodium borate, or phosphate-buffered saline (PBS).[2][4] While PBS can be used, the reaction may be slower.[2]
Data Presentation: Reaction Condition Optimization
For successful labeling, several parameters must be optimized. The tables below provide recommended starting conditions that can be further adjusted for your specific biomolecule.
Table 1: Recommended Buffers and pH for Amine Labeling
| Buffer | Recommended Concentration | Optimal pH Range | Notes |
| Sodium Bicarbonate | 0.1 M | 8.3 - 8.5 | A commonly used and effective buffer.[2][9] |
| Sodium Borate | 50 mM - 0.1 M | 8.3 - 8.5 | An excellent alternative to bicarbonate buffer.[10] |
| HEPES | 25 - 100 mM | 7.0 - 8.0 | Good buffering capacity, but may be less efficient than bicarbonate or borate.[1] |
| Phosphate-Buffered Saline (PBS) | 1X (e.g., 10 mM Phosphate, 150 mM NaCl) | 7.2 - 7.4 | Can be used for pH-sensitive proteins, but the reaction will be slower.[1][2] |
Table 2: Common Buffers to Avoid
| Buffer | Reason to Avoid |
| Tris (e.g., Tris-HCl) | Contains primary amines that compete with the labeling reaction.[1][3][4] |
| Glycine | Contains primary amines that will quench the reaction.[1][3] |
| Buffers with Ammonium Salts (e.g., Ammonium Sulfate) | Ammonium ions contain primary amines.[3] |
Table 3: General Reaction Parameters
| Parameter | Recommended Range | Rationale |
| Protein Concentration | 2 - 20 mg/mL | Higher concentrations generally improve labeling efficiency.[2][4] Concentrations below 2 mg/mL can significantly decrease efficiency.[2] |
| Dye:Protein Molar Ratio | 5:1 to 20:1 | A higher ratio increases labeling but also the risk of over-labeling and aggregation.[1][6] Start with a lower ratio and optimize. |
| Incubation Time | 1 - 2 hours (Room Temp) | A common starting point.[2] For sensitive proteins, the reaction can be performed overnight at 4°C.[2] |
| Temperature | 4°C to 25°C (Room Temp) | Lower temperatures can improve the stability of sensitive proteins but will slow the reaction rate.[1][11] |
Experimental Protocols
Protocol 1: General Protein Labeling with FAM-NHS Ester
This protocol provides a general guideline for labeling 1 mg of a typical antibody. Optimization may be required for different proteins.
-
Prepare the Protein Solution:
-
Prepare the FAM-NHS Ester Solution:
-
Allow the vial of FAM-NHS ester to warm completely to room temperature before opening to prevent moisture condensation.[4]
-
Immediately before use, dissolve the FAM-NHS ester in anhydrous, amine-free dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a 10 mg/mL stock solution.[2] Vortex briefly to ensure it is fully dissolved.
-
-
Perform the Labeling Reaction:
-
Add the calculated amount of the FAM-NHS ester stock solution to the protein solution. A starting point of a 10- to 20-fold molar excess of dye to protein is recommended.[6]
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.[2] Gentle stirring or mixing during incubation can improve efficiency.
-
-
Purification:
-
Remove the unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer like PBS.[12]
-
The first colored fraction to elute will be the labeled protein.
-
Protocol 2: Calculating the Degree of Labeling (DOL)
The Degree of Labeling (DOL) is the average number of dye molecules conjugated to each protein molecule.[13][14] An optimal DOL is typically between 2 and 10 for antibodies.[12][15][16]
-
Measure Absorbance:
-
Calculate DOL:
-
The DOL is calculated using the Beer-Lambert law and requires a correction factor (CF) because the dye also absorbs light at 280 nm. The CF for FAM is approximately 0.3.
-
The formula is: DOL = (A_max * ε_prot) / ((A_280 - A_max * CF_280) * ε_dye) [12]
-
A_max: Absorbance of the conjugate at ~494 nm.
-
A_280: Absorbance of the conjugate at 280 nm.
-
ε_prot: Molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for a typical IgG).
-
ε_dye: Molar extinction coefficient of FAM at ~494 nm (e.g., ~75,000 M⁻¹cm⁻¹).
-
CF_280: Correction factor for the dye's absorbance at 280 nm.
-
-
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Introduction to Amine Modification—Section 1.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. fluidic.com [fluidic.com]
- 8. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - FR [thermofisher.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. NHS-酯修饰与氨基标记的寡核苷酸缀合的实验方案 [sigmaaldrich.com]
- 11. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. support.nanotempertech.com [support.nanotempertech.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
- 16. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
Technical Support Center: 5-FAM Amine Conjugation
Welcome to the technical support center for 5-FAM (5-Carboxyfluorescein) amine conjugation. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their labeling experiments and troubleshooting common issues.
Troubleshooting Guide
This guide addresses specific problems you may encounter during 5-FAM amine conjugation, providing potential causes and solutions in a structured format.
Problem: Low or No Labeling Efficiency
If you observe a low degree of labeling (DOL) or no fluorescence signal from your conjugate, consider the following troubleshooting steps.
| Potential Cause | Recommended Solution |
| Incorrect Reaction pH | The optimal pH for the reaction of 5-FAM succinimidyl ester (SE) with primary amines is between 7.2 and 9.0, with a commonly recommended range of 8.3-8.5.[1][2][3][4] At lower pH, the amine groups are protonated and less reactive.[3] At higher pH, the hydrolysis of the 5-FAM SE reagent increases, reducing its availability to react with the protein.[2][5][6] Verify the pH of your reaction buffer and adjust if necessary. |
| Presence of Amine-Containing Buffers | Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the 5-FAM SE, thereby reducing labeling efficiency.[1][7][8][9] It is crucial to use an amine-free buffer like phosphate, carbonate-bicarbonate, HEPES, or borate.[1][3][9] If your protein is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column before starting the conjugation.[9] |
| Degraded 5-FAM SE Reagent | 5-FAM SE is sensitive to moisture and light.[10] The N-hydroxysuccinimide (NHS) ester can hydrolyze over time, rendering it non-reactive.[11] Always use freshly prepared 5-FAM SE solution in anhydrous DMSO or DMF.[9][12][13] Store the solid reagent at -20°C, protected from light and moisture.[7] |
| Suboptimal Dye-to-Protein Molar Ratio | An insufficient amount of 5-FAM SE will result in a low degree of labeling. The optimal molar ratio of dye to protein typically ranges from 10:1 to 20:1, but may require optimization for your specific protein.[7][8][12] Conversely, an excessively high ratio can lead to protein precipitation or altered biological activity.[12] |
| Low Protein Concentration | The recommended protein concentration for efficient labeling is between 2-10 mg/mL.[7][8][12] In dilute protein solutions, the competing hydrolysis of the NHS ester is more likely to occur. If your protein solution is too dilute, consider concentrating it before the reaction.[12] |
| Insufficient Incubation Time or Temperature | The conjugation reaction is typically carried out for 1-2 hours at room temperature or overnight at 4°C.[3][9] Shorter incubation times or lower temperatures may lead to incomplete labeling. For temperature-sensitive proteins, a longer incubation at 4°C is recommended.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for 5-FAM amine conjugation?
A1: 5-FAM is typically used as an N-hydroxysuccinimide (NHS) ester derivative (5-FAM SE). The NHS ester reacts with primary amine groups (-NH2), such as the epsilon-amino group of lysine residues or the N-terminus of a protein, to form a stable amide bond.
Q2: How should I prepare and store my 5-FAM SE stock solution?
A2: It is recommended to prepare a 10 mM stock solution of 5-FAM SE in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[8][9][12] Any unused reconstituted reagent should be discarded as the NHS-ester moiety readily hydrolyzes.[14] For long-term storage, the solid form of 5-FAM SE should be kept at -20°C, protected from light and moisture.[11][7]
Q3: How do I remove unconjugated 5-FAM after the labeling reaction?
A3: It is critical to remove any free, unreacted dye to avoid high background fluorescence and inaccurate determination of the degree of labeling.[15] Common purification methods include size-exclusion chromatography (e.g., using a Sephadex G-25 column), dialysis, and acetone precipitation.[8][15]
Q4: How do I determine the degree of labeling (DOL)?
A4: The degree of labeling, which is the molar ratio of dye to protein, can be calculated using spectrophotometry.[15] You need to measure the absorbance of the purified conjugate at two wavelengths: at 280 nm (for the protein) and at the maximum absorbance of 5-FAM (approximately 494 nm).[12][15] The DOL can then be calculated using the Beer-Lambert law and a correction factor for the dye's absorbance at 280 nm.[15]
Q5: What is a typical degree of labeling to aim for?
A5: An ideal DOL is typically between 3 and 7 for antibodies.[9] However, the optimal DOL should be determined empirically for each specific application. A DOL that is too high can lead to fluorescence quenching and may negatively impact the protein's biological activity.[9][16]
Quantitative Data Summary
The following tables summarize key quantitative parameters for successful 5-FAM amine conjugation.
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Value | Rationale |
| pH | 8.3 - 8.5 | Balances amine reactivity and NHS ester stability.[1][2][3][4] |
| Temperature | Room temperature or 4°C | Room temperature for faster reaction; 4°C for sensitive proteins.[1][9] |
| Incubation Time | 1-2 hours at RT or overnight at 4°C | Allows for sufficient reaction completion.[3][9] |
| Protein Concentration | 2 - 10 mg/mL | Favors the conjugation reaction over NHS ester hydrolysis.[7][8][12] |
| Dye:Protein Molar Ratio | 10:1 to 20:1 | A starting point for optimization to achieve desired DOL.[7][8][12] |
Table 2: Spectroscopic Properties of 5-FAM
| Property | Value |
| Excitation Maximum (λex) | ~494 nm[12] |
| Emission Maximum (λem) | ~520 nm[7] |
| Molar Extinction Coefficient (ε) | >72,000 M⁻¹cm⁻¹[17] |
| Correction Factor at 280 nm | ~0.3[15] |
Experimental Protocols
Protocol 1: Protein Labeling with 5-FAM SE
-
Prepare the Protein Solution:
-
Prepare the 5-FAM SE Solution:
-
Perform the Conjugation Reaction:
-
Add the 5-FAM SE stock solution to the protein solution while gently stirring or vortexing. The volume of the dye solution should be a small fraction of the total reaction volume to avoid precipitation.[12][13]
-
Use a dye-to-protein molar ratio between 10:1 and 20:1 as a starting point for optimization.[12]
-
Incubate the reaction for 1 hour at room temperature, protected from light.[7][12] For sensitive proteins, incubate overnight at 4°C.[1]
-
-
Stop the Reaction (Optional):
Protocol 2: Purification of the 5-FAM Labeled Protein using Size-Exclusion Chromatography
-
Prepare the Column:
-
Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with an appropriate buffer, such as PBS (pH 7.2-7.4).[8]
-
-
Load the Sample:
-
Apply the reaction mixture from the labeling protocol to the top of the column.[8]
-
-
Elute the Conjugate:
-
Begin elution with the equilibration buffer. The larger, labeled protein will elute first, while the smaller, unconjugated dye will be retained and elute later.[15]
-
Collect the fractions containing the colored, labeled protein.
-
Protocol 3: Calculation of the Degree of Labeling (DOL)
-
Measure Absorbance:
-
Calculate Protein Concentration:
-
Protein Concentration (M) = [A_prot - (A_dye x Correction Factor)] / ε_prot
-
The correction factor for 5-FAM at 280 nm is approximately 0.3.[15]
-
ε_prot is the molar extinction coefficient of the protein at 280 nm.
-
-
-
Calculate Dye Concentration:
-
Dye Concentration (M) = A_dye / ε_dye
-
ε_dye for 5-FAM is approximately 72,000 M⁻¹cm⁻¹.[17]
-
-
-
Calculate DOL:
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
Visualizations
Caption: Reaction mechanism of 5-FAM SE with a primary amine.
Caption: Troubleshooting workflow for low 5-FAM labeling efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Amine Reactive Dyes and Probes for Conjugation | AAT Bioquest [aatbio.com]
- 6. help.lumiprobe.com [help.lumiprobe.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. benchchem.com [benchchem.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: FAM Amine Photostability and Bleaching
Welcome to the technical support center for FAM (Carboxyfluorescein) amine and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to understand and troubleshoot issues related to the photostability and photobleaching of FAM amine in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is FAM amine susceptible to it?
A: Photobleaching is the irreversible photochemical destruction of a fluorophore, causing it to permanently lose its ability to fluoresce.[1] The process is initiated when the fluorophore absorbs light, exciting it to a singlet state. While most molecules relax by emitting a photon (fluorescence), some can transition to a reactive triplet state. In this triplet state, the fluorophore can react with molecular oxygen, leading to the formation of reactive oxygen species (ROS) that chemically damage the molecule and render it non-fluorescent.[1][2] FAM amine, as a derivative of fluorescein, is known to be particularly susceptible to photobleaching, which can lead to rapid signal loss during fluorescence microscopy.[2][3]
Q2: How can I tell if the signal loss in my experiment is due to photobleaching?
A: A key indicator of photobleaching is a gradual decrease in fluorescence intensity specifically in the area being illuminated by the excitation light. To confirm this, you can perform a simple test: image a specific region of your sample over time. A decaying fluorescence intensity curve is characteristic of photobleaching. You may also observe that adjacent, non-illuminated areas of your sample remain bright.[2]
Q3: What are the primary strategies to minimize FAM amine photobleaching?
A: There are three main approaches to minimize photobleaching:
-
Reduce Excitation Light Exposure: Decrease the intensity and duration of light exposure on your sample.[4][5]
-
Use Antifade Reagents: Incorporate commercially available antifade reagents or oxygen scavengers in your mounting medium or imaging buffer.[4][6]
-
Choose a More Photostable Dye: If photobleaching remains a significant issue, consider using a more photostable alternative to FAM, such as Alexa Fluor™ 488.[2][7]
Q4: Can the local environment of the FAM amine molecule affect its photostability?
A: Yes, the local chemical environment can significantly influence a fluorophore's photostability. Factors such as pH, the presence of oxidizing or reducing agents, and the proximity to other molecules can either accelerate or mitigate photobleaching. For instance, some amino acid residues in proteins, like tryptophan and tyrosine, can quench fluorescence through static and dynamic quenching mechanisms.[8][9]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues related to FAM amine photobleaching and signal loss.
Issue 1: Rapid loss of fluorescence signal during imaging.
This is the most common manifestation of photobleaching.
-
Troubleshooting Steps:
-
Reduce Light Intensity: Lower the laser power or use neutral density (ND) filters to decrease the excitation intensity.[5][6]
-
Minimize Exposure Time: Reduce the camera exposure time to the minimum required for a good signal-to-noise ratio.[4][6]
-
Use Antifade Reagents: Mount your sample in a commercially available antifade mounting medium. For live-cell imaging, consider adding oxygen scavenger systems to your imaging buffer.[4][6]
-
Image a Different Field of View: To acquire a fresh image, move to a previously un-illuminated area of your sample.[5]
-
Consider a More Photostable Fluorophore: If the above steps are insufficient, switching to a more photostable dye like Alexa Fluor™ 488 is a reliable solution.[2][7]
-
Issue 2: High background or non-specific signal.
High background can exacerbate perceived photobleaching by reducing the signal-to-noise ratio.
-
Troubleshooting Steps:
-
Optimize Staining Concentration: Titrate your FAM amine conjugate to determine the lowest effective concentration that provides a good signal.[10]
-
Improve Washing Steps: Increase the number and duration of wash steps after staining to remove unbound dye.
-
Use a Blocking Step: For antibody-based staining, use a blocking buffer (e.g., BSA or serum) to reduce non-specific binding.[10]
-
Check for Autofluorescence: Image an unstained control sample to assess the level of endogenous autofluorescence. If high, consider using spectral unmixing or pre-bleaching the sample before staining.[10]
-
Issue 3: No or very weak fluorescence signal.
This can be due to a variety of factors, including issues with the labeling reaction or the imaging setup.
-
Troubleshooting Steps:
-
Verify Labeling Efficiency: Confirm that your protein or molecule of interest has been successfully labeled with FAM amine. This can be done using techniques like spectrophotometry to determine the degree of labeling (DOL).
-
Check Instrument Settings: Ensure that the correct excitation and emission filters for FAM (Ex/Em ~495/520 nm) are being used.[11]
-
Confirm Protein Expression/Target Presence: For cellular imaging, verify that the target protein is expressed and accessible.
-
Evaluate Storage Conditions: Ensure that the FAM amine conjugate has been stored properly, protected from light and at the recommended temperature, to prevent degradation.[12][13]
-
Quantitative Data
Photophysical Properties of FAM and a More Photostable Alternative
| Property | 5-FAM (Fluorescein) | Alexa Fluor™ 488 |
| Excitation Maximum (nm) | ~495 | ~495 |
| Emission Maximum (nm) | ~520 | ~519 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~75,000 | >65,000 |
| Fluorescence Quantum Yield (Φf) | ~0.92 | 0.92 |
| Fluorescence Lifetime (τ) (ns) | ~4.0 | ~4.1 |
| Photostability | Moderate | High |
Data compiled from various sources.[9][11][14] Note that exact values can vary with environmental conditions.
Comparative Photostability
While specific photobleaching quantum yields (Φb) can be highly dependent on experimental conditions, studies consistently show that Alexa Fluor™ 488 is significantly more photostable than fluorescein (FAM).[13][15][16] This means that under the same illumination conditions, FAM will lose its fluorescence at a faster rate.
Experimental Protocols
Protocol 1: Determining the Degree of Labeling (DOL)
Objective: To quantify the average number of FAM amine molecules conjugated to a protein.
Materials:
-
FAM amine-labeled protein solution
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Appropriate buffer (e.g., PBS)
Methodology:
-
Measure Absorbance:
-
Measure the absorbance of the conjugate solution at 280 nm (A₂₈₀) and at the excitation maximum of FAM (~495 nm, A₄₉₅).
-
-
Calculate Protein Concentration:
-
The concentration of the protein is calculated using the Beer-Lambert law, correcting for the absorbance of FAM at 280 nm:
-
Protein Concentration (M) = [A₂₈₀ - (A₄₉₅ × CF₂₈₀)] / ε_protein
-
Where:
-
CF₂₈₀ is the correction factor for the absorbance of the dye at 280 nm (typically ~0.3 for FAM).
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
-
-
Calculate Dye Concentration:
-
The concentration of the FAM dye is calculated as:
-
Dye Concentration (M) = A₄₉₅ / ε_dye
-
Where ε_dye is the molar extinction coefficient of FAM at ~495 nm (~75,000 cm⁻¹M⁻¹).
-
-
-
Calculate DOL:
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
Protocol 2: Assessing Photobleaching Rate
Objective: To quantitatively measure and compare the photobleaching rate of FAM amine under specific imaging conditions.
Materials:
-
Sample stained with FAM amine
-
Fluorescence microscope with a stable light source and a sensitive camera
-
Image analysis software (e.g., ImageJ/Fiji)
Methodology:
-
Sample Preparation: Prepare your sample as you would for a standard imaging experiment.
-
Microscope Setup:
-
Turn on the microscope and allow the light source to stabilize.
-
Select the appropriate objective and filter set for FAM.
-
Set the excitation light intensity and camera exposure time to the levels you would typically use.
-
-
Image Acquisition:
-
Focus on a region of interest (ROI).
-
Acquire a time-lapse series of images of the same ROI with continuous illumination.
-
-
Data Analysis:
-
Open the time-lapse image series in image analysis software.
-
Draw an ROI within the fluorescently labeled area and measure the mean fluorescence intensity for each frame (time point).
-
Measure the mean intensity of a background region for each frame and subtract it from the ROI intensity.
-
Normalize the intensity values by dividing each value by the intensity of the first frame.
-
Plot the normalized intensity versus time. This is your photobleaching curve.
-
The photobleaching half-life (t₁/₂) is the time it takes for the fluorescence intensity to drop to 50% of its initial value. This can be used to compare the photostability under different conditions or with different fluorophores.
-
Visualizations
Caption: Simplified Jablonski diagram illustrating the photobleaching pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. medkoo.com [medkoo.com]
- 3. Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key [basicmedicalkey.com]
- 4. biotium.com [biotium.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.uci.edu [chem.uci.edu]
- 7. horiba.com [horiba.com]
- 8. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 9. Making sure you're not a bot! [opus4.kobv.de]
- 10. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - AR [thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. chem.uci.edu [chem.uci.edu]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Preventing FAM-Amine Aggregation in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent and resolve issues related to FAM-amine aggregation in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is FAM-amine aggregation and why is it a problem?
A1: FAM-amine, a derivative of carboxyfluorescein, can self-associate in solution to form larger, non-covalent aggregates. This aggregation is primarily driven by hydrophobic interactions and π-π stacking between the planar fluorescein molecules. Aggregation is a significant issue as it can lead to fluorescence quenching, precipitation of the labeled molecule, reduced reactivity, and inaccurate experimental results.[1][2]
Q2: What are the main factors that cause FAM-amine aggregation?
A2: Several factors can induce or exacerbate FAM-amine aggregation:
-
High Concentration: The likelihood of aggregation increases with higher concentrations of the FAM-amine conjugate.
-
pH: The pH of the solution affects the charge state of the carboxyfluorescein molecule. At pH values below the pKa of the carboxyl group (around 6.4), the molecule is less negatively charged, reducing electrostatic repulsion and promoting aggregation.[3][4]
-
Solvent: The choice of solvent plays a crucial role. While soluble in organic solvents like DMSO and ethanol, FAM-amine is only sparingly soluble in aqueous buffers.[5][6]
-
Ionic Strength: The presence of salts can influence aggregation, sometimes enhancing it.[1]
-
Temperature: Temperature can affect solubility and the kinetics of aggregation. Storing peptide solutions at lower temperatures (e.g., 4°C or -20°C) can decrease the rate of aggregation.[7]
Q3: How can I prevent FAM-amine aggregation in my experiments?
A3: Several strategies can be employed to prevent aggregation:
-
Optimize pH: Maintain a slightly alkaline pH (typically 7.5-8.5) to ensure the carboxyl group of the FAM molecule is deprotonated, leading to increased electrostatic repulsion between molecules.[3][8]
-
Use Co-solvents: For aqueous solutions, initially dissolve the FAM-amine in a small amount of a polar organic solvent like DMSO, DMF, or ethanol before slowly adding the aqueous buffer.[5][6][7]
-
Work with Lower Concentrations: Whenever possible, use the lowest practical concentration of the FAM-amine conjugate.
-
Incorporate Additives: Non-ionic detergents (e.g., Tween-20 or Triton X-100 at ~0.01-0.1%) can help to disrupt hydrophobic interactions and prevent self-association.[7][8][9]
-
Temperature Control: Store stock solutions and perform experiments at appropriate temperatures. For many peptides, lower temperatures can reduce aggregation rates.[7]
Q4: My FAM-labeled peptide is precipitating out of solution. What should I do?
A4: Immediate precipitation upon dissolution in an aqueous buffer is a clear sign of aggregation and poor solubility.[7]
-
First, try dissolving the peptide in a small volume of an organic solvent such as DMSO, DMF, or NMP before gradually adding your aqueous buffer while vortexing.[7]
-
Next, evaluate the pH of your buffer. If your peptide has a net charge, adjusting the pH away from its isoelectric point can significantly improve solubility. For acidic peptides, a more basic buffer may help, and for basic peptides, a more acidic buffer can be beneficial.[7]
Troubleshooting Guides
Problem 1: Low or inconsistent fluorescence signal in my assay.
This could be due to fluorescence quenching caused by aggregation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low fluorescence signals.
Problem 2: Poor yield or incomplete reaction during FAM-amine conjugation.
Aggregation can sequester the amine-reactive group, leading to inefficient labeling.
Troubleshooting Steps:
-
Ensure Proper Dissolution: Before initiating the conjugation reaction, ensure the FAM-amine is fully dissolved. Use a recommended organic solvent like DMSO or DMF for the stock solution.[6]
-
Optimize Reaction pH: The reaction between an NHS ester and a primary amine is most efficient at a slightly alkaline pH, typically between 8.3 and 8.5.[8] At this pH, the primary amines are deprotonated and more nucleophilic.[8]
-
Check for Competing Substrates: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for conjugation.[10] If present, perform a buffer exchange using methods like dialysis or gel filtration.[10]
-
Purity of Reactants: Ensure your target molecule (e.g., antibody, peptide) is of high purity (>95%).[10][11] Impurities with primary amines can compete for the FAM label.[11]
Experimental Protocols
Protocol 1: General Method for Solubilizing FAM-Amine
This protocol provides a general guideline for preparing a FAM-amine stock solution and diluting it for aqueous applications.
-
Prepare Stock Solution:
-
Dissolve the solid FAM-amine in a high-quality, anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) to a concentration of 1-10 mg/mL.[6]
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C, protected from light and moisture.[5][12]
-
-
Prepare Working Solution:
-
Bring the stock solution to room temperature.
-
To prepare an aqueous working solution, slowly add the desired volume of the stock solution to your aqueous buffer of choice while vortexing.
-
For sparingly soluble conjugates, adding the stock solution to a buffer containing a small amount of non-ionic detergent (e.g., 0.05% Tween-20) can improve solubility.[8]
-
It is recommended not to store the aqueous solution for more than one day.[5]
-
Protocol 2: Screening for Optimal Buffer Conditions to Prevent Aggregation
This protocol helps in identifying the best buffer composition to maintain the solubility of your FAM-labeled molecule.
-
Prepare a set of buffers with varying pH values (e.g., pH 6.5, 7.5, 8.5) and with or without additives.
-
Additives to screen:
-
Prepare small-scale test solutions of your FAM-labeled molecule in each buffer condition at the desired final concentration.
-
Incubate the solutions under your experimental conditions (e.g., room temperature, 37°C) for a relevant period.
-
Visually inspect for any signs of precipitation.
-
Measure the fluorescence intensity of each solution. A decrease in fluorescence over time may indicate aggregation-induced quenching.
-
Analyze by Dynamic Light Scattering (DLS) if available, to directly measure the size of particles in solution and detect the formation of aggregates.
Data Presentation
Table 1: Solubility of Carboxyfluorescein (FAM) in Various Solvents
| Solvent | Approximate Solubility | Reference |
| DMSO | ~0.5 mg/mL | [5][6] |
| DMF | ~1 mg/mL | [5][6] |
| Ethanol | ~5 mg/mL | [5][6] |
| 1:1 Ethanol:PBS (pH 7.2) | ~0.5 mg/mL | [5][6] |
Table 2: Effect of pH on Fluorescein Fluorescence
| pH Condition | Predominant Ionic Form | Fluorescence Intensity | Reference |
| < pH 4 | Cation/Neutral | Very Low | [3] |
| pH 4-6 | Monoanion | Moderate | [3] |
| > pH 8 | Dianion | High (Maximal) | [3] |
Note: The fluorescence of fluorescein is highly dependent on pH. Acidic conditions lead to protonation and a significant reduction in fluorescence quantum yield.[3][4]
Visualizations
Logical Relationship of Factors Influencing FAM-Amine Aggregation
Caption: Factors influencing FAM-amine aggregation in solution.
References
- 1. Effects of alkanolamine solvents on the aggregation states of reactive dyes in concentrated solutions and the properties of the solutions - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10656A [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Fluorescein Derivatives as Fluorescent Probes for pH Monitoring along Recent Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 10. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 11. Antibody Conjugation Troubleshooting [bio-techne.com]
- 12. empbiotech.com [empbiotech.com]
side reactions with FAM amine during deprotection
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering side reactions during the deprotection of 6-Carboxyfluorescein (FAM) labeled oligonucleotides and peptides.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction observed during the deprotection of FAM-labeled oligonucleotides?
A1: The most prevalent side reaction occurs when using a mixture of ammonium hydroxide and methylamine (AMA) for deprotection.[1] This can lead to the formation of a non-fluorescent impurity that has a molecular weight 13 Da greater than the desired FAM-labeled product.[1] This impurity often appears as a late-eluting peak in reverse-phase HPLC analysis.[1]
Q2: What causes the formation of this non-fluorescent impurity?
A2: The impurity is the result of a nucleophilic attack by methylamine on the spiro-carbon of the FAM molecule's cyclic lactone.[1] This reaction forms a stable, non-hydrolyzable amide, which disrupts the fluorophore's chromophore, rendering it non-fluorescent.[1] This side reaction is specific to the greater nucleophilicity of methylamine compared to ammonia.[1]
Q3: Is the FAM dye itself unstable?
A3: No, 6-FAM is a very stable fluorophore. It is stable to deprotection with concentrated ammonium hydroxide even for extended periods at elevated temperatures (e.g., 17 hours at 55°C).[1][2] The side reaction is specifically triggered by the presence of methylamine before the removal of protecting groups on the FAM molecule.[1]
Q4: Are other fluorescein derivatives susceptible to side reactions during deprotection?
A4: Yes. For example, hexachlorofluorescein (HEX) labeled oligonucleotides can react with ammonium hydroxide to form an acridine derivative, which has altered UV-VIS and fluorescent properties.[3] This can result in a significant percentage of the final product having undesirable spectral characteristics.[3]
Troubleshooting Guide
This guide will help you diagnose and resolve common issues related to FAM amine deprotection.
Problem: A non-fluorescent, late-eluting peak is observed in the HPLC of my FAM-labeled oligonucleotide after deprotection with AMA.
-
Cause: This is the classic sign of the methylamine-induced side reaction. The reaction occurs because the pivaloyl protecting groups on the 3' and 6' hydroxyls of the FAM molecule are still present when the oligo is exposed to methylamine.[1]
-
Solution: Implement a two-step deprotection protocol. First, treat the support-bound oligonucleotide with ammonium hydroxide to remove the pivaloyl protecting groups from the FAM dye. Then, add methylamine to complete the deprotection of the nucleobases.[1][4][5]
Problem: My final FAM-labeled product has low fluorescence intensity.
-
Cause: This could be due to the formation of the non-fluorescent amide side product. Even a small percentage of this impurity can significantly quench the overall fluorescence.
-
Solution:
-
Confirm the side reaction: Analyze the product by mass spectrometry to check for a +13 Da adduct.[1]
-
Optimize deprotection: Use the recommended two-step deprotection protocol described below.
-
Purification: If the side product has already formed, purification using methods like DMT-on cartridge purification (e.g., Glen-Pak™) can help isolate the desired full-length, fluorescent product from failure sequences and some side products.[6]
-
Quantitative Data Summary
The following table summarizes the observed amount of the non-fluorescent side product when using different deprotection conditions.
| Deprotection Reagent | Temperature | Time | Observed Side Product (%) | Reference |
| AMA (1:1 NH₄OH/40% Methylamine) | 65°C | 10 min | ~5% | [1] |
| AMA (1:1 NH₄OH/40% Methylamine) | Room Temp | - | Present | [1] |
| Ammonium Hydroxide (pre-treatment) followed by AMA | 65°C | - | Not detectable | [1] |
| Ammonium Hydroxide | 55°C | 17 hours | Not detectable | [1] |
Experimental Protocols
Recommended Two-Step Deprotection Protocol for FAM-Labeled Oligonucleotides
This protocol is designed to prevent the formation of the non-fluorescent amide side product when using methylamine-containing deprotection reagents.
Materials:
-
CPG-supported FAM-labeled oligonucleotide
-
Concentrated Ammonium Hydroxide (30%)
-
40% Aqueous Methylamine solution
-
Reaction vessel
Procedure:
-
Place the CPG support with the synthesized FAM-labeled oligonucleotide into a reaction vessel.
-
Add concentrated ammonium hydroxide to the support.
-
Allow the reaction to proceed at room temperature. Monitor the solution for the appearance of a distinct yellow-green color. This indicates the removal of the pivaloyl protecting groups from the FAM molecule.[1] The time required will vary depending on the length and sequence of the oligonucleotide.[1]
-
Once the yellow-green color is observed, add an equal volume of 40% aqueous methylamine to the reaction vessel.
-
Proceed with your standard deprotection protocol (e.g., heating at 65°C for 10-15 minutes) to remove the protecting groups from the nucleobases.
-
After deprotection, process the oligonucleotide using your standard cleavage and purification procedures.
Visualizations
References
effect of buffer choice on FAM amine labeling
Here is a technical support center article on the effect of buffer choice on FAM amine labeling.
This guide provides technical information and troubleshooting advice on the critical role of buffer selection in experiments involving the labeling of primary amines with FAM (fluorescein) N-hydroxysuccinimide (NHS) esters.
Frequently Asked Questions (FAQs)
Q1: Why is the buffer choice so critical for FAM amine labeling?
The success of a FAM amine labeling reaction, which uses an NHS ester to form a stable amide bond with a primary amine on a target molecule (like a protein or an amine-modified oligonucleotide), is highly dependent on the reaction buffer. The buffer's composition and pH directly influence the two competing reactions: the desired labeling of the amine and the undesired hydrolysis of the FAM-NHS ester. An incorrect buffer can lead to low labeling efficiency, wasted reagents, and inconsistent results.[1][2]
Q2: What is the optimal pH for the labeling reaction and why?
The optimal pH for the reaction between an NHS ester and a primary amine is between 8.3 and 8.5.[3][4] This pH range represents a crucial balance:
-
Above pH 7.0: The primary amine groups (e.g., on the side chain of lysine residues) are sufficiently deprotonated, making them nucleophilic and reactive toward the NHS ester.[1][5]
-
Below pH 9.0: The rate of hydrolysis of the NHS ester, where water attacks and inactivates the reactive group, is kept to a manageable level. As the pH increases, the rate of this competing hydrolysis reaction accelerates significantly, reducing the amount of active dye available to label the target molecule.[1][3][6]
Q3: Which buffers are recommended for FAM-NHS ester labeling?
You should always use a buffer that does not contain primary amines.[2][7] Recommended buffers include:
These buffers are effective at maintaining the optimal pH (7.2-8.5) without interfering with the labeling chemistry.[1]
Q4: Are there any buffers that should be avoided?
Yes. It is critical to avoid buffers that contain primary amines, as they will compete with the target molecule for reaction with the FAM-NHS ester.[1][2][5] The most common examples to avoid are:
-
Tris (Tris-HCl, TBS)
-
Glycine
Using these buffers will significantly reduce the labeling efficiency of your target molecule.[1][2]
Q5: I have seen protocols that use Tris buffer. Is that ever appropriate?
While Tris should not be used as the primary reaction buffer, it is often used to quench or stop the labeling reaction.[1][9] After the desired incubation period, adding a small amount of a high-concentration Tris or glycine buffer (e.g., 50-100 mM final concentration) will consume any remaining unreacted FAM-NHS ester, preventing further labeling and simplifying subsequent purification steps.[1][9]
Data Presentation
Table 1: Effect of pH on NHS Ester Stability
The primary competing reaction is the hydrolysis of the NHS ester, which is highly pH-dependent. Higher pH values increase the rate of both the desired amine reaction and the undesired hydrolysis.
| pH | Half-life of NHS Ester (at 4°C) | Implication for Labeling |
| 7.0 | 4–5 hours | Reaction is slow, but the dye is relatively stable. Requires longer incubation times.[1][7] |
| 8.0 | ~3.5 hours | A good compromise between reaction rate and dye stability. |
| 8.5 | ~3 hours | Optimal for efficient labeling within 1-4 hours.[3][4] |
| 8.6 | 10 minutes | Hydrolysis is extremely rapid, leading to significantly lower labeling efficiency.[1][6] |
Troubleshooting Guide
Problem: My labeling efficiency is very low or zero.
-
Possible Cause 1: Incorrect Buffer pH.
-
Explanation: If the buffer pH is too low (e.g., < 7.2), the primary amines on your protein will be protonated (-NH3+) and will not be reactive.[3][4] If the pH is too high (e.g., > 9.0), the FAM-NHS ester will be hydrolyzed by water faster than it can react with your protein.[1][6]
-
Solution: Prepare fresh buffer and verify its pH is within the optimal 8.3-8.5 range.[3] Use a calibrated pH meter.
-
-
Possible Cause 2: Incompatible Reaction Buffer.
-
Explanation: Your buffer may contain primary amines (like Tris or glycine) or other interfering substances (like sodium azide >0.02%).[1] These molecules will react with the FAM-NHS ester, consuming it before it can label your target.
-
Solution: Switch to a recommended non-amine buffer like phosphate, bicarbonate, or borate.[1][2][3] If your protein stock is in an incompatible buffer, you must perform a buffer exchange using a desalting column or dialysis before starting the labeling reaction.[10][11]
-
-
Possible Cause 3: Low Protein Concentration.
-
Explanation: The labeling reaction is concentration-dependent. In dilute protein solutions, the competing hydrolysis reaction is favored because the concentration of water is constant.[2]
-
Solution: Ensure your protein concentration is within the recommended range, typically 2-10 mg/mL.[7][10] If necessary, concentrate your protein solution before labeling.
-
Problem: The fluorescence of my labeled conjugate seems weak or quenched.
-
Possible Cause: Self-Quenching.
-
Explanation: Fluorescein (FAM) is known to exhibit self-quenching at high concentrations.[12][13] If you over-label your protein (i.e., attach too many FAM molecules in close proximity), they can interact with each other and reduce the overall fluorescence intensity.[13][14]
-
Solution: Reduce the molar excess of the FAM-NHS ester in your reaction to achieve a lower degree of labeling. Perform a titration experiment to find the optimal dye-to-protein ratio for your application.
-
Experimental Protocols
Detailed Protocol: FAM Labeling of a Protein
This protocol provides a general methodology for labeling a protein with a FAM-NHS ester.
1. Reagent Preparation a. Protein Solution: Perform a buffer exchange to transfer your protein into an amine-free conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3). Adjust the protein concentration to 2-10 mg/mL.[7][10] Protein solutions must be free of substances like Tris, glycine, or ammonium ions.[10][11] b. FAM-NHS Ester Solution: FAM-NHS ester is moisture-sensitive.[2] Allow the vial to equilibrate to room temperature before opening. Immediately before use, dissolve the ester in a high-quality, anhydrous organic solvent like Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF) to a concentration of 10 mg/mL.[2][8]
2. Labeling Reaction a. Calculate the required volume of the FAM-NHS ester solution. A 10- to 20-fold molar excess of dye to protein is a common starting point for optimization.[6] b. Add the calculated volume of the FAM-NHS ester solution directly to the protein solution while gently vortexing.[3] c. Incubate the reaction for 1-4 hours at room temperature or overnight on ice, protected from light.[3][7]
3. (Optional) Quenching the Reaction a. To stop the reaction and remove any remaining reactive dye, add a quenching buffer such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.[1][9] b. Incubate for an additional 15-30 minutes at room temperature.[9]
4. Purification of the Conjugate a. Separate the labeled protein from unreacted dye, hydrolyzed dye, and other byproducts.[3] b. The most common method is size-exclusion chromatography using a desalting column (e.g., gel filtration).[3][7] Dialysis can also be used.
Mandatory Visualizations
Caption: Workflow for FAM-NHS ester labeling of proteins.
Caption: Impact of buffer choice on FAM labeling reaction pathways.
References
- 1. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. interchim.fr [interchim.fr]
- 5. Amine Reactive Dyes and Probes for Conjugation | AAT Bioquest [aatbio.com]
- 6. benchchem.com [benchchem.com]
- 7. glenresearch.com [glenresearch.com]
- 8. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 9. tocris.com [tocris.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 12. The Use of Fluorescent Quenching in Studying the Contribution of Evaporation to Tear Thinning - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
- 14. What is fluorescence quenching? | AxisPharm [axispharm.com]
Technical Support Center: Optimizing FAM Amine Reactions
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for optimizing the incubation time and other critical parameters of 5-Carboxyfluorescein (FAM) N-hydroxysuccinimide (NHS) ester reactions with primary amines.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for a FAM-NHS ester reaction with a primary amine?
A typical incubation time is 1 to 2 hours at room temperature.[1][2] However, for sensitive proteins, the reaction can be performed overnight (e.g., 2-4 hours or longer) at 4°C.[1][2] In many cases, the labeling reaction is substantially complete within 30 minutes.[3] The optimal time can depend on the specific biomolecule and desired degree of labeling.
Q2: What is the optimal pH for the reaction buffer?
The optimal pH for reacting FAM-NHS esters with primary amines is between 8.3 and 8.5.[4][5] This pH range provides the best balance between maintaining the primary amine in its reactive, deprotonated state and minimizing the hydrolysis of the NHS ester.[4] At lower pH values, the amine groups are protonated and less reactive, while at higher pH values, the rate of NHS ester hydrolysis increases significantly, reducing the labeling efficiency.[4][6]
Q3: Which buffers should I use for the conjugation reaction?
It is crucial to use a buffer that is free of primary amines.[7] Recommended buffers include:
-
0.1 M Sodium Bicarbonate[1]
-
0.1 M Sodium Borate[8]
-
Phosphate-Buffered Saline (PBS), with the pH adjusted to 8.3-8.5[2]
-
HEPES buffer[9]
Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, must be avoided as they will compete with the target molecule for reaction with the FAM-NHS ester.[1][9]
Q4: How should I prepare and store the FAM-NHS ester?
FAM-NHS ester is sensitive to moisture and should be stored at -20°C in a desiccated environment.[7] Before use, allow the vial to equilibrate to room temperature to prevent condensation.[7] It is highly recommended to prepare a fresh stock solution in an anhydrous solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before each labeling reaction.[7][10]
Q5: What is the recommended molar ratio of FAM-NHS ester to my protein or oligonucleotide?
A starting point for optimization is typically a 10- to 20-fold molar excess of the dye to the biomolecule.[1][11] However, the optimal ratio depends on the specific protein or oligonucleotide and the desired degree of labeling (DOL).[12] For IgG antibodies, a 10:1 dye-to-protein molar ratio is often recommended as a starting point.[12] It is advisable to perform small-scale trial reactions to determine the optimal ratio for your specific application.
Data Presentation
Table 1: Recommended Reaction Conditions for FAM-NHS Ester Labeling
| Parameter | Recommended Range/Value | Notes |
| pH | 8.3 - 8.5 | Critical for efficient reaction with primary amines and minimizing NHS ester hydrolysis.[2] |
| Temperature | Room Temperature (18-25°C) or 4°C | Room temperature reactions are faster, while 4°C can improve stability for sensitive proteins.[2] |
| Incubation Time | 1 - 2 hours at Room Temperature or Overnight at 4°C | Longer incubation at 4°C may be necessary to achieve sufficient labeling.[2] |
| Protein Concentration | > 2 mg/mL | Higher concentrations generally lead to more efficient labeling.[2][13] |
| Oligonucleotide Concentration | 0.3 - 0.8 mM | Final concentration in the reaction mixture.[14] |
| Dye:Biomolecule Molar Ratio | 10:1 to 20:1 (starting point) | Needs to be optimized for each specific biomolecule.[11][12] |
| Solvent for NHS Ester | Anhydrous DMSO or DMF | Prepare fresh immediately before use.[10] |
Table 2: Spectroscopic Properties of 5-FAM
| Parameter | Value | Reference |
| Maximum Excitation Wavelength (λmax) | ~494 nm | [11] |
| Maximum Emission Wavelength | ~517 nm | [11] |
| Molar Extinction Coefficient (ε_dye) at λmax | 68,000 M⁻¹cm⁻¹ | [11][15] |
| Correction Factor (CF₂₈₀) | 0.30 | [11][15] |
Experimental Protocols
Protocol for Labeling Proteins with FAM-NHS Ester
This protocol is a general guideline and may require optimization for specific proteins.
-
Prepare the Protein Solution:
-
Prepare the FAM-NHS Ester Solution:
-
Allow the vial of FAM-NHS ester to warm to room temperature before opening.
-
Immediately before use, dissolve the FAM-NHS ester in anhydrous DMSO or DMF to a stock concentration of, for example, 10 mg/mL.[10]
-
-
Perform the Labeling Reaction:
-
Calculate the required volume of the FAM-NHS ester stock solution to achieve the desired dye-to-protein molar ratio (e.g., 10:1).[12]
-
While gently stirring or vortexing the protein solution, slowly add the FAM-NHS ester stock solution.[11]
-
Incubate the reaction for 1 hour at room temperature, protected from light.[13]
-
-
Quench the Reaction (Optional but Recommended):
-
Purify the Labeled Protein:
-
Determine the Degree of Labeling (DOL):
Protocol for Labeling Amino-Modified Oligonucleotides with FAM-NHS Ester
This protocol is a general guideline for labeling amino-modified oligonucleotides.
-
Prepare the Oligonucleotide Solution:
-
Prepare the FAM-NHS Ester Solution:
-
Allow the vial of FAM-NHS ester to warm to room temperature.
-
Prepare a fresh stock solution of the dye in anhydrous DMSO.[14]
-
-
Perform the Conjugation Reaction:
-
Purify the Labeled Oligonucleotide:
-
Purify the labeled oligonucleotide to remove excess free dye. This can be achieved through methods such as ethanol precipitation followed by HPLC purification.[3]
-
Visualizations
Caption: Experimental workflow for protein labeling with FAM-NHS ester.
Caption: Troubleshooting decision tree for low fluorescence in FAM labeling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Labeling of Amino-Modified Oligonucleotides with Dye NHS Esters | AAT Bioquest [aatbio.com]
- 4. benchchem.com [benchchem.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. interchim.fr [interchim.fr]
- 7. benchchem.com [benchchem.com]
- 8. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 13. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
Technical Support Center: Calculating the Degree of Labeling (DOL) for FAM Conjugates
This guide provides detailed protocols, troubleshooting advice, and answers to frequently asked questions for researchers determining the Degree of Labeling (DOL) for biomolecules conjugated with fluorescein (FAM) dyes.
Experimental Protocol and Calculation
The determination of DOL is based on the Beer-Lambert law, which correlates absorbance with concentration.[1][2] By measuring the absorbance of the purified conjugate at two key wavelengths, the concentrations of the biomolecule and the FAM dye can be determined, allowing for the calculation of their molar ratio.[3][4][5]
Key Steps in DOL Determination
-
Purification of the Conjugate: It is critical to remove all non-conjugated (free) dye from the sample before measurement.[3][6] The presence of free dye will lead to an overestimation of the conjugate's fluorescence and an inaccurate, artificially high DOL.[5] Common purification methods include dialysis or gel filtration columns.[3][6]
-
Spectrophotometric Measurement: Using a UV-Vis spectrophotometer and a quartz cuvette, measure the absorbance of the purified conjugate at two wavelengths:
-
Calculation: Use the formulas provided below to calculate the DOL. A crucial part of this calculation is the use of a correction factor (CF) to account for the absorbance of the FAM dye at 280 nm.[5][6][11]
Calculation for Protein-FAM Conjugates
This protocol is standard for antibodies (e.g., IgG) and other proteins.
-
Calculate the molar concentration of the FAM dye ([Dye]): [Dye] (M) = A₄₉₅ / (ε_dye × path length)
-
A₄₉₅: Absorbance of the conjugate at 495 nm.
-
ε_dye: Molar extinction coefficient of FAM at 495 nm.
-
path length: The cuvette path length in cm (typically 1 cm).
-
-
Calculate the corrected absorbance of the protein at 280 nm (A_protein): A_protein = A₂₈₀ - (A₄₉₅ × CF₂₈₀)
-
A₂₈₀: Absorbance of the conjugate at 280 nm.
-
CF₂₈₀: Correction factor for FAM's absorbance at 280 nm.
-
-
Calculate the molar concentration of the protein ([Protein]): [Protein] (M) = A_protein / (ε_protein × path length)
-
ε_protein: Molar extinction coefficient of the protein at 280 nm.
-
-
Calculate the Degree of Labeling (DOL): DOL = [Dye] / [Protein][4][7]
Calculation for Oligonucleotide-FAM Conjugates
The principle is the same, but measurements are typically taken at 260 nm for nucleic acids.
-
Calculate the molar concentration of the FAM dye ([Dye]) using the same formula as for proteins.
-
Calculate the corrected absorbance of the oligonucleotide at 260 nm (A_oligo): A_oligo = A₂₆₀ - (A₄₉₅ × CF₂₆₀)
-
A₂₆₀: Absorbance of the conjugate at 260 nm.
-
CF₂₆₀: Correction factor for FAM's absorbance at 260 nm.[12]
-
-
Calculate the molar concentration of the oligonucleotide ([Oligo]): [Oligo] (M) = A_oligo / (ε_oligo × path length)
-
ε_oligo: Molar extinction coefficient of the oligonucleotide at 260 nm.
-
-
Calculate the Degree of Labeling (DOL): DOL = [Dye] / [Oligo]
Key Quantitative Data
Accurate DOL calculation depends on using the correct physicochemical constants.[7] The table below summarizes the necessary values.
| Parameter | Symbol | Value | Biomolecule/Dye |
| Max Absorbance Wavelength | λ_max_ | 495 nm | FAM[9][10] |
| Molar Extinction Coefficient | ε_dye_ | 83,000 M⁻¹cm⁻¹ | FAM (at 495 nm)[12][13] |
| 280 nm Correction Factor | CF₂₈₀ | 0.178 | FAM[13][14] |
| 260 nm Correction Factor | CF₂₆₀ | 0.32 | FAM[12][14] |
| Molar Extinction Coefficient | ε_protein_ | 210,000 M⁻¹cm⁻¹ | IgG Antibody (at 280 nm)[6][7] |
| Molar Extinction Coefficient | ε_oligo_ | Varies by sequence | Oligonucleotide (at 260 nm) |
Note: The molar extinction coefficient for oligonucleotides is sequence-dependent and should be calculated for each specific oligo. If unknown, an approximation can be used, but this will reduce accuracy.
Troubleshooting Guide
| Question | Possible Cause(s) | Recommended Solution(s) |
| Why is my calculated DOL value unexpectedly low? | 1. Incompatible Buffer: Amine-containing buffers (e.g., Tris, glycine) compete with the protein for the amine-reactive dye.[11]2. Incorrect pH: The reaction pH was too low (optimal is typically 7.5-8.5), leaving primary amines on the protein protonated and unreactive.[10][11]3. Hydrolyzed Dye: The reactive dye (e.g., NHS ester) was exposed to moisture and hydrolyzed before it could react with the protein.[11]4. Insufficient Molar Excess of Dye: The ratio of dye to protein in the labeling reaction was too low. | 1. Perform a buffer exchange into an amine-free buffer like PBS or sodium bicarbonate before labeling.[11]2. Verify the pH of the reaction buffer with a calibrated meter and adjust if necessary.[11]3. Use a fresh vial of the labeling reagent and ensure it is handled in a dry environment.[11]4. Increase the molar excess of the FAM dye in the labeling reaction. |
| Why is my calculated DOL value too high? | 1. Incomplete Removal of Free Dye: Unconjugated FAM dye remains in the sample after purification, contributing to the absorbance at 495 nm.[5]2. Protein Aggregation/Precipitation: If the protein precipitated during labeling, the actual protein concentration in the supernatant used for measurement is lower than assumed, artificially inflating the DOL.3. Inaccurate Protein Extinction Coefficient: Using an incorrect or estimated extinction coefficient for the protein can lead to an underestimation of the protein concentration. | 1. Ensure thorough purification of the conjugate using methods like extensive dialysis or a desalting column appropriate for the biomolecule's size.[3][6]2. Centrifuge the sample after the labeling reaction and before purification to remove any precipitate. Consider reducing the molar excess of dye to prevent over-labeling, which can cause aggregation.[11]3. Use the correct molar extinction coefficient for your specific protein or oligonucleotide. If unknown, determine it experimentally or calculate it based on the amino acid sequence. |
| My absorbance readings are inconsistent or nonsensical. | 1. High Sample Concentration: Absorbance readings above ~2.0 are often outside the linear range of the spectrophotometer, leading to inaccurate measurements.[6][7]2. Precipitate in Sample: The presence of aggregated material can cause light scattering, leading to erroneously high and unstable absorbance readings.3. Incorrect Blank: The buffer used to blank the spectrophotometer was not identical to the sample buffer. | 1. Dilute the sample with a known volume of purification buffer to bring the absorbance into the optimal range (ideally 0.1-1.0 AU) and remember to include the dilution factor in your final calculations.[6][7]2. Centrifuge the sample at high speed immediately before measurement and use the supernatant for analysis.3. Always use the final purification/dialysis buffer as the blank for spectrophotometric measurements.[5] |
| The DOL varies significantly between batches. | 1. Variable Reagent Activity: Inconsistent handling or storage of the FAM labeling reagent.[11]2. Inconsistent Reaction Conditions: Minor variations in pH, temperature, or reaction time between labeling experiments.3. Inaccurate Concentration Measurements: Using different or uncalibrated instruments for measuring initial protein concentration. | 1. Aliquot the FAM reagent upon receipt to minimize freeze-thaw cycles and moisture exposure. Always allow the reagent to warm to room temperature before opening.[11]2. Standardize all reaction parameters. Precisely measure buffer pH, control the reaction temperature, and use a timer to ensure consistent incubation periods.3. Use the same method (e.g., A₂₈₀ measurement) and instrument to determine the initial biomolecule concentration for every batch. |
Frequently Asked Questions (FAQs)
Q1: What is the Degree of Labeling (DOL)? A1: The Degree of Labeling (DOL), also known as the Degree of Substitution (DOS), is the average number of dye molecules covalently bound to a single biomolecule (e.g., a protein or oligonucleotide).[4][15] It is expressed as a molar ratio of dye to the biomolecule.[7][15]
Q2: What is the optimal DOL for an antibody-FAM conjugate? A2: For antibodies, the optimal DOL typically falls between 2 and 10.[6][15] A low DOL results in a weak fluorescent signal.[15] Conversely, a very high DOL (over-labeling) can lead to self-quenching, where adjacent dye molecules absorb each other's emitted fluorescence, paradoxically reducing the signal.[6][15] Over-labeling can also sometimes interfere with the antibody's binding affinity or cause aggregation.[3][11] The ideal DOL must often be determined experimentally for each specific application.[15]
Q3: Why is it necessary to use a correction factor in the DOL calculation? A3: Most proteins are quantified by measuring their absorbance at 280 nm. However, fluorescent dyes like FAM also absorb a small amount of light at 280 nm.[5][7] The correction factor is used to subtract the dye's contribution to the A₂₈₀ reading.[4][6] Failing to apply this correction results in an overestimation of the protein concentration and, consequently, an underestimation of the true DOL.[7]
Q4: What should I do if my absorbance reading is above 2.0? A4: An absorbance reading above 2.0 is generally considered unreliable as it falls outside the spectrophotometer's linear detection range. If this occurs, you should dilute your sample with a known quantity of the purification buffer to bring the absorbance into the 0.1 to 1.0 range.[6][7] You must then multiply your final calculated concentrations by this dilution factor to determine the concentration of the original, undiluted sample.[6]
Q5: How critical is the removal of free, unconjugated dye before measurement? A5: It is absolutely critical. Any residual free dye in the solution will absorb light at the dye's λ_max_ (~495 nm for FAM) and will be indistinguishable from the conjugated dye. This leads to a significant overestimation of the amount of dye attached to the protein, resulting in a falsely high DOL value.[3][5][6] Thorough purification via dialysis or gel filtration is essential for accurate results.[3]
References
- 1. goldenberg.biology.utah.edu [goldenberg.biology.utah.edu]
- 2. Spectrophotometric determination of protein concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Degree of labeling (DOL) step by step [abberior.rocks]
- 5. benchchem.com [benchchem.com]
- 6. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 7. benchchem.com [benchchem.com]
- 8. Experiment support | Abcam [abcam.com]
- 9. biosearchassets.blob.core.windows.net [biosearchassets.blob.core.windows.net]
- 10. sg.idtdna.com [sg.idtdna.com]
- 11. benchchem.com [benchchem.com]
- 12. jenabioscience.com [jenabioscience.com]
- 13. 5(6)-FAM [5-(and-6)-Carboxyfluorescein] *CAS 72088-94-9* | AAT Bioquest [aatbio.com]
- 14. Correction Factor [FAM (Carboxyfluorescein)] | AAT Bioquest [aatbio.com]
- 15. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
removing unconjugated FAM amine from sample
Welcome to the Technical Support Center. This guide provides detailed information, troubleshooting advice, and protocols for effectively removing unconjugated 5-Carboxyfluorescein (FAM) amine from your labeled samples.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove unconjugated FAM amine after a labeling experiment?
A1: Removing unconjugated (free) FAM dye is essential for the accuracy and reliability of downstream applications.[1] Excess free dye can lead to high background fluorescence, which significantly lowers the signal-to-noise ratio.[1][2] This can result in inaccurate quantification of labeling efficiency, compromised experimental results, and poor-quality images in fluorescence-based assays.[1][3]
Q2: What are the most common methods for removing free FAM dye?
A2: The choice of method depends on the nature of your labeled molecule (e.g., protein, oligonucleotide), sample volume, and desired purity. The most common techniques are:
-
Size Exclusion Chromatography (SEC) / Desalting: Separates molecules based on size. Larger, labeled molecules elute quickly, while the smaller, unconjugated FAM dye is retained by the porous resin and elutes later.[1][4]
-
Dialysis: Uses a semi-permeable membrane that allows small molecules like free FAM to diffuse into a large volume of buffer, while retaining the larger labeled biomolecule.[1]
-
Ultrafiltration (Spin Columns): Employs centrifugal force to pass the sample through a membrane with a specific Molecular Weight Cutoff (MWCO). The larger, labeled molecule is retained, while the smaller, free dye passes through into the filtrate.[1][5]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique that separates molecules based on their hydrophobicity. It is highly effective for purifying labeled peptides and oligonucleotides.[6][7][8]
-
Ethanol Precipitation: Primarily used for concentrating and purifying nucleic acids (DNA/RNA) from salts and other small molecules, including unconjugated dyes.[9][10][11]
Q3: How do I choose the best purification method for my experiment?
A3: Your choice will depend on several factors, including sample volume, the molecular weight of your labeled molecule, required purity, and speed. The following diagram and table can help guide your decision.
Caption: Decision workflow for selecting a purification method.
Data Presentation: Comparison of Purification Methods
| Method | Typical Sample Volume | Speed | Protein Recovery | Purity | Key Advantage |
| Size Exclusion (Spin Column) | 50 µL - 4 mL[2][3] | < 15 mins[2][3] | High (>85%)[3] | Good | Fast and easy to use.[2][3] |
| Dialysis | 1 mL - 100 mL | 4 hrs - Overnight | Good | Good | Gentle, suitable for large volumes.[1] |
| Ultrafiltration | 100 µL - 15 mL | 30 - 60 mins | Moderate-High | Good | Purifies and concentrates the sample.[1] |
| RP-HPLC | 10 µL - 5 mL | 30 - 90 mins | Moderate-High | Very High | Highest resolution and purity.[7][12] |
| Ethanol Precipitation | 200 µL - several mL | > 1 hour | Moderate | Moderate | Effective for oligonucleotides, removes salts.[9][13] |
Experimental Protocols
Method 1: Size Exclusion Chromatography (SEC) using a Spin Desalting Column
This method is ideal for the rapid cleanup of small to medium-volume protein samples.[1]
Caption: Workflow for SEC using a spin desalting column.
Materials:
-
Pre-packed spin desalting column (e.g., Zeba™ Spin Desalting Columns, 7K MWCO).[1]
-
Equilibration/elution buffer (e.g., PBS, pH 7.4).
-
Microcentrifuge.
-
Collection tubes.
Procedure:
-
Column Preparation: Invert the spin column sharply several times to resuspend the resin. Remove the bottom closure and place the column in a 2 mL collection tube.
-
Resin Bed Compaction: Centrifuge the column at 1,000 x g for 2 minutes to remove the storage buffer.
-
Equilibration: Place the column into a new collection tube. Add 300 µL of your desired equilibration buffer to the top of the resin bed. Centrifuge at 1,000 x g for 2 minutes. Repeat this step 2-3 times, discarding the flow-through each time.[1]
-
Sample Loading: Place the equilibrated column into a clean collection tube. Slowly apply your sample (e.g., 100-250 µL of the labeling reaction) to the center of the resin bed.[1][14]
-
Elution: Centrifuge the column at 1,000 x g for 2 minutes. The eluate in the collection tube is your purified, labeled protein.[1] The unconjugated FAM amine remains in the column resin.
Method 2: Dialysis
This method is suitable for larger sample volumes and for molecules sensitive to shear forces.
Materials:
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 10K for most proteins).[1]
-
Dialysis buffer (at least 200-500 times the sample volume).[1]
-
Stir plate and stir bar.
-
Beaker.
Procedure:
-
Prepare Dialysis Membrane: Cut the dialysis tubing to the required length and hydrate it according to the manufacturer's instructions.
-
Load Sample: Secure one end of the tubing with a clip. Pipette your labeled sample into the tubing, leaving some space at the top. Remove any excess air and seal the other end with a second clip.[1]
-
Dialysis: Immerse the sealed tubing in a beaker containing a large volume of cold (4°C) dialysis buffer. Place the beaker on a stir plate and stir gently.[1]
-
Buffer Exchange: Change the dialysis buffer 2-3 times over a period of 4-24 hours to ensure complete removal of the free dye.
-
Sample Recovery: Carefully remove the tubing from the buffer. Cut open one end and pipette the purified, labeled protein solution into a clean storage tube.[1]
Method 3: Ethanol Precipitation (for Oligonucleotides)
This protocol is effective for purifying and concentrating FAM-labeled oligonucleotides away from salts and free dye.[9]
Materials:
-
3 M Sodium Acetate (NaOAc), pH 5.2.[9]
-
100% Ethanol, chilled to -20°C.[9]
-
70% Ethanol, chilled to -20°C.[9]
-
Microcentrifuge capable of reaching >12,000 x g at 4°C.[10]
Procedure:
-
Adjust Sample Volume: If your sample volume is less than 200 µL, add sterile nuclease-free water to bring the volume up to 200 µL.[13]
-
Add Salt: Add 1/10th volume of 3 M Sodium Acetate, pH 5.2 to your sample (e.g., 20 µL for a 200 µL sample). Mix well.[9][13]
-
Add Ethanol: Add 2.5 volumes of ice-cold 100% ethanol. Vortex for 10 seconds to mix.[9][13]
-
Incubate: Place the tube at -20°C for at least 30 minutes. For very dilute samples, overnight incubation may improve recovery.[9][10]
-
Pellet Oligonucleotide: Centrifuge the sample at >12,000 x g for 15-30 minutes at 4°C.[9][10]
-
Remove Supernatant: Carefully decant or pipette off the supernatant, ensuring the DNA/RNA pellet (which may be invisible) is not disturbed.[10]
-
Wash Pellet: Add 200-500 µL of cold 70% ethanol to wash the pellet. Centrifuge again at >12,000 x g for 10 minutes at 4°C.[9][13]
-
Dry Pellet: Carefully remove the supernatant. Briefly air-dry the pellet or use a SpeedVac for a few minutes. Do not over-dry, as this can make resuspension difficult.[9][10]
-
Resuspend: Resuspend the purified oligonucleotide pellet in a suitable buffer (e.g., TE buffer or nuclease-free water).
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Background Fluorescence in Final Sample | Insufficient Removal of Free Dye: The chosen method may not be sufficient for the amount of dye used. | • For Spin Columns: Process the sample through a second spin column.[5] Ensure the column capacity is not exceeded.[14] • For Dialysis: Increase the number of buffer changes and the total dialysis time. • For Ultrafiltration: Perform additional wash (diafiltration) steps.[1] |
| Non-Specific Binding: The FAM dye may be non-specifically adsorbed to your molecule or the container. | • Optimize Staining: Reduce the initial concentration of FAM-amine in the labeling reaction. • Washing: Ensure washing protocols are thorough, especially for applications like immunofluorescence.[15] | |
| Low Recovery of Labeled Product | Protein/Oligo Precipitation: The buffer conditions or addition of solvents (like in HPLC or precipitation) may have caused your sample to aggregate. | • Check Solubility: Ensure your molecule is soluble in all buffers used. • For Ultrafiltration: Protein may be sticking to the membrane. Check manufacturer recommendations for your specific protein. • For Precipitation: The pellet may have been lost during supernatant removal. Be extra careful, especially with invisible pellets. Add a carrier like glycogen to improve recovery of small amounts of DNA/RNA.[10] |
| Inappropriate Method Choice: The MWCO of the dialysis membrane or ultrafiltration unit may be too large, or the SEC resin pore size may be unsuitable. | • Verify MWCO: Ensure the MWCO is significantly smaller than your molecule of interest (typically 3-5x smaller). • Select Correct Resin: Use a desalting resin appropriate for the size of your molecule (e.g., Sephadex G-25 for proteins >5 kDa).[4] | |
| FAM-labeled Oligo Purity is Low after HPLC | Co-elution of By-products: Synthesis by-products can sometimes co-elute with the desired product. | • Optimize Gradient: Adjust the acetonitrile gradient in your RP-HPLC method to improve separation.[7] • Change Mobile Phase: Try a different ion-pairing agent or mobile phase pH to alter selectivity.[6] |
| Degradation of Dye: Some fluorescent dyes are sensitive to the deprotection conditions used during oligonucleotide synthesis. | • Check Dye Stability: FAM is generally stable at 55°C in ammonium hydroxide.[16] However, if using other dyes, verify their stability under your deprotection conditions. |
References
- 1. benchchem.com [benchchem.com]
- 2. Small Molecule and Biotin Removal | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Small Molecule and Biotin Removal | Thermo Fisher Scientific - CA [thermofisher.com]
- 4. cytivalifesciences.com [cytivalifesciences.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. ProtocolsEthanolPrecipitation < Lab < TWiki [barricklab.org]
- 10. Ethanol precipitation protocol - Help Centre / MLPA & Coffalyser.Net / Experimental Setup / Sample Selection & Requirements - MRC Holland Support [support.mrcholland.com]
- 11. Ethanol precipitation - Wikipedia [en.wikipedia.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Ethanol Precipitation to clean DNA [bio.davidson.edu]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. benchchem.com [benchchem.com]
- 16. Fluorescent Oligonucleotide Labeling Reagents | AAT Bioquest [aatbio.com]
impact of protein concentration on labeling efficiency
This guide provides troubleshooting advice and answers to frequently asked questions regarding the impact of protein concentration on the efficiency and success of labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal protein concentration for a labeling reaction?
The optimal protein concentration for labeling is typically between 2-10 mg/mL.[1] However, this can be protein-dependent. Concentrations as low as 1 mg/mL can be used, though this may result in lower labeling efficiency.[2][3] For some methods, concentrations of at least 2 mg/mL are recommended for best results.[4] Higher concentrations, above 5 mg/mL, can lead to even greater labeling efficiency but also increase the risk of aggregation.[2] It is often necessary to determine the ideal concentration empirically for each specific protein.[5]
Q2: How does protein concentration influence the Degree of Labeling (DOL)?
Protein concentration directly impacts the kinetics of the labeling reaction. Higher protein concentrations generally increase the reaction rate, leading to a higher Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule.[6] Conversely, lower protein concentrations can decrease labeling efficiency.[2][6] For a constant molar ratio of dye-to-protein, decreasing the protein concentration will reduce the rate of label incorporation.[6]
Q3: Why can a high protein concentration be problematic?
While higher concentrations can improve labeling efficiency, they also significantly increase the risk of protein aggregation and precipitation.[5][7] This occurs because the proximity of protein molecules to each other is increased, which can promote the formation of both soluble and insoluble aggregates, especially if the protein is inherently unstable or if the label itself is hydrophobic.[5][8][9]
Q4: What happens if my protein concentration is too low?
A protein concentration below 2 mg/mL can significantly decrease the efficiency of the labeling reaction.[2][4] This results in a lower proportion of the dye reacting with the protein, leading to a low DOL and potentially wasted reagent.[2] For very dilute protein solutions, a higher dye-to-protein molar ratio may be needed to achieve a sufficient DOL.[2]
Q5: What is the Degree of Labeling (DOL) and what is a recommended range?
The Degree of Labeling (DOL) specifies the average number of dye molecules attached to a single protein molecule.[10][11] For many applications, a DOL between 0.5 and 1.0 is recommended to ensure a good signal without adversely affecting protein function.[11] A DOL greater than 1 can lead to over-labeling, which may cause protein precipitation or fluorescence quenching, while a DOL below 0.5 may result in a poor signal-to-noise ratio.[11][12] However, the optimal DOL can be dye- and protein-specific, with some protocols aiming for a DOL between 2 and 5.[13]
Troubleshooting Guide
Issue 1: Low Labeling Efficiency or Low Degree of Labeling (DOL)
Your final conjugate has a weak signal, and spectrophotometric analysis confirms a low DOL.
| Potential Cause | Recommended Solution |
| Protein concentration is too low. | The kinetics of the reaction are concentration-dependent. For optimal results, increase the protein concentration to the 2-10 mg/mL range.[1] If you must work with a dilute solution, consider increasing the molar excess of the labeling dye.[2][12] |
| Incorrect buffer pH. | For common amine-reactive labeling (e.g., NHS esters), the pH should be in the range of 7.2-8.5, with an optimum often cited as 8.3-8.5.[1][12] At lower pH, primary amines are protonated and less reactive.[12] |
| Competing nucleophiles in the buffer. | Buffers containing primary amines, such as Tris or glycine, will compete with the protein for the labeling reagent, significantly reducing efficiency.[1][12] Perform a buffer exchange into a non-amine-containing buffer like PBS, bicarbonate, or HEPES.[1] |
| Inaccurate protein concentration measurement. | An incorrect protein concentration will lead to miscalculation of the required dye-to-protein molar ratio.[12] Always accurately determine the protein concentration before starting the experiment. |
Issue 2: Protein Aggregation or Precipitation During/After Labeling
You observe visible precipitates in your reaction tube, or subsequent analysis (e.g., size-exclusion chromatography) reveals soluble aggregates.
| Potential Cause | Recommended Solution |
| Protein concentration is too high. | High protein concentrations increase intermolecular interactions that can lead to aggregation.[5][14] Try reducing the protein concentration to 1-2 mg/mL during the labeling reaction.[5] If a high final concentration is required, perform the labeling at a lower concentration and then concentrate the purified, labeled protein.[5] |
| Over-labeling with a hydrophobic dye. | Attaching too many hydrophobic dye molecules can decrease the protein's overall solubility, causing it to aggregate.[1][5] Reduce the molar ratio of dye-to-protein in your reaction to achieve a lower DOL.[5] Consider using a more hydrophilic or sulfonated version of the dye if available.[5] |
| High concentration of organic solvent. | Dyes are often dissolved in DMSO or DMF. If the final concentration of this organic solvent in the reaction exceeds 10%, it can denature and precipitate the protein.[1] Keep the volume of added dye solution to a minimum. |
| Suboptimal buffer conditions. | An inappropriate pH or low ionic strength can affect protein stability.[5] Ensure the buffer pH is optimal for both the reaction and the stability of your specific protein. |
Data Summary
Table 1: Recommended Protein Concentrations for Labeling
| Protein Concentration | Expected Outcome | Key Considerations |
| < 1 mg/mL | Low labeling efficiency (e.g., 20-30%).[2] | May require a higher molar excess of dye. Not recommended unless necessary. |
| 1 - 2 mg/mL | Moderate efficiency. Good starting point to avoid aggregation.[5] | A good balance for proteins prone to aggregation.[5] |
| 2 - 10 mg/mL | Optimal range for most proteins. [1] | Generally leads to good labeling efficiency (e.g., ~35% at 2.5 mg/mL).[2] |
| > 10 mg/mL | High labeling efficiency.[2] | Significantly increases the risk of protein aggregation and precipitation.[5] |
Experimental Protocols
General Protocol: Labeling Protein with an NHS-Ester Dye
This protocol provides a general workflow for conjugating an N-hydroxysuccinimide (NHS) ester-activated dye to primary amines (lysine residues and the N-terminus) on a target protein.
1. Protein Preparation and Buffer Exchange:
-
Ensure your purified protein is in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3, or PBS, pH 7.4).[1] Buffers like Tris or glycine are incompatible as they contain primary amines.[1]
-
Crucially, adjust the protein to the desired concentration for the reaction, ideally between 2-10 mg/mL. [1] Use a suitable concentration method (e.g., spin concentrator) if necessary.
-
Accurately measure the final protein concentration.
2. Dye Preparation:
-
Allow the vial of NHS-ester dye to warm to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of the dye (e.g., 10-20 mM) in fresh, anhydrous DMSO or DMF.[1] This solution should be prepared immediately before use.[1]
3. Labeling Reaction:
-
Calculate the volume of dye stock solution needed to achieve the desired dye-to-protein molar ratio. A starting point of a 10:1 to 15:1 molar excess of dye to protein is common.[1]
-
While gently stirring or vortexing the protein solution, add the dye stock solution dropwise.
-
Incubate the reaction at room temperature for 1 hour, protected from light.[2][13] For sensitive proteins, the reaction can be performed at 4°C, potentially overnight.[13]
4. Stopping the Reaction (Optional but Recommended):
-
To quench any unreacted dye, add an amine-containing buffer like Tris-HCl to a final concentration of 50-100 mM.[13]
-
Incubate for an additional 30 minutes at room temperature.[13]
5. Purification of the Labeled Protein:
-
Remove unreacted dye and reaction byproducts from the labeled protein.
-
The most common method is size-exclusion chromatography using a desalting column (e.g., Sephadex G-25).[5][13] Dialysis against a suitable storage buffer is also an option.[13]
6. Characterization of the Conjugate:
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorption maximum of the dye.
-
Calculate the final protein concentration and the Degree of Labeling (DOL).[15]
Visualizations
Caption: A typical workflow for a protein labeling experiment.
Caption: Impact of protein concentration on labeling outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. biotium.com [biotium.com]
- 3. Protein labeling protocol [abberior.rocks]
- 4. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 7. Fidabio [fidabio.com]
- 8. pnas.org [pnas.org]
- 9. avantorsciences.com [avantorsciences.com]
- 10. nanotempertech.com [nanotempertech.com]
- 11. support.nanotempertech.com [support.nanotempertech.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. info.gbiosciences.com [info.gbiosciences.com]
FAM amine stability in different storage buffers
Welcome to the technical support center for FAM (Carboxyfluorescein) amine-reactive dyes. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the stability of FAM-amine in various storage buffers, along with troubleshooting advice and frequently asked questions to ensure the success of your labeling experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling, storage, and use of FAM amine-reactive dyes.
Issue 1: Low or No Fluorescent Signal After Labeling
| Potential Cause | Troubleshooting Step |
| Degradation of FAM-NHS Ester | The primary cause of low labeling efficiency is the hydrolysis of the N-hydroxysuccinimide (NHS) ester, which renders the dye non-reactive.[1][2] This is accelerated by moisture and inappropriate storage conditions. Ensure the dye is stored as a lyophilized powder at -20°C or colder under desiccated conditions.[1][2] Stock solutions in anhydrous DMSO should also be stored at -20°C and protected from moisture.[1][3] |
| Incorrect Buffer pH for Labeling | The reaction of NHS esters with primary amines is highly pH-dependent.[4] For efficient labeling, the pH should be in the range of 7.2 to 8.5.[4][5] Buffers with primary amine groups, such as Tris, are not recommended for the labeling reaction as they compete with the target molecule for the dye.[4][6] |
| Presence of Competing Amines | Buffers or other components in your sample containing primary amines (e.g., Tris, glycine, sodium azide) will compete with your target molecule for reaction with the FAM-NHS ester, reducing labeling efficiency.[4] It is recommended to dialyze or purify your protein into an amine-free buffer like phosphate-buffered saline (PBS) before labeling.[7] |
| Photobleaching | Fluorescein is susceptible to photobleaching, which is the irreversible loss of fluorescence upon exposure to light.[1][2] Protect the dye and labeled conjugates from light at all times by using amber tubes or covering tubes with foil.[8][9] |
Issue 2: High Background Fluorescence in Labeled Samples
| Potential Cause | Troubleshooting Step |
| Excess Unreacted Dye | Unreacted FAM-NHS ester that has not been removed after the labeling reaction can contribute to high background. Ensure thorough purification of the labeled conjugate using methods like size-exclusion chromatography or dialysis to remove all non-covalently bound dye.[7] |
| Hydrolyzed, Non-specifically Bound Dye | Hydrolyzed FAM can non-specifically associate with your biomolecule. Proper purification should remove this. Increasing the number of washes during purification steps can also help reduce background.[10] |
| Precipitation of Labeled Conjugate | Aggregation of the labeled protein can lead to high, localized background signals. If freezing labeled proteins, consider using a cryoprotectant like 50% glycerol and aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of FAM amine-reactive dye instability?
A1: The primary degradation pathway for FAM amine-reactive dyes, specifically those activated with an N-hydroxysuccinimide (NHS) ester, is the hydrolysis of the NHS ester.[1] This reaction is catalyzed by water and results in a non-reactive carboxylic acid form of the dye, which can no longer covalently bind to primary amines on target molecules.[1][2]
Q2: How should I store lyophilized FAM-NHS ester?
A2: Lyophilized FAM-NHS ester should be stored at -20°C or -80°C in a desiccated environment to protect it from moisture.[2][11] Before opening, it is crucial to allow the vial to warm to room temperature to prevent condensation of moisture from the air onto the powder.[2]
Q3: What is the best solvent for preparing a stock solution of FAM-NHS ester?
A3: High-quality, anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are the recommended solvents for preparing stock solutions.[11][12] It is important to use anhydrous solvents to minimize hydrolysis. DMSO is hygroscopic and will readily absorb moisture from the air, so it is essential to handle it carefully and keep containers tightly sealed.[3]
Q4: For how long is a FAM-NHS ester stock solution in DMSO stable?
A4: When stored properly at -20°C and protected from moisture and light, a stock solution in anhydrous DMSO can be stable for up to 3 months or longer.[3] To maximize stability, it is best to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and moisture introduction.[3]
Q5: Which buffers are suitable for storing FAM-labeled proteins and oligonucleotides?
A5: For FAM-labeled oligonucleotides, storage at -20°C in a TE buffer (10 mM Tris, 0.1 mM EDTA, pH 7.5–8.0) is recommended for long-term storage.[8][9] For FAM-labeled proteins, storage at 4°C in buffers like PBS with a preservative such as 0.1% sodium azide is suitable for short-term storage.[7] For long-term storage, freezing at -80°C is preferred over -20°C to minimize protein degradation, and the use of a cryoprotectant is advisable.[7] Aliquoting is essential to avoid freeze-thaw cycles.[7]
Q6: Can I use Tris buffer during the labeling reaction?
A6: No, you should avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, during the labeling reaction. These molecules will compete with your target for the amine-reactive dye, leading to significantly lower labeling efficiency.[4][6]
Q7: At what pH is the FAM fluorophore itself most stable?
A7: The fluorescence of FAM is pH-sensitive. It is recommended to maintain a pH of 7.2 or higher to limit degradation and ensure a stable fluorescent signal.[13] In acidic environments, the dye can become protonated, leading to a rapid decrease in fluorescence.[13]
Data on FAM-Amine Stability
Table 1: Recommended Storage Conditions for Amine-Reactive FAM (NHS Ester)
| Form | Storage Temperature | Recommended Duration | Key Considerations |
| Lyophilized Powder | -20°C to -80°C[2] | At least 6-12 months[11] | Store in a desiccator to protect from moisture.[2][14] Allow the vial to warm to room temperature before opening.[2] |
| Stock Solution in Anhydrous DMSO | -20°C[14] | Up to 3 months or longer[3] | Use high-quality, anhydrous solvent.[11] Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and moisture introduction.[3] Protect from light.[11] |
Table 2: Buffer Systems and Their Compatibility with FAM-NHS Ester Labeling and Storage
| Buffer System | Typical pH Range | Compatibility for Labeling Reaction | Considerations for Storage of Labeled Product |
| Phosphate-Buffered Saline (PBS) | 7.2 - 7.4 | Good: Amine-free and within the lower end of the optimal pH range for labeling.[7] | Excellent: Commonly used for storing labeled proteins and oligonucleotides.[7] |
| Sodium Bicarbonate | 8.3 - 9.0 | Excellent: Provides the optimal pH for efficient reaction between the NHS ester and primary amines.[5][15] | Generally used for the reaction itself, then the conjugate is purified into a storage buffer like PBS. |
| Borate | 8.0 - 9.0 | Good: Can be used for labeling as it is amine-free and provides a suitable pH.[4] | Suitable for storage, but less common than PBS. |
| HEPES | 7.2 - 8.2 | Good: A non-amine buffer that can be used within the effective pH range for labeling.[4] | Suitable for storage. |
| TE (Tris-EDTA) | 7.5 - 8.0 | Not Recommended: Tris contains a primary amine that will compete in the labeling reaction.[4][6] | Good: Recommended for long-term storage of labeled oligonucleotides at -20°C.[8] |
| Tris-HCl | 7.0 - 9.0 | Not Recommended: The primary amine in Tris will interfere with the labeling reaction.[4][6] | Can be used to quench the labeling reaction.[4] Suitable for storage of the final conjugate. |
Experimental Protocols
Protocol 1: Assessment of FAM-NHS Ester Hydrolysis via HPLC
This protocol allows for the quantitative assessment of FAM-NHS ester degradation by separating the intact, reactive dye from its hydrolyzed, non-reactive form.[1]
-
Objective: To determine the purity of FAM-NHS ester and quantify its degradation over time in a specific buffer.
-
Materials:
-
FAM-NHS ester stock solution in anhydrous DMSO.
-
Aqueous buffer of interest (e.g., PBS, pH 7.4).
-
Acetonitrile (ACN), HPLC grade.
-
Trifluoroacetic acid (TFA) or other suitable mobile phase modifier.
-
Reverse-phase HPLC column (e.g., C18).
-
HPLC system with a UV-Vis or fluorescence detector.
-
-
Procedure:
-
Sample Preparation: Dilute the FAM-NHS ester stock solution into the aqueous buffer of interest to a known concentration. For a time-course experiment, take aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
HPLC Analysis:
-
Inject the samples onto the HPLC system.
-
Use a gradient of water with 0.1% TFA (Mobile Phase A) and acetonitrile with 0.1% TFA (Mobile Phase B) to separate the components.
-
Monitor the elution profile at the absorbance maximum of fluorescein (around 494 nm).
-
-
Data Analysis:
-
Protocol 2: Spectrophotometric Assay for NHS Ester Hydrolysis
This is a simpler, semi-quantitative method to monitor the hydrolysis of the NHS ester.[1]
-
Objective: To observe the rate of hydrolysis of FAM-NHS ester in an aqueous buffer.
-
Materials:
-
FAM-NHS ester stock solution in anhydrous DMSO.
-
Aqueous buffer (e.g., phosphate buffer, pH 8.5).
-
UV-Vis spectrophotometer.
-
-
Procedure:
-
Add a small aliquot of the FAM-NHS ester stock solution to the aqueous buffer in a cuvette.
-
Immediately begin scanning the absorbance spectrum (e.g., from 230 nm to 300 nm) over time.
-
The release of N-hydroxysuccinimide (NHS) upon hydrolysis can be monitored by an increase in absorbance around 260 nm.[4]
-
-
Data Analysis: Plot the absorbance at 260 nm versus time to visualize the rate of hydrolysis.
Visualizations
Caption: Factors affecting the stability of FAM-amine NHS ester.
Caption: Experimental workflow for assessing FAM-amine stability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 5-Carboxyfluorescein N-Succinimidyl Ester Fluorescent Label - Creative Biolabs [creative-biolabs.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. biotium.com [biotium.com]
- 6. interchim.fr [interchim.fr]
- 7. benchchem.com [benchchem.com]
- 8. idtdna.com [idtdna.com]
- 9. idtdna.com [idtdna.com]
- 10. biotium.com [biotium.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. researchgate.net [researchgate.net]
- 14. Amine-Reactive Dyes for Dead Cell Discrimination in Fixed Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: FAM Experiment Troubleshooting
Welcome to the technical support center for FAM-based fluorescence experiments. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues related to background fluorescence.
Frequently Asked Questions (FAQs)
Here are answers to some of the most common questions regarding background fluorescence in experiments utilizing FAM (Carboxyfluorescein) dyes.
Q1: What are the primary sources of high background fluorescence in my FAM experiment?
High background fluorescence in FAM experiments typically originates from three main sources:
-
Autofluorescence: Many biological samples naturally fluoresce, a phenomenon known as autofluorescence. This is often caused by endogenous molecules like NADH, riboflavin, collagen, and elastin.[1][2][3] This intrinsic fluorescence is more pronounced in the blue-green spectral region where FAM emits.[4]
-
Non-Specific Binding: The FAM dye or FAM-labeled probes can bind to components in your sample other than the intended target.[1][2][5] This can be due to hydrophobic, ionic, or other non-covalent interactions.
-
Unbound Fluorophores: Residual, unbound FAM molecules that were not adequately removed during washing steps will contribute to the overall background signal.[1][6]
Q2: How can I distinguish between autofluorescence and non-specific binding?
To differentiate between these two common sources of background, it is crucial to include the proper controls in your experimental setup:
-
Unstained Control: An unstained sample that undergoes all the same processing steps as your experimental samples will reveal the level of inherent autofluorescence.[1][2]
-
No Primary Antibody Control (for immunofluorescence): If you are using a FAM-conjugated secondary antibody, a control sample incubated with only the secondary antibody (no primary antibody) will help identify non-specific binding of the secondary antibody.
-
Isotype Control (for immunofluorescence): An isotype control antibody, which has the same immunoglobulin class and light chain as the primary antibody but does not target the protein of interest, can help determine if the observed background is due to non-specific binding of the primary antibody.
Q3: Can my experimental reagents and labware contribute to background fluorescence?
Yes, several components of your experimental setup can be sources of background fluorescence:
-
Cell Culture Media: Some media components, like phenol red and serum, can be fluorescent.[4][7] Consider using phenol red-free media or imaging in an optically clear buffered saline solution.[4][6]
-
Plasticware: Standard plastic-bottom dishes used for cell culture can exhibit significant fluorescence.[6] Switching to glass-bottom dishes or plates designed for imaging can reduce this background.[6]
-
Mounting Media: For fixed-cell imaging, the choice of mounting medium can impact background fluorescence.
-
Fixatives: Aldehyde-based fixatives like formaldehyde and glutaraldehyde can induce autofluorescence.[3][8]
Q4: What is fluorescence quenching and how does it affect my FAM signal?
Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore.[9] In the context of FAM experiments, particularly in applications like qPCR, quenching is a critical part of the assay design. A quencher molecule in close proximity to the FAM reporter dye absorbs its emission energy, preventing it from fluorescing.[10] This quenching is relieved when the probe binds to its target and the quencher is spatially separated from the FAM dye, leading to an increase in the fluorescence signal.[10] Problems with quenching, such as inefficient quenching in intact probes, can lead to high background fluorescence.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues with high background fluorescence in your FAM experiments.
Issue 1: High Background Signal Across the Entire Sample
This is often indicative of problems with unbound dye, non-specific binding, or autofluorescence.
Troubleshooting Workflow
Caption: Troubleshooting workflow for high background fluorescence.
Recommended Actions & Protocols
-
Optimize Fluorophore Concentration: Using an excessive concentration of the FAM dye is a common cause of high background.[1][6] Perform a titration to find the lowest concentration that provides a good signal-to-noise ratio.
-
Protocol: FAM Dye Titration
-
Prepare a series of dilutions of your FAM-labeled probe (e.g., 0.5 µM, 1 µM, 2.5 µM, 5 µM, and 10 µM).
-
Stain your samples according to your standard protocol with each concentration.
-
Image all samples using identical acquisition settings.
-
Analyze the images to determine the concentration that yields the best signal with the lowest background.
-
-
-
Improve Washing Steps: Inadequate washing will leave unbound fluorophores in the sample.[1][6]
-
Protocol: Optimized Washing
-
-
Implement a Blocking Step: Blocking non-specific binding sites before adding the fluorescent probe can significantly reduce background.[1][8]
-
Protocol: General Blocking
-
Prepare a blocking buffer. Common options include 1-5% Bovine Serum Albumin (BSA) in PBS or 1-5% normal serum from a species different from your primary antibody's host.[1][2]
-
Incubate your sample in the blocking buffer for 30-60 minutes at room temperature.
-
Gently wash the sample with PBS before proceeding with the staining protocol.
-
-
Issue 2: High Background Signal Specific to Certain Cellular Structures
This may indicate autofluorescence from specific organelles or cellular components.
Troubleshooting Workflow
Caption: Troubleshooting workflow for localized background fluorescence.
Recommended Actions & Protocols
-
Photobleaching: Exposing the sample to high-intensity light before staining can destroy some endogenous fluorophores.[1]
-
Protocol: Pre-Staining Photobleaching
-
Prepare your sample as usual up to the step before adding the FAM probe.
-
Expose the sample to a broad-spectrum, high-intensity light source for a period ranging from a few minutes to an hour. The optimal duration should be determined empirically.
-
Proceed with your staining protocol.
-
-
-
Spectral Unmixing: If your imaging system has a spectral detector, you can computationally remove the autofluorescence signal.[1]
-
Protocol: Spectral Unmixing
-
Acquire an image of an unstained sample to obtain its emission spectrum (the autofluorescence spectrum).
-
Acquire an image of your FAM-stained sample.
-
Use the imaging software to subtract the autofluorescence spectrum from the spectrum of your stained sample.
-
-
-
Use a Commercial Quenching Agent: There are commercially available reagents designed to quench autofluorescence.[1][8] Follow the manufacturer's instructions for use.
-
Switch to a Red-Shifted Dye: Since autofluorescence is often strongest in the green part of the spectrum, switching to a fluorophore that emits in the red or far-red region can help avoid this issue.[3][4]
Issue 3: High Background in qPCR Experiments
High background in qPCR can be due to probe degradation, inefficient quenching, or issues with the master mix or template.
Troubleshooting Workflow
Caption: Troubleshooting workflow for high background in qPCR.
Recommended Actions
-
Check Probe Integrity: Ensure your FAM-labeled probes have not been degraded by repeated freeze-thaw cycles or nuclease contamination. Run a no-template control (NTC); a signal in the NTC can indicate probe degradation.
-
Optimize Template Concentration: An excessive amount of template DNA can lead to a high background signal.[11] Try diluting your samples (e.g., 1:100 or 1:1000) to bring the Ct values into the optimal range for quantification.[11]
-
Evaluate Probe Design: Inefficient quenching can result in high background. Ensure your probe design allows for efficient contact between the FAM reporter and the quencher molecule in the unbound state.[10] The presence of Guanine bases near the FAM dye can also quench its fluorescence.[12]
-
Check the Master Mix: Some qPCR master mixes may have higher background fluorescence than others. If you suspect the master mix is the issue, try a different formulation.
Data Summary Tables
Table 1: Effect of Staining & Washing Parameters on Background Fluorescence
| Parameter | Condition | Expected Outcome on Background |
| FAM Dye Concentration | High (e.g., >10 µM) | Increased Background |
| Low (e.g., 0.5-5 µM) | Decreased Background[1] | |
| Washing Steps | 1 Wash | High Background |
| 3-5 Washes | Progressive Decrease in Background[1][6] | |
| Blocking Agent | No Block | High Non-Specific Background |
| 1-5% BSA or Normal Serum | Reduction in Non-Specific Background[1][2] |
Table 2: Common Sources of Autofluorescence and Mitigation Strategies
| Source of Autofluorescence | Excitation/Emission Range | Mitigation Strategy |
| Collagen, Elastin | UV to Blue / Blue to Green | Photobleaching, Spectral Unmixing, Use of Red-Shifted Dyes[3][8] |
| NADH, Riboflavin | UV to Blue / Blue to Green | Photobleaching, Spectral Unmixing, Use of Red-Shifted Dyes[1][3] |
| Aldehyde Fixatives | Broad Spectrum | Use organic solvents for fixation (e.g., methanol), minimize fixation time[7][8] |
| Cell Culture Media (Phenol Red, Serum) | Varies | Use phenol red-free media, reduce serum concentration, or image in buffered saline[4][7] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. southernbiotech.com [southernbiotech.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. Background in Fluorescence Imaging | Thermo Fisher Scientific - KR [thermofisher.com]
- 7. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 8. Amplification and Background Reduction Techniques | FluoroFinder [fluorofinder.com]
- 9. What is fluorescence quenching? | AxisPharm [axispharm.com]
- 10. Quenching mechanisms in oligonucleotide probes | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 11. pcrbio.com [pcrbio.com]
- 12. Sequence-dependent quenching of fluorescein fluorescence on single-stranded and double-stranded DNA - PMC [pmc.ncbi.nlm.nih.gov]
improving signal-to-noise ratio with 5-FAM amine
Welcome to the technical support center for 5-Carboxyfluorescein (5-FAM) amine-reactive dyes. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for improving the signal-to-noise ratio in your fluorescence experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for labeling proteins with 5-FAM NHS ester?
The optimal pH for reacting 5-FAM N-hydroxysuccinimide (NHS) ester with primary amines on a protein is between 8.0 and 8.5.[1][2] A pH of 8.3 is often recommended as an ideal starting point.[3][4] At a pH below 8, the target amine groups are protonated (-NH3+) and will not react efficiently with the dye.[1] Conversely, at a pH above 9.0, the hydrolysis of the NHS ester happens so quickly that it can outcompete the labeling reaction, leading to significantly lower efficiency.[1]
Q2: What type of buffer should I use for the labeling reaction?
It is critical to use an amine-free buffer.[1] Buffers that contain primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the NHS ester, drastically reducing labeling efficiency.[1][5]
Recommended buffers include:
-
0.1 M Phosphate buffer (pH 8.0-8.5)[1]
Q3: How do I remove unconjugated (free) 5-FAM dye after the labeling reaction?
Incomplete removal of free dye is a primary cause of high background fluorescence.[6][7] Several methods can be used for purification, and the choice depends on your sample volume, protein properties, and available equipment.[6]
-
Size-Exclusion Chromatography (SEC): Also known as gel filtration, this method separates molecules by size. The larger labeled protein elutes first, while the smaller unbound dye is retained longer.[6] It is a gentle method that preserves the protein's biological activity.[6]
-
Dialysis: This technique uses a semi-permeable membrane to allow the small, unbound dye molecules to diffuse out into a larger volume of buffer, while retaining the larger, labeled protein.[6]
-
Acetone Precipitation: This rapid method uses cold acetone to precipitate the labeled protein, which can then be separated from the soluble unbound dye by centrifugation.[6]
Q4: What causes my fluorescent signal to fade during imaging?
The fading of a fluorescent signal under illumination is called photobleaching.[8] Fluorophores like fluorescein can be permanently damaged by high-intensity excitation light, rendering them unable to fluoresce.[8][9] This process is often caused by reactions between the excited fluorophore and molecular oxygen or other molecules in its environment.[9]
To minimize photobleaching:
-
Use a commercial antifade mounting medium.[10]
-
Reduce the intensity of the excitation light using neutral density filters.[10]
-
Minimize the sample's exposure time to the light source by using a shutter.[10]
Troubleshooting Guide
This guide addresses the most common issues that lead to a poor signal-to-noise ratio: a weak specific signal or high background fluorescence.
Issue 1: Weak or No Fluorescent Signal
A weak signal can be caused by problems with the labeling reaction itself or by damage to the fluorophore.
Troubleshooting Workflow: Weak Signal
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. interchim.fr [interchim.fr]
- 4. lumiprobe.com [lumiprobe.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Photobleaching Principles | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Fluorophore Photobleaching | Nikon’s MicroscopyU [microscopyu.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Unexpected Peaks in HPLC of FAM-Conjugates
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting unexpected peaks during the High-Performance Liquid Chromatography (HPLC) analysis of 5-Carboxyfluorescein (FAM) conjugates. The following sections are designed in a question-and-answer format to directly address common issues encountered in the lab.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why am I seeing unexpected peaks, often called "ghost peaks," in my blank runs (no sample injected)?
A1: Ghost peaks are extraneous signals that appear even when analyzing blank solvents.[1] Their presence points to contamination within the HPLC system or the mobile phase itself.
-
Mobile Phase Contamination: This is the most common source of ghost peaks.[2] Even high-purity HPLC-grade solvents can contain trace impurities like plasticizers or antioxidants that accumulate and elute during a gradient run.[2][3] Aqueous buffers are also susceptible to microbial growth over time, which can introduce interfering metabolites.[2]
-
Solution: Always use fresh, high-purity HPLC-grade solvents and reagents.[3] Prepare aqueous buffers fresh daily and filter them through a 0.2 µm or 0.45 µm filter. It is also good practice to flush solvent lines regularly.
-
-
System Contamination & Carryover: Contaminants can leach from various system components, including tubing, seals, and vials.[1][2] Carryover from a previous, high-concentration sample is another frequent cause, where residual analyte remains in the autosampler needle or injection port.[1][4][5]
-
Degassing Issues: Incomplete degassing of the mobile phase can lead to the formation of bubbles, which may cause baseline disturbances or spikes that can be mistaken for peaks, particularly with UV detectors.[4]
-
Solution: Ensure your mobile phase is thoroughly degassed using an inline degasser, sonication, or helium sparging.[7]
-
Q2: I observe a peak eluting very close to my main FAM-conjugate peak. What could it be?
A2: A closely eluting peak often indicates a substance structurally similar to your target analyte.
-
FAM Isomers: Commercial FAM reagents are often a mix of 5-FAM and 6-FAM isomers.[8][9] If the conjugation process does not favor one isomer, or if the chromatography is highly resolving, you may see two distinct peaks for the different isomer conjugates.
-
Solution: If baseline separation is not required, integrate both peaks. For better separation, optimize the mobile phase composition or gradient slope.
-
-
Unconjugated Material: An incomplete conjugation reaction will leave behind unconjugated biomolecules (e.g., peptides, oligonucleotides). This material may have a retention time very close to the FAM-conjugate, especially if the FAM dye itself does not significantly alter the molecule's overall hydrophobicity.
-
Solution: Monitor the chromatogram at two wavelengths: one for the biomolecule (e.g., 260 nm for oligonucleotides) and one for the FAM dye (approx. 495 nm).[10] The unconjugated molecule will only appear at the first wavelength, confirming its identity.[10] Optimize the conjugation reaction to improve yield.
-
-
Minor Modifications or Degradation: The peak could represent a small modification to the conjugate (e.g., oxidation) or a slight degradation product that has similar chromatographic properties.
Q3: My chromatogram shows multiple, well-resolved peaks in addition to my target conjugate. What are the likely sources?
A3: Multiple distinct peaks suggest the presence of various impurities or byproducts from the synthesis and purification process.
-
Excess Unconjugated FAM Dye: A common peak seen in FAM-conjugate analysis is the free, unreacted FAM dye.
-
Solution: This can be confirmed by injecting a standard of the FAM dye. The free dye peak should have a much lower A260:A495 ratio compared to the labeled conjugate.[10] Improve post-conjugation purification steps to remove excess dye.
-
-
Degradation Products: FAM dye can degrade over time, especially when exposed to light.[11][12][13][14] Similarly, the conjugate itself or the biomolecule it's attached to can degrade during synthesis, purification, or storage.
-
Solution: Protect FAM reagents and conjugates from light and store them at recommended temperatures (-20°C).[9] If degradation is suspected, Mass Spectrometry (MS) can be used to identify the species.
-
-
Impurities from Synthesis: Impurities from the original biomolecule synthesis (e.g., failure sequences in oligonucleotides) can persist through the conjugation and purification steps, each appearing as a separate peak.
-
Solution: Ensure the starting biomolecule is of high purity before performing the conjugation reaction.
-
Q4: Why is my main peak splitting, or why does it have a shoulder?
A4: Peak splitting or shouldering indicates that a single analyte is eluting as two or more bands.[3][15]
-
Sample Solvent Incompatibility: Injecting the sample in a solvent that is significantly stronger than the mobile phase can cause the sample to travel through the column head in a distorted band, leading to a split peak.[16][17]
-
Solution: Whenever possible, dissolve and inject the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, minimize the injection volume.
-
-
Column Void or Contamination: A void or "channel" at the head of the column can cause the sample to split and travel down different paths, resulting in a split peak.[15][16] Contamination on the column inlet frit can also cause uneven flow.[15]
-
Column Overloading: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including splitting.[3][16]
-
Solution: Reduce the injection volume or dilute the sample.[3]
-
Summary of Potential Issues and Solutions
The table below summarizes common problems, their probable causes, and recommended actions for troubleshooting unexpected peaks in the HPLC analysis of FAM-conjugates.
| Problem | Potential Cause | Recommended Solution |
| Ghost Peaks in Blank | Mobile phase contamination (solvents, buffers, microbes).[1][2][4] | Use fresh, HPLC-grade solvents; prepare buffers daily and filter; degas mobile phase.[3] |
| System contamination (leaching from tubing, seals).[1][2] | Regularly flush the system; replace worn components like pump seals.[6] | |
| Sample carryover from a previous injection.[4][5] | Implement a strong needle/injector wash protocol between runs. | |
| Split or Shoulder Peak | Sample solvent is stronger than the mobile phase.[16][17] | Dissolve the sample in the initial mobile phase or reduce injection volume. |
| Void or channel at the head of the column.[15][16] | Replace the column; use a guard column to extend column life.[18] | |
| Blocked or contaminated column inlet frit.[15] | Reverse and flush the column; if the problem persists, replace the frit or column.[19] | |
| Multiple Sample Peaks | Presence of 5- and 6-FAM isomers.[8][9] | Optimize chromatography for better separation or integrate both peaks if baseline resolution is not needed. |
| Incomplete conjugation reaction. | Confirm with dual-wavelength detection; optimize reaction conditions.[10] | |
| Degradation of FAM dye or conjugate.[11][13] | Protect samples and reagents from light; store at recommended temperatures.[9] | |
| Excess unconjugated FAM dye. | Improve post-reaction purification; confirm by injecting a dye standard.[10] |
Experimental Protocols
Protocol 1: Systematic Diagnosis of Ghost Peaks
This protocol uses a process of elimination to identify the source of contamination causing ghost peaks.[20]
-
Run a Gradient Blank (No Injection): Run your standard gradient method without making an injection. This tests for contamination inherent to the system and the mobile phase.[20] If peaks appear, the source is likely the mobile phase or the HPLC system (pumps, mixer, detector).
-
Prepare Fresh Mobile Phase: If peaks were present in Step 1, prepare a completely fresh mobile phase using new, unopened HPLC-grade solvents and freshly prepared, filtered buffers. Repeat the gradient blank run. If the peaks disappear, the old mobile phase was the source.
-
Test the Injection Pathway: If peaks persist, the contamination may be in the autosampler or injector. Perform an injection using an empty, sealed vial. If peaks appear, the contamination is likely in the syringe or needle wash system.
-
Test Consumables (Vial and Cap): Fill a new, clean vial with fresh mobile phase from one of the reservoirs and inject from it. If ghost peaks appear now, the vial or cap may be contaminated.[3][20]
-
Isolate the Column: If the source is still not identified, disconnect the column and run the mobile phase directly from the injector to the detector (using a union). If peaks are still present, the contamination is in the HPLC system hardware. If they disappear, the column itself is the source of the contamination.
Protocol 2: General Column Cleaning and Regeneration
If the column is identified as the source of contamination or poor peak shape, a cleaning procedure can be attempted. Note: Always consult the column manufacturer's specific instructions.
-
Disconnect from Detector: Disconnect the column outlet from the detector to avoid flushing contaminants into the flow cell.
-
Reverse the Column: Reverse the direction of flow through the column. This is more effective at flushing particulates from the inlet frit.
-
Aqueous Buffer Wash: Flush the column with 10-20 column volumes of HPLC-grade water to remove buffer salts.
-
Organic Solvent Wash: Flush with 10-20 column volumes of a strong organic solvent like acetonitrile or methanol to remove strongly retained hydrophobic compounds.
-
Intermediate Polarity Wash (Optional): For very stubborn contaminants, a sequence of solvents may be used. A common reversed-phase cleaning procedure is to wash sequentially with water, isopropanol, methylene chloride, isopropanol, and finally the mobile phase solvent.
-
Re-equilibration: Reconnect the column in the correct flow direction and equilibrate with the initial mobile phase conditions for at least 10-20 column volumes, or until a stable baseline is achieved.[6]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting unexpected peaks in HPLC.
A logical workflow for diagnosing the cause of unexpected HPLC peaks.
References
- 1. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 2. welch-us.com [welch-us.com]
- 3. mastelf.com [mastelf.com]
- 4. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 5. hplc.eu [hplc.eu]
- 6. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. 5(6)-FAM [5-(and-6)-Carboxyfluorescein] UltraPure Grade Mixed Isomers [anaspec.com]
- 9. biotium.com [biotium.com]
- 10. How do you purify oligonucleotide conjugates by HPLC? | AAT Bioquest [aatbio.com]
- 11. HPLC-MS/MS Mechanistic Study of Direct Yellow 12 dye Degradation Using Ultraviolet Assisted Ozone Process [jwent.net]
- 12. staff-old.najah.edu [staff-old.najah.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 16. researchgate.net [researchgate.net]
- 17. eclass.uoa.gr [eclass.uoa.gr]
- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 19. agilent.com [agilent.com]
- 20. Ghost Peaks in HPLC - 5 common sources - Axion Labs [axionlabs.com]
Validation & Comparative
FAM Amine 5-Isomer vs. Alexa Fluor 488: A Comprehensive Guide for Researchers
For researchers, scientists, and professionals in drug development, the choice of fluorescent dye is a critical decision that profoundly influences experimental accuracy and reliability. This guide offers an objective, data-driven comparison between two prominent green-fluorescent dyes: FAM amine 5-isomer and Alexa Fluor 488. By examining their photophysical properties, performance in key applications, and practical considerations, this guide aims to equip researchers with the information needed to select the optimal reagent for their specific needs.
Core Photophysical Properties
The fundamental characteristics of a fluorophore dictate its suitability for various applications. While both FAM and Alexa Fluor 488 are excited by the common 488 nm laser line, they exhibit significant differences in photostability and pH sensitivity.
| Property | FAM Amine 5-Isomer | Alexa Fluor 488 | Source(s) |
| Excitation Maximum | ~492-495 nm | ~495 nm | [1] |
| Emission Maximum | ~515-518 nm | ~519 nm | [2][3] |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~75,000 | ~71,000-73,000 | [4] |
| Quantum Yield | ~0.92 | ~0.92 | [2][5] |
| Photostability | Low to Moderate | High | [2][6] |
| pH Sensitivity | High (fluorescence decreases below pH 7) | Low (stable between pH 4-10) | [7][8][9] |
Performance in Demanding Applications
The practical implications of these properties become evident in common experimental settings that require bright, stable, and specific fluorescent signals.
Immunofluorescence Microscopy
In imaging applications, particularly those involving long exposure times or 3D reconstruction (e.g., confocal microscopy), photostability is paramount. A dye that photobleaches rapidly will yield a diminishing signal, leading to poor image quality and inaccurate quantification.
Key Findings:
-
Brightness: Protein conjugates of Alexa Fluor 488 are significantly brighter and more fluorescent than those of fluorescein (FAM).[1][4]
-
Photostability: Alexa Fluor 488 is substantially more photostable than fluorescein, allowing for longer imaging periods and more time for image capture without significant signal degradation.[1][2][6]
-
pH Insensitivity: The fluorescence of Alexa Fluor 488 is independent of pH in the range of 4 to 10, a major advantage over fluorescein, whose fluorescence is significantly reduced in acidic environments.[4][6][9] This stability is crucial for experiments involving cellular compartments with varying pH levels.
| Performance Metric | FAM Amine 5-Isomer | Alexa Fluor 488 |
| Relative Brightness | Good | Excellent |
| Signal-to-Noise Ratio | Good | Excellent |
| Resistance to Photobleaching | Low | High |
| Signal Stability in Acidic pH | Poor | Excellent |
Flow Cytometry
In flow cytometry, the brightness of a fluorophore is critical for resolving cell populations, especially those expressing low-abundance antigens.
Key Findings:
-
Alexa Fluor 488's intense fluorescence enables brighter conjugates, leading to more sensitive detection and better separation of stained populations from background.[10]
-
The dye can be attached to proteins at high molar ratios without the significant self-quenching that can affect other dyes, further enhancing signal brightness.[10]
Experimental Methodologies and Workflows
To achieve optimal results, proper experimental design and execution are essential. Below are representative protocols for antibody conjugation and immunofluorescence staining.
Antibody Conjugation with Amine-Reactive Dyes
This process involves covalently linking an amine-reactive fluorescent dye to primary amine groups on an antibody.
Caption: General workflow for conjugating amine-reactive fluorescent dyes to antibodies.[11]
Immunofluorescence Staining Workflow
This protocol outlines the key steps for staining fixed and permeabilized cells for fluorescence microscopy.
Caption: Standard experimental workflow for indirect immunofluorescence microscopy.
Summary and Recommendations
The selection between FAM amine 5-isomer and Alexa Fluor 488 should be guided by the specific demands of the experiment and budgetary considerations.
-
FAM Amine 5-Isomer is a cost-effective, classic fluorophore suitable for applications where high photostability and a stable pH environment are not critical. It remains a viable option for endpoint assays or routine experiments with bright targets.
-
Alexa Fluor 488 is a superior alternative for most applications, especially demanding techniques like confocal microscopy, live-cell imaging, and flow cytometry for rare-event detection.[1] Its exceptional brightness, high photostability, and insensitivity to pH provide researchers with a more robust and reliable tool, ensuring higher quality data and more reproducible results.[4][12][13]
For researchers and drug development professionals who require the highest sensitivity and signal stability, the advantages offered by Alexa Fluor 488 justify its selection as the gold standard green fluorophore.
References
- 1. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. FluoroFinder [app.fluorofinder.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Alexa dyes, a series of new fluorescent dyes that yield exceptionally bright, photostable conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sg.idtdna.com [sg.idtdna.com]
- 9. researchgate.net [researchgate.net]
- 10. Alexa Fluor® 488 色素 | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Fluorescent Dyes for Secondary Antibodies - dianova [dianova.com]
- 13. bitesizebio.com [bitesizebio.com]
A Head-to-Head Comparison: FAM Amine vs. FITC for Protein Labeling
For researchers, scientists, and drug development professionals, the covalent labeling of proteins with fluorescent dyes is a cornerstone of modern biological research. The choice of fluorophore can significantly impact the quality and reliability of experimental data. This guide provides an objective comparison of two widely used amine-reactive fluorescein derivatives: 5(6)-Carboxyfluorescein, succinimidyl ester (FAM amine) and Fluorescein isothiocyanate (FITC).
At the heart of their differences lies their reactivity and the stability of the resulting conjugate. FAM amine, typically supplied as a succinimidyl ester (SE), reacts with primary amines on proteins to form a highly stable amide bond. In contrast, FITC, an isothiocyanate derivative, forms a less stable thiourea linkage.[1] This fundamental chemical difference underpins the superior stability and resistance to hydrolysis of FAM-labeled conjugates.[2][3]
Executive Summary: FAM Amine vs. FITC
| Feature | 5(6)-FAM SE (FAM Amine) | Fluorescein Isothiocyanate (FITC) | Key Advantage |
| Reactive Group | N-hydroxysuccinimide (NHS) ester | Isothiocyanate | FAM |
| Target Residues | Primary amines (e.g., Lysine, N-terminus) | Primary amines (e.g., Lysine, N-terminus) | Both are effective |
| Resulting Bond | Carboxamide | Thiourea | FAM (more stable) |
| Conjugate Stability | High | Moderate to low | FAM |
| pH Sensitivity | Sensitive to pH changes (fluorescence decreases in acidic conditions) | Sensitive to pH changes (fluorescence decreases in acidic conditions) | Similar |
| Photostability | Generally considered more photostable | Prone to photobleaching | FAM |
Data Presentation: A Quantitative Look
While both dyes share nearly identical spectral properties, their performance characteristics, particularly concerning the stability and fluorescence of the resulting protein conjugate, can differ. The following tables summarize available quantitative data. Disclaimer: The data presented below is compiled from various sources and may not represent a direct head-to-head comparison under identical experimental conditions.
Table 1: Chemical and Physical Properties
| Parameter | 5(6)-FAM SE | FITC | Reference |
| Molecular Weight | 473.4 g/mol | 389.4 g/mol | [4][5] |
| Excitation Max (nm) | ~495 nm | ~495 nm | [4][5] |
| Emission Max (nm) | ~519 nm | ~521 nm | [4][5] |
| Molar Extinction Coefficient (ε) | ~83,000 cm⁻¹M⁻¹ | ~73,000 cm⁻¹M⁻¹ | [5] |
| Reactive Group | Succinimidyl Ester | Isothiocyanate | [1] |
| Resulting Linkage | Amide | Thiourea | [1] |
Table 2: Performance in Protein Conjugation
| Parameter | 5(6)-FAM SE Conjugate | FITC Conjugate | Reference |
| Bond Stability | More stable, resistant to hydrolysis | Less stable, susceptible to hydrolysis | [2][3] |
| Fluorescence Quantum Yield (QY) of BSA Conjugate | 0.48 | Not directly compared | |
| Photostability | Generally higher | Prone to rapid fading | [6][7] |
| pH Sensitivity of Fluorescence | Fluorescence decreases significantly below pH 7 | Fluorescence decreases significantly below pH 7 | [5] |
Experimental Workflows and Logical Relationships
The general workflow for labeling proteins with either 5(6)-FAM SE or FITC is similar, involving dissolving the protein and dye, mixing them under appropriate pH conditions, incubation, and purification of the conjugate.
Experimental Protocols
Below are detailed protocols for labeling proteins with 5(6)-FAM SE and FITC, along with a method for determining the degree of labeling.
Protocol 1: Protein Labeling with 5(6)-FAM SE
Materials:
-
Protein of interest (2-10 mg/mL in amine-free buffer)
-
5(6)-FAM SE
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
1 M Sodium bicarbonate, pH 9.0
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Protein Preparation: Prepare a solution of the protein to be labeled at a concentration of 2-10 mg/mL in an amine-free buffer such as 0.1 M sodium bicarbonate or PBS. Adjust the pH of the solution to 8.0-9.0 using 1 M sodium bicarbonate. Buffers containing primary amines like Tris or glycine must be avoided.[8]
-
Dye Preparation: Immediately before use, dissolve the 5(6)-FAM SE in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Labeling Reaction: While gently stirring the protein solution, slowly add the dissolved 5(6)-FAM SE. A typical starting point is a 10- to 20-fold molar excess of dye to protein.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: Separate the labeled protein from unreacted dye using a size-exclusion chromatography column pre-equilibrated with PBS, pH 7.4. The first colored fraction to elute is the labeled protein.
Protocol 2: Protein Labeling with FITC
Materials:
-
Protein of interest (2-10 mg/mL in amine-free buffer)
-
FITC
-
Anhydrous dimethyl sulfoxide (DMSO)
-
0.1 M Carbonate-bicarbonate buffer, pH 9.0
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Protein Preparation: Dissolve the protein to be labeled in 0.1 M carbonate-bicarbonate buffer (pH 9.0) to a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines.[9]
-
Dye Preparation: Immediately before use, dissolve the FITC in anhydrous DMSO to a concentration of 1 mg/mL.
-
Labeling Reaction: While gently stirring the protein solution, slowly add the dissolved FITC. A common starting point is a 10- to 20-fold molar excess of dye to protein.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: Separate the FITC-labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with PBS, pH 7.4. The first colored fraction to elute is the labeled protein.
Protocol 3: Determination of the Degree of Labeling (DOL)
The DOL, or the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.
Procedure:
-
Measure the absorbance of the purified protein-dye conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of the fluorescein dye (~495 nm for both FAM and FITC, A_max).
-
Calculate the concentration of the protein using the following formula:
Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein
-
CF is the correction factor for the dye's absorbance at 280 nm (for FITC, this is approximately 0.35).
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate the concentration of the dye using the Beer-Lambert law:
Dye Concentration (M) = A_max / ε_dye
-
ε_dye is the molar extinction coefficient of the dye at its A_max (e.g., ~73,000 M⁻¹cm⁻¹ for FITC).[5]
-
-
Calculate the DOL:
DOL = Dye Concentration (M) / Protein Concentration (M)
Logical Relationships in Labeling Efficiency
The efficiency of the labeling reaction is influenced by several factors, as depicted in the diagram below.
Conclusion
For applications requiring long-term stability and robust, reproducible fluorescence, 5(6)-FAM SE is the superior choice over FITC. The formation of a stable amide bond ensures that the fluorescent label remains attached to the protein, even under varying experimental conditions and during prolonged storage.[1] While FITC is a more economical option and can be suitable for applications where long-term stability is not a critical factor, researchers should be aware of the potential for conjugate degradation and the impact of its lower photostability on quantitative fluorescence measurements.[6][7] Ultimately, the choice between FAM amine and FITC will depend on the specific requirements of the experiment, including the need for conjugate stability, photostability, and budget constraints.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biotium.com [biotium.com]
- 5. FITC (Fluorescein Isothiocyanate) | AAT Bioquest [aatbio.com]
- 6. What’s the difference between FITC and FAM? | AAT Bioquest [aatbio.com]
- 7. A comparison of fluorescein isothiocyanate and lissamine rhodamine (RB 200) as labels for antibody in the fluorescent antibody technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Photostability of FAM and Cy Dyes for Researchers
For researchers, scientists, and drug development professionals utilizing fluorescence-based techniques, the choice of fluorophore is critical to generating reliable and reproducible data. Photostability, the ability of a fluorophore to resist degradation upon exposure to light, is a key performance metric that directly impacts the quality and duration of imaging experiments. This guide provides an objective comparison of the photostability of 6-Carboxyfluorescein (FAM), a widely used fluorescein derivative, and two common cyanine dyes, Cy3 and Cy5.
Quantitative Performance Comparison
The brightness and photostability of a fluorophore are determined by its molar extinction coefficient, quantum yield, and its inherent resistance to photochemical degradation. While direct side-by-side photobleaching data under identical conditions can be difficult to obtain from literature, the following table summarizes key spectral properties and provides a qualitative photostability ranking based on available data. In general, cyanine dyes exhibit greater photostability than fluorescein-based dyes like FAM.
| Property | 6-FAM | Cy3 | Cy5 |
| Excitation Max (nm) | ~495 | ~550 | ~650 |
| Emission Max (nm) | ~520 | ~570 | ~670 |
| Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | ~83,000 | ~150,000[1][2][3] | ~250,000[2][4] |
| Fluorescence Quantum Yield (Φ) | ~0.93 (in 0.1 M NaOH) | ~0.24[1][3] | ~0.20 - 0.27[1][3][4] |
| Relative Brightness (ε x Φ) | ~77,190 | ~36,000 | ~50,000 - 67,500 |
| Relative Photostability | Lower | Higher | Higher |
Note: The quantum yield of fluorescein derivatives like FAM is highly pH-dependent. The provided value is at an alkaline pH where its fluorescence is maximal. The photostability of all dyes is also highly dependent on the local environment, including the solvent, presence of oxygen, and the intensity of the excitation light.
Understanding Photobleaching Mechanisms
Photobleaching is the irreversible photochemical destruction of a fluorophore. The primary mechanism for both fluorescein and cyanine dyes involves the transition from an excited singlet state to a longer-lived triplet state.[5] In this triplet state, the dye molecule is highly reactive and can interact with molecular oxygen to generate reactive oxygen species (ROS). These ROS can then chemically modify the fluorophore, leading to a loss of its ability to fluoresce. Cyanine dyes are generally more resistant to this process than fluorescein-based dyes.
Experimental Protocol for Photostability Measurement
This protocol outlines a general method for comparing the photostability of fluorescent dyes in solution using fluorescence microscopy.
Objective: To quantify and compare the photobleaching rates of FAM, Cy3, and Cy5.
Materials:
-
Fluorescent dyes (FAM, Cy3, Cy5) conjugated to a carrier molecule (e.g., an antibody or oligonucleotide) at a similar degree of labeling.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Microscope slides and coverslips.
-
Antifade mounting medium (optional, for comparison).
-
Fluorescence microscope with appropriate filter sets for each dye, a stable light source (e.g., laser or LED), and a sensitive camera.
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Sample Preparation:
-
Prepare solutions of each dye conjugate in PBS at a concentration that gives a good signal-to-noise ratio without significant inner filter effects.
-
Mount a small volume of each dye solution onto a microscope slide and cover with a coverslip. For immobilized samples, ensure the molecules are sparsely distributed on the slide surface.
-
-
Microscope Setup:
-
Turn on the microscope and light source, allowing them to stabilize.
-
Select the appropriate filter set for the dye being imaged.
-
Set the camera parameters (exposure time, gain) to achieve a good initial signal without saturating the detector. Keep these parameters constant for all dyes.
-
Define a region of interest (ROI) for measurement.
-
-
Image Acquisition:
-
Acquire an initial image (time = 0).
-
Continuously illuminate the sample with the excitation light.
-
Acquire a time-lapse series of images at regular intervals (e.g., every 5-10 seconds) until the fluorescence intensity has significantly decreased.
-
-
Data Analysis:
-
Open the image series in image analysis software.
-
Measure the mean fluorescence intensity within the ROI for each time point.
-
Correct for background fluorescence by subtracting the mean intensity of a background region from the ROI intensity at each time point.
-
Normalize the fluorescence intensity at each time point to the initial intensity (at time = 0).
-
Plot the normalized intensity as a function of time for each dye.
-
Determine the photobleaching half-life (t₁₂) for each dye, which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.
-
Conclusion
The selection of a fluorescent dye should be guided by the specific requirements of the experiment. While FAM is a bright and commonly used fluorophore, its lower photostability makes it less suitable for long-term imaging studies or applications requiring high-intensity illumination. Cy3 and Cy5 offer significantly improved photostability, with the trade-off of a lower quantum yield for Cy3 compared to FAM. For demanding applications where photostability is paramount, Cy dyes are the superior choice. Researchers should always perform their own photostability comparisons under their specific experimental conditions to ensure optimal dye selection.
References
- 1. Photostability of Cy3 and Cy5-Labeled DNA in the Presence of Metallic Silver Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. courses.physics.illinois.edu [courses.physics.illinois.edu]
- 3. Fluorescence spectral properties of cyanine dye-labeled DNA oligomers on surfaces coated with silver particles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cy5 NHS Ester | AAT Bioquest [aatbio.com]
- 5. asu.elsevierpure.com [asu.elsevierpure.com]
A Comparative Guide to FAM Amine Labeling Specificity
In the landscape of bioconjugation, the precise and specific labeling of biomolecules is paramount for generating reliable data in research, diagnostics, and drug development. Amine-reactive fluorescent dyes, particularly those activated as N-hydroxysuccinimide (NHS) esters, are widely utilized for their ability to covalently label primary amines on proteins and oligonucleotides. Among these, 5-Carboxyfluorescein (5-FAM) is a well-established and cost-effective option. This guide provides an objective comparison of FAM amine labeling with common alternatives, focusing on specificity and other key performance characteristics, supported by experimental data and detailed protocols.
Understanding Amine-Reactive Labeling
The fundamental principle behind amine-reactive labeling is the reaction of an activated ester, such as an NHS ester, with a deprotonated primary amine (-NH2). This reaction forms a stable amide bond, covalently attaching the fluorescent dye to the target molecule. Primary amines are predominantly found at the N-terminus of proteins and on the side chain of lysine residues. The specificity of this labeling method relies on the controlled reaction conditions, primarily a slightly basic pH (typically 8.0-9.0), which ensures the amine groups are in their reactive, non-protonated state.[1][2]
Performance Comparison of Amine-Reactive Dyes
While FAM offers a bright green fluorescence, its performance, particularly in terms of specificity and stability, should be carefully considered against modern alternatives. The choice of a fluorescent label can significantly impact the quality and reproducibility of experimental data.
| Feature | 5-FAM (Fluorescein) | Alexa Fluor™ 488 | DyLight™ 488 | Cy®3 | Cy®5 |
| Reactive Group | NHS Ester | NHS Ester | NHS Ester | NHS Ester | NHS Ester |
| Excitation Max (nm) | ~494 | ~495 | ~493 | ~550 | ~649 |
| Emission Max (nm) | ~520 | ~519 | ~522 | ~570 | ~670 |
| **Molar Extinction Coefficient (cm⁻¹M⁻¹) ** | ~75,000 | ~71,000 | ~70,000 | ~150,000 | ~250,000 |
| Quantum Yield | ~0.92 | ~0.92 | Not specified | ~0.15 | ~0.27 |
| Photostability | Low to Moderate | High | High | Moderate | Moderate to High |
| pH Sensitivity | High (fluorescence quenches at acidic pH) | Low (stable over a wide pH range) | Low | Low | Low |
| Propensity for Non-Specific Binding (logD) | -1.30 (more hydrophobic) | -10.48 (more hydrophilic) | Not specified | Not specified | Not specified |
Data compiled from multiple sources. logD values are indicative of hydrophobicity, with a lower negative value suggesting higher hydrophilicity and potentially lower non-specific binding.
One of the key factors influencing the specificity of a fluorescent dye is its propensity for non-specific binding, which is often correlated with its hydrophobicity. A systematic study of various dyes has shown that more hydrophobic dyes have a greater tendency to adhere non-specifically to surfaces and other biomolecules. Fluorescein (FAM) is relatively more hydrophobic compared to highly sulfonated dyes like Alexa Fluor 488. This suggests that FAM may have a higher potential for non-specific background signals in certain applications.
Experimental Protocols
To validate the specificity and performance of FAM amine labeling in your specific experimental context, a direct comparison with an alternative dye is recommended. Below are detailed protocols for a comparative labeling experiment.
Protocol 1: Comparative Protein Labeling with FAM-NHS and Alexa Fluor™ 488-NHS
Objective: To label a protein with two different fluorescent dyes under identical conditions to compare their labeling efficiency and specificity.
Materials:
-
Protein of interest (e.g., IgG antibody) at 2-10 mg/mL in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).
-
5-FAM, succinimidyl ester (FAM-NHS).
-
Alexa Fluor™ 488 NHS Ester.
-
Anhydrous dimethyl sulfoxide (DMSO).
-
Purification resin (e.g., size-exclusion chromatography).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Spectrophotometer.
Procedure:
-
Protein Preparation:
-
Ensure the protein solution is free of amine-containing buffers (e.g., Tris). If necessary, perform a buffer exchange into the reaction buffer (0.1 M sodium bicarbonate, pH 8.3).
-
-
Dye Preparation:
-
Immediately before use, dissolve FAM-NHS and Alexa Fluor™ 488 NHS Ester in DMSO to a concentration of 10 mg/mL.
-
-
Labeling Reaction:
-
Divide the protein solution into two equal aliquots.
-
To the first aliquot, add a 10- to 20-fold molar excess of the FAM-NHS solution.
-
To the second aliquot, add the same molar excess of the Alexa Fluor™ 488 NHS Ester solution.
-
Incubate both reactions for 1 hour at room temperature, protected from light.
-
-
Purification:
-
Purify the labeled proteins from the unreacted dye using size-exclusion chromatography, eluting with PBS.
-
-
Characterization:
-
Measure the absorbance of the purified conjugates at 280 nm and at the respective absorbance maximum for each dye (~494 nm for FAM, ~495 nm for Alexa Fluor™ 488).
-
Calculate the Degree of Labeling (DOL) for each conjugate.
-
Protocol 2: Assessing Non-Specific Binding
Objective: To evaluate the non-specific binding of the fluorescently labeled proteins to a solid phase.
Materials:
-
Purified FAM-labeled and Alexa Fluor™ 488-labeled proteins from Protocol 1.
-
96-well microplate (non-treated, low-binding surface).
-
Blocking buffer (e.g., 1% BSA in PBS).
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Fluorescence plate reader.
Procedure:
-
Blocking:
-
Add 200 µL of blocking buffer to each well of the microplate and incubate for 1 hour at room temperature.
-
Wash the wells three times with wash buffer.
-
-
Incubation with Labeled Protein:
-
Prepare serial dilutions of the FAM-labeled and Alexa Fluor™ 488-labeled proteins in PBS.
-
Add 100 µL of each dilution to separate wells and incubate for 1 hour at room temperature, protected from light. Include wells with PBS only as a background control.
-
-
Washing:
-
Wash the wells five times with wash buffer to remove unbound protein.
-
-
Fluorescence Measurement:
-
Add 100 µL of PBS to each well and measure the fluorescence intensity using a plate reader with appropriate excitation and emission settings for each dye.
-
-
Analysis:
-
Compare the fluorescence signal from the wells incubated with the labeled proteins to the background control. A higher signal indicates greater non-specific binding.
-
Visualizing the Workflow and Chemistry
To better understand the processes involved in FAM amine labeling, the following diagrams illustrate the chemical reaction and a typical experimental workflow.
References
A Researcher's Guide to the Quality Control of 5-FAM Amine Labeled Conjugates
For researchers, scientists, and drug development professionals, the covalent labeling of biomolecules with fluorescent dyes is a cornerstone of modern biological research. Among the plethora of available fluorophores, 5-carboxyfluorescein (5-FAM) has historically been a popular choice for labeling proteins and other amine-containing molecules due to its high absorptivity and good quantum yield. However, the performance of 5-FAM labeled conjugates is critically dependent on rigorous quality control to ensure reproducibility and accuracy of experimental results. This guide provides an objective comparison of 5-FAM with common alternatives, supported by experimental data and detailed protocols for quality control assessment.
Key Quality Control Parameters
The quality of a 5-FAM amine labeled conjugate is primarily assessed by three parameters:
-
Purity: The absence of unconjugated (free) dye is crucial as it can lead to high background fluorescence and inaccurate quantification.
-
Labeling Efficiency: The degree of labeling (DOL), or the molar ratio of dye to protein, determines the signal intensity of the conjugate. An optimal DOL provides a bright signal without causing issues like self-quenching or compromised protein function.
-
Stability: The conjugate must be stable under experimental and storage conditions. This includes photostability (resistance to photobleaching upon exposure to light) and chemical stability (resistance to degradation in various buffers and temperatures).
Performance Comparison: 5-FAM vs. Modern Alternatives
While 5-FAM is a cost-effective option, several modern fluorescent dyes offer significant advantages in key performance areas. The following table summarizes a comparison between 5-FAM and a popular alternative, Alexa Fluor™ 488.
| Performance Metric | 5-FAM | Alexa Fluor™ 488 | Key Considerations |
| Photostability | Moderate (Prone to photobleaching)[1][2] | High (Significantly more photostable)[1][2] | Alexa Fluor™ 488 is preferable for applications requiring long or intense light exposure, such as time-lapse imaging and confocal microscopy.[1][2] |
| pH Sensitivity | Highly sensitive (fluorescence decreases in acidic conditions)[1][3][4] | Insensitive over a wide pH range (pH 4-10)[1][5] | For experiments involving acidic organelles or pH fluctuations, Alexa Fluor™ 488 provides more reliable and consistent fluorescence.[1] |
| Quantum Yield | ~0.92 (for Fluorescein)[1][6] | ~0.92[1][6][7] | Both dyes are very efficient at converting absorbed light into fluorescence under optimal conditions. |
| Brightness | High | Higher | Alexa Fluor™ 488 conjugates are generally brighter than fluorescein conjugates, leading to better signal-to-noise ratios.[2] |
Other alternatives to 5-FAM include the Cy® dyes, ATTO dyes, and DyLight™ dyes, which also offer improved photostability and reduced pH sensitivity.[8]
Experimental Protocols
Rigorous and consistent experimental protocols are essential for the quality control of fluorescently labeled conjugates.
Protocol 1: Determination of Degree of Labeling (DOL)
This protocol outlines the spectrophotometric method to determine the number of dye molecules conjugated to each protein molecule.
Materials:
-
Purified 5-FAM labeled protein conjugate
-
Spectrophotometer
-
Appropriate buffer (e.g., PBS)
Procedure:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the maximum absorbance wavelength for 5-FAM (~494 nm, Amax).
-
Calculate the concentration of the protein using the following formula, correcting for the dye's absorbance at 280 nm:
-
Protein Concentration (M) = [A280 - (Amax × CF)] / εprotein
-
Where CF is the correction factor for the dye's absorbance at 280 nm (for fluorescein, CF is ~0.3).
-
εprotein is the molar extinction coefficient of the protein at 280 nm.
-
-
-
Calculate the Degree of Labeling (DOL) using the following formula:
-
DOL = Amax / (εdye × Protein Concentration (M))
-
Where εdye is the molar extinction coefficient of 5-FAM at its Amax (~68,000 M-1cm-1 at pH > 8).
-
-
An optimal DOL for antibodies is typically between 2 and 10.
Protocol 2: Photostability Assessment
This protocol provides a method to compare the photostability of different fluorescently labeled conjugates.
Materials:
-
Fluorescently labeled conjugates (e.g., 5-FAM-antibody and Alexa Fluor 488-antibody)
-
Fluorescence microscope with a camera
-
Image analysis software
Procedure:
-
Prepare slides with cells or beads labeled with the fluorescent conjugates at a similar DOL.
-
Under the microscope, locate a field of view for each sample.
-
Expose the samples to continuous illumination from the microscope's light source using a consistent intensity.
-
Acquire images at regular time intervals (e.g., every 30 seconds) for a set duration (e.g., 10 minutes).
-
Using image analysis software, measure the mean fluorescence intensity of the labeled objects in each image over time.
-
Plot the normalized fluorescence intensity against time for each conjugate. The conjugate with the slower decay in fluorescence intensity is more photostable.
Protocol 3: Conjugate Stability Assessment in Solution
This protocol assesses the stability of fluorescent conjugates under different storage conditions.
Materials:
-
Purified fluorescently labeled conjugates
-
Different storage buffers (e.g., PBS at pH 7.4, Tris buffer at pH 8.0)
-
Incubators or water baths at different temperatures (e.g., 4°C, 25°C, 37°C)
-
Method for assessing conjugate integrity (e.g., SDS-PAGE with fluorescence imaging, Size-Exclusion Chromatography)
Procedure:
-
Aliquot the fluorescent conjugate into different buffer and temperature conditions.
-
At specified time points (e.g., 1 day, 1 week, 1 month), remove an aliquot from each condition.
-
Analyze the integrity of the conjugate. For example, run the samples on an SDS-PAGE gel and visualize the fluorescent bands. The presence of free dye or fragmented protein indicates degradation.
-
For a more quantitative assessment, use size-exclusion chromatography and monitor the elution profile by fluorescence. A shift in the elution peak or the appearance of new peaks suggests aggregation or degradation. Lyophilized conjugates stored at -20°C generally show the highest stability over long periods.[9]
Visualizing Workflows
Diagrams created using Graphviz illustrate common experimental workflows where 5-FAM labeled conjugates are utilized.
Conclusion
While 5-FAM remains a viable and economical choice for fluorescent labeling, its limitations, particularly in photostability and pH sensitivity, must be considered. For demanding applications requiring high sensitivity, prolonged imaging, or use in varying pH environments, modern alternatives like Alexa Fluor™ 488 often provide more robust and reproducible data. Regardless of the fluorophore chosen, rigorous quality control, including the determination of DOL and assessment of purity and stability, is paramount for generating reliable and meaningful experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. optolongfilter.com [optolongfilter.com]
- 3. researchgate.net [researchgate.net]
- 4. Assessing the Sensitivity of Commercially Available Fluorophores to the Intracellular Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bitesizebio.com [bitesizebio.com]
- 6. benchchem.com [benchchem.com]
- 7. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Immunofluorescence Technique | Rockland [rockland.com]
- 9. Stability of fluorescent antibody conjugates stored under various conditions - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to FAM Amine Alternatives for Green Fluorescence Labeling
In the fields of biological research and drug development, the covalent labeling of biomolecules with fluorescent probes is a cornerstone technique. For decades, fluorescein-based dyes like FAM (carboxyfluorescein) have been the workhorses for generating green fluorescence. However, the emergence of advanced fluorophores has addressed some of the inherent limitations of traditional dyes, such as photobleaching and pH sensitivity.[1][2]
This guide provides an objective comparison of FAM amine with its modern counterparts, focusing on performance characteristics critical for generating reliable and reproducible data in applications ranging from fluorescence microscopy to quantitative PCR. We will explore alternatives such as Alexa Fluor™ 488, DyLight™ 488, Cy™2, and Oregon Green™ 488, providing quantitative data, detailed experimental protocols, and visual guides to assist researchers in making an informed choice.
Performance Comparison of Green Fluorescent Dyes
The selection of a fluorescent dye is a critical decision that hinges on the specific application, the available instrumentation, and the photophysical properties of the dye itself.[3] Key performance indicators include quantum yield (a measure of fluorescence efficiency), photostability (resistance to fading), and sensitivity to environmental factors like pH. Modern alternatives to FAM often exhibit significant improvements in these areas, leading to higher quality and more reproducible data.[1][4]
Quantitative Data Summary
The following table summarizes the key spectral and photophysical properties of common amine-reactive green fluorescent dyes.
| Feature | FAM (Fluorescein) | Alexa Fluor™ 488 | DyLight™ 488 | Cy™2 | Oregon Green™ 488 |
| Excitation Max (nm) | ~494 | ~495 | ~493 | ~490 | ~496 |
| Emission Max (nm) | ~518 | ~519 | ~518 | ~510 | ~524 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~75,000 | ~71,000 - 73,000 | ~70,000 | ~150,000 | ~83,000 |
| Quantum Yield (Φ) | ~0.93 | ~0.92 | High | ~0.12 | ~0.92 |
| Photostability | Moderate | High | High | Moderate | High |
| pH Sensitivity | High (Fluorescence decreases at acidic pH) | Low (Insensitive over a wide pH range) | Low (Insensitive over a wide pH range) | Moderate | Low |
| Reactive Group | Isothiocyanate (FITC) or NHS Ester (FAM) | NHS Ester | NHS Ester | NHS Ester | NHS Ester |
| Target | Primary Amines | Primary Amines | Primary Amines | Primary Amines | Primary Amines |
Data compiled from multiple sources.[1][5][6] Exact values can vary depending on conjugation and environmental conditions.
In-depth Look at FAM Alternatives
Alexa Fluor™ 488: Often considered the gold standard replacement for fluorescein, Alexa Fluor™ 488 offers significantly brighter and more photostable signals.[4][6] Its fluorescence is also insensitive to pH changes between 4 and 10, a major advantage for live-cell imaging where pH can fluctuate.[6][7]
DyLight™ 488: This dye is a direct competitor to Alexa Fluor™ 488, offering similar high performance in terms of photostability and pH insensitivity.[1][5] It serves as an excellent alternative for a wide range of fluorescence-based applications.[8]
Cy™2: While offering a very high molar extinction coefficient, Cy™2 has a lower quantum yield compared to other alternatives. It is also more susceptible to photobleaching than Alexa Fluor™ 488.[6]
Oregon Green™ 488: As a fluorinated analog of fluorescein, Oregon Green™ 488 provides greater photostability and a lower pKa, making its fluorescence less sensitive to acidic environments than FAM.[2]
Experimental Protocols
The most common method for labeling proteins and other molecules with these dyes is through the reaction of an N-hydroxysuccinimidyl (NHS) ester with primary amines (e.g., the side chain of lysine residues).[3]
General Protocol for Amine Labeling with NHS Ester Dyes
This protocol provides a general workflow for labeling a protein (e.g., an antibody) with an amine-reactive NHS ester dye.
1. Reagent Preparation:
-
Protein Solution: Dissolve the protein in an amine-free buffer at a pH of 8.3-8.5, such as 0.1 M sodium bicarbonate.[9][10] The recommended protein concentration is typically 2-10 mg/mL.[3][11] If the protein is in a buffer containing amines (e.g., Tris), it must be exchanged into the reaction buffer via dialysis or gel filtration.[12]
-
Dye Stock Solution: Allow the vial of NHS ester dye to warm to room temperature. Prepare a 10 mM stock solution by dissolving the dye in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[11]
2. Labeling Reaction:
-
Calculate the required volume of the dye stock solution to achieve the desired molar ratio of dye to protein. A molar excess of 8-15 fold is a common starting point for optimization.[11][13]
-
While gently stirring or vortexing the protein solution, add the dye stock solution in a dropwise manner.[10]
-
Incubate the reaction for 1 hour at room temperature or overnight at 4°C, protected from light.[12]
3. (Optional) Quenching the Reaction:
-
To stop the reaction, add a quenching reagent like Tris-HCl or glycine to a final concentration of 50-100 mM.[12]
-
Incubate for an additional 15-30 minutes at room temperature.[12]
4. Purification of the Conjugate:
-
It is crucial to remove any unreacted "free" dye from the labeled protein. This is most commonly achieved using size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis.[10][12]
5. Determination of Degree of Labeling (DOL):
-
The DOL, which is the average number of dye molecules conjugated to each protein molecule, can be calculated using spectrophotometry.[1]
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye (e.g., ~495 nm for Alexa Fluor 488).[1]
-
The DOL can be calculated using the Beer-Lambert law and a correction factor to account for the dye's absorbance at 280 nm.[11]
Protocol for Evaluating Photostability
A standardized method for quantifying photostability is essential for comparing fluorophores. This protocol outlines a general workflow for measuring the photobleaching half-life.[14]
Objective: To determine the time required for the fluorescence intensity to decrease to 50% of its initial value under continuous illumination.[14]
Methodology:
-
Sample Preparation: Prepare microscope slides with the fluorescently labeled molecules of interest.
-
Image Acquisition: Using a fluorescence microscope, continuously illuminate the sample and acquire images at regular time intervals.
-
Data Analysis:
-
Measure the mean fluorescence intensity of a defined region of interest for each time point.
-
Normalize the fluorescence intensity at each time point to the initial intensity.
-
Plot the normalized intensity against time and fit the data to an exponential decay curve to determine the photobleaching half-life. A longer half-life indicates greater photostability.[14]
-
Visualizing Key Processes and Concepts
To better understand the underlying principles and workflows, the following diagrams have been generated.
Caption: General workflow for labeling primary amines with an NHS-ester dye.
Caption: Simplified Jablonski diagram illustrating the principle of fluorescence.
Caption: Logical relationship between FAM and its alternatives based on performance.
References
- 1. benchchem.com [benchchem.com]
- 2. Fluorescein, Oregon Green and Rhodamine Green Dyes—Section 1.5 | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. benchchem.com [benchchem.com]
- 6. Fluorescent Dyes for Secondary Antibodies - dianova [dianova.com]
- 7. Molecular Probes amine-reactive dyes—Table 1.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Evaluation of Chemical Fluorescent Dyes as a Protein Conjugation Partner for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lumiprobe.com [lumiprobe.com]
- 10. biotium.com [biotium.com]
- 11. Conjugation Protocol for Amine Reactive Dyes [bio-techne.com]
- 12. benchchem.com [benchchem.com]
- 13. interchim.fr [interchim.fr]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to the Cross-Reactivity of FAM-Labeled Antibodies
For researchers, scientists, and drug development professionals utilizing antibody-based assays, ensuring the specificity of labeled antibodies is paramount for generating reliable and reproducible data. This guide provides an objective comparison of the performance of 6-Carboxyfluorescein (FAM)-labeled antibodies, focusing on the potential for cross-reactivity in comparison to other common fluorophores and alternative labeling technologies. We will delve into the factors influencing antibody specificity, present experimental data for performance comparison, and provide detailed protocols for assessing cross-reactivity in your own laboratory.
Understanding Antibody Cross-Reactivity
Cross-reactivity occurs when an antibody, raised against a specific antigen, binds to a different, non-target antigen.[1] This phenomenon is primarily dictated by the antibody's paratope and the presence of similar epitopes on different antigens. However, the conjugation of a fluorophore to an antibody can, in some instances, influence its binding characteristics and signal-to-noise ratio, which can be perceived as altered specificity.[2]
Factors that can influence the perceived cross-reactivity of a labeled antibody include:
-
Antibody Specificity: The inherent affinity and specificity of the monoclonal or polyclonal antibody for its target is the primary determinant of cross-reactivity.[3]
-
Fluorophore Properties: The chemical structure and charge of the conjugated dye can potentially lead to non-specific binding to cellular components.[1]
-
Degree of Labeling (DOL): Over-labeling an antibody can lead to steric hindrance or conformational changes, potentially altering its binding affinity and specificity. Conversely, under-labeling can result in a poor signal-to-noise ratio.[4][5]
-
Experimental Conditions: Factors such as blocking buffers, washing steps, and the type of tissue or cells being used can significantly impact non-specific binding.[6]
Quantitative Comparison of Green Fluorophores
While direct comparative studies on the cross-reactivity of different dye-antibody conjugates are scarce, we can compare the photophysical properties of FAM with its common alternatives, Alexa Fluor 488 and DyLight 488. These properties are crucial as they influence the signal intensity and photostability, which in turn affect the signal-to-noise ratio and the ability to distinguish true signal from background.
| Property | 6-FAM (Fluorescein) | Alexa Fluor® 488 | DyLight™ 488 |
| Excitation Maximum (nm) | ~495 | ~495 | ~493 |
| Emission Maximum (nm) | ~520 | ~519 | ~518 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~75,000 | ~73,000 | ~70,000 |
| Quantum Yield (Φ) | ~0.92 (pH dependent) | ~0.92 | High (specific value not consistently reported) |
| Photostability | Low | High | High |
| pH Sensitivity | Sensitive to pH < 7 | Insensitive over a wide pH range (4-10) | Less sensitive than FITC |
Key Takeaways:
-
Brightness: While FAM has a high quantum yield, its brightness is comparable to Alexa Fluor 488 and DyLight 488 under optimal conditions.[7][8] However, the pH sensitivity of fluorescein can lead to reduced fluorescence in acidic environments.[8]
-
Photostability: Alexa Fluor 488 and DyLight 488 exhibit significantly higher photostability than FAM (and its derivative FITC), making them more suitable for applications requiring prolonged imaging sessions, such as confocal microscopy.[9][10]
-
Signal-to-Noise: The higher photostability and pH insensitivity of Alexa Fluor 488 often result in a better signal-to-noise ratio in immunofluorescence applications compared to FAM/FITC.[10]
Experimental Protocols for Assessing Cross-Reactivity
Validating the specificity of a FAM-labeled antibody is a critical step before its use in experiments. Here are two common methodologies for assessing cross-reactivity.
Protocol 1: Immunohistochemistry (IHC)-Based Tissue Cross-Reactivity (TCR) Screening
This method assesses the on-target and off-target binding of a labeled antibody across a panel of different tissues.[5]
Methodology:
-
Tissue Selection: A comprehensive panel of normal human tissues (typically around 38 different types) is selected. It is crucial to use high-quality, snap-frozen tissues.[5]
-
Antibody Titration: Determine the optimal concentration of the FAM-labeled antibody to achieve specific staining with minimal background.
-
Immunohistochemical Staining:
-
Cryosection the frozen tissues.
-
Fix the sections (e.g., with cold acetone or methanol).
-
Block non-specific binding sites using an appropriate blocking buffer (e.g., 5% normal serum from the secondary antibody host species in PBS).[6]
-
Incubate the sections with the FAM-labeled primary antibody at the predetermined optimal concentration.
-
Wash the sections extensively with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound antibody.[6]
-
Mount the sections with an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Examine the stained tissue sections using a fluorescence microscope with appropriate filters for FAM (Excitation: ~495 nm, Emission: ~520 nm).
-
An experienced pathologist or scientist should evaluate the staining pattern, noting the intensity and localization of the signal in all tissues.
-
Compare the observed staining with the known expression pattern of the target antigen. Any unexpected staining in tissues where the target is not expected to be present indicates potential cross-reactivity.
-
Protocol 2: Protein Microarray-Based Specificity Testing
Protein microarrays allow for the simultaneous screening of an antibody against thousands of purified human proteins, providing a high-throughput method for assessing specificity.[11]
Methodology:
-
Array Selection: Choose a protein microarray containing a large, representative portion of the human proteome.
-
Antibody Labeling and Purification: Ensure the FAM-labeled antibody is properly purified to remove any free, unconjugated dye, which can be a source of non-specific binding.[6]
-
Array Probing:
-
Block the protein microarray according to the manufacturer's protocol to prevent non-specific binding.
-
Incubate the array with the FAM-labeled antibody at an optimized concentration.
-
Wash the array thoroughly to remove unbound antibody.
-
-
Data Acquisition and Analysis:
-
Scan the microarray using a laser scanner with the appropriate excitation and emission settings for FAM.
-
Analyze the fluorescence intensity of each protein spot.
-
Identify any proteins that show significant binding to the FAM-labeled antibody. Binding to proteins other than the intended target indicates cross-reactivity.
-
Visualization of Key Workflows and Pathways
To further illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict a typical experimental workflow for assessing antibody cross-reactivity and a simplified representation of the MAPK signaling pathway, where fluorescently labeled antibodies are frequently employed.
Caption: Workflow for assessing the cross-reactivity of a FAM-labeled antibody.
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and stress responses.[12][13] Antibodies targeting key proteins in this pathway, such as ERK, JNK, and p38, are widely used in research.
Caption: A simplified diagram of the MAPK signaling pathway.
Alternatives to FAM-Labeled Antibodies
While FAM is a cost-effective and widely used fluorophore, several alternatives offer improved performance for demanding applications.
-
Alexa Fluor® Dyes: This family of dyes, such as Alexa Fluor® 488, are known for their high brightness, photostability, and pH insensitivity, often resulting in superior performance compared to FAM.[10][14]
-
DyLight™ Dyes: DyLight™ 488 is another excellent alternative to FAM, offering high fluorescence intensity and photostability.[9]
-
Enzyme-Conjugated Antibodies: For applications like ELISA and Western blotting, antibodies conjugated to enzymes such as Horseradish Peroxidase (HRP) or Alkaline Phosphatase (AP) provide a colorimetric or chemiluminescent readout.[15]
-
Biotinylated Antibodies: The high affinity of the biotin-streptavidin interaction allows for a versatile and sensitive detection method. A biotinylated primary antibody can be detected with a streptavidin-fluorophore conjugate, providing signal amplification.
Conclusion
The cross-reactivity of a labeled antibody is fundamentally determined by the antibody itself. While the choice of fluorophore does not typically induce cross-reactivity, it can significantly impact the signal-to-noise ratio, which can affect the interpretation of specificity. FAM is a functional and economical choice for many standard applications. However, for experiments requiring high sensitivity, prolonged imaging, or challenging sample types, the superior photostability and pH insensitivity of alternative fluorophores like Alexa Fluor® 488 and DyLight™ 488 may provide more robust and reliable results. Regardless of the chosen fluorophore, rigorous validation of the labeled antibody's specificity using methods such as tissue cross-reactivity screening or protein microarrays is essential to ensure the accuracy and reproducibility of experimental data.
References
- 1. Fickle Markers: Solutions For Antibody Binding Specificity Challenges [expertcytometry.com]
- 2. m.youtube.com [m.youtube.com]
- 3. How Immunofluorescence (IF) labeling works! [abberior.rocks]
- 4. Fluorescent labeled antibodies - balancing functionality and degree of labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. histologix.com [histologix.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. benchchem.com [benchchem.com]
- 10. biocompare.com [biocompare.com]
- 11. Referencing cross-reactivity of detection antibodies for protein array experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pathways: MAPK Signaling | www.antibodies-online.com [antibodies-online.com]
- 13. MAPK Family Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 14. Alexa Fluor conjugated secondary antibodies | Abcam [abcam.com]
- 15. How to Choose a Secondary Antibody [hellobio.com]
A Researcher's Guide to 5-FAM Amine in FRET Applications: Performance and Alternatives
For researchers, scientists, and professionals in drug development, Förster Resonance Energy Transfer (FRET) is a powerful technique for studying molecular interactions. The choice of the donor fluorophore is critical to the success of FRET assays. This guide provides an objective comparison of 5-carboxyfluorescein (5-FAM) amine as a FRET donor, evaluating its performance against common alternatives and offering supporting data and protocols to inform experimental design.
Photophysical Properties of 5-FAM Amine
5-FAM is a derivative of fluorescein, one of the most widely used green fluorescent dyes. It is characterized by a high quantum yield, making it a bright fluorophore. However, its performance can be influenced by environmental factors such as pH. The amine group on 5-FAM allows for its conjugation to various biomolecules.
Below is a summary of the key photophysical properties of 5-FAM amine.
| Property | Value | Source(s) |
| Excitation Maximum (λex) | ~492 nm | [1] |
| Emission Maximum (λem) | ~517 nm | [1] |
| Molar Extinction Coefficient (ε) | ~74,000 cm⁻¹M⁻¹ | [1] |
| Fluorescence Quantum Yield (Φ) | ~0.93 | [1] |
| Fluorescence Lifetime (τ) | ~3.8 ns | [2] |
Comparison of FRET Donor Fluorophores: 5-FAM vs. Alternatives
While 5-FAM is a popular choice, several alternatives are available, each with distinct advantages and disadvantages. The following table compares 5-FAM with two other commonly used donor fluorophores, Alexa Fluor 488 and Cyanine3 (Cy3).
| Property | 5-FAM | Alexa Fluor 488 | Cy3 |
| Excitation Max (λex) | ~492 nm[1] | ~496 nm[1][3] | ~550 nm |
| Emission Max (λem) | ~517 nm[1] | ~519 nm[1][3] | ~570 nm |
| Molar Extinction Coefficient (ε) | ~74,000 cm⁻¹M⁻¹[1] | ~71,000 cm⁻¹M⁻¹[1][3] | ~150,000 cm⁻¹M⁻¹ |
| Quantum Yield (Φ) | ~0.93[1] | ~0.92[1][3] | ~0.3 (doubly linked to DNA)[4] |
| Photostability | Moderate; susceptible to photobleaching.[5] | High; significantly more photostable than fluorescein.[1] | Moderate to high; dependent on environment.[6] |
| pH Sensitivity | Fluorescence is pH-dependent; decreases in acidic conditions (below pH 7).[5][7] | Stable fluorescence over a wide pH range (4-10).[8] | Generally stable in physiological pH range. |
| Key Advantages | High quantum yield, cost-effective. | High photostability, pH insensitivity, bright fluorescence.[8] | High extinction coefficient, environmentally sensitive fluorescence can be advantageous.[6] |
| Key Disadvantages | pH sensitivity, moderate photostability.[5][7] | Higher cost compared to 5-FAM. | Photophysical properties are highly dependent on the local environment and conjugation.[9] |
Common FRET Acceptors for 5-FAM
The efficiency of FRET is critically dependent on the spectral overlap between the donor's emission and the acceptor's absorption. Below are common acceptors paired with 5-FAM, including both fluorescent and non-fluorescent (dark) quenchers.
| Acceptor | Type | Absorption Max (λabs) | Key Features |
| TAMRA (Tetramethylrhodamine) | Fluorescent | ~555 nm[10] | A widely used fluorescent acceptor for 5-FAM; allows for ratiometric FRET measurements.[7] |
| Dabcyl | Dark Quencher | ~479 nm[11] | A common non-fluorescent quencher with a broad absorption spectrum suitable for quenching 5-FAM.[11] |
| QXL™ 520 | Dark Quencher | ~520 nm[12] | Specifically designed to have excellent spectral overlap with the emission of 5-FAM, leading to high quenching efficiency.[12][13] |
Experimental Protocols
Protocol 1: Labeling of Proteins with 5-FAM Amine
This protocol details the conjugation of an amine-reactive form of 5-FAM, 5-FAM succinimidyl ester (SE), to a protein.
Materials:
-
Protein of interest (2-10 mg/mL) in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5).
-
5-FAM SE.
-
Anhydrous dimethyl sulfoxide (DMSO).
-
Reaction buffer (0.1 M sodium bicarbonate, pH 8.3-8.5).
-
Purification column (e.g., Sephadex G-25).
-
Phosphate-buffered saline (PBS), pH 7.2-7.4.
Procedure:
-
Prepare the Protein Solution:
-
Ensure the protein is at a concentration of 2-10 mg/mL in the reaction buffer.
-
The buffer must be free of primary amines (e.g., Tris) and ammonium ions.[4]
-
-
Prepare the Dye Stock Solution:
-
Immediately before use, dissolve the 5-FAM SE in anhydrous DMSO to a concentration of 10 mg/mL.[6]
-
-
Perform the Conjugation Reaction:
-
Purify the Conjugate:
-
Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25).[4]
-
Equilibrate the column with PBS (pH 7.2-7.4).
-
Apply the reaction mixture to the column and elute with PBS.
-
The first colored band to elute is the labeled protein. Collect these fractions.
-
-
Determine the Degree of Labeling (DOL):
-
Measure the absorbance of the conjugate at 280 nm (for the protein) and ~495 nm (for 5-FAM).
-
Calculate the DOL using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm.
-
Protocol 2: FRET Measurement and Data Analysis
This protocol provides a general workflow for measuring FRET using a spectrofluorometer.
Materials:
-
Donor-only labeled sample (e.g., 5-FAM-protein).
-
Acceptor-only labeled sample (e.g., TAMRA-protein).
-
FRET sample (containing both donor and acceptor-labeled molecules).
-
Spectrofluorometer.
Procedure:
-
Acquire Emission Spectra:
-
Donor-only sample: Excite at the donor's excitation wavelength (e.g., 490 nm for 5-FAM) and record the emission spectrum.
-
Acceptor-only sample: Excite at the donor's excitation wavelength and record the emission spectrum to measure direct acceptor excitation. Then, excite at the acceptor's excitation wavelength (e.g., 555 nm for TAMRA) and record its emission spectrum.
-
FRET sample: Excite at the donor's excitation wavelength and record the full emission spectrum, observing both the quenched donor emission and the sensitized acceptor emission.
-
-
Correct for Spectral Crosstalk:
-
Donor Bleed-through: The emission from the donor-only sample will show how much the donor signal contributes to the acceptor's emission channel.
-
Direct Acceptor Excitation: The emission from the acceptor-only sample when excited at the donor's wavelength quantifies how much of the acceptor signal is due to direct excitation rather than FRET.
-
-
Calculate FRET Efficiency (E):
-
One common method is to use the reduction in donor fluorescence in the presence of the acceptor.
-
E = 1 - (F_DA / F_D)
-
Where F_DA is the fluorescence intensity of the donor in the presence of the acceptor, and F_D is the fluorescence intensity of the donor in the absence of the acceptor.
-
-
This calculation requires careful correction for differences in concentration and experimental conditions.
-
Visualizations
Caption: The FRET mechanism between a 5-FAM donor and an acceptor.
Caption: Workflow for labeling proteins with 5-FAM succinimidyl ester.
Caption: Logical workflow for FRET data analysis and correction.
References
- 1. benchchem.com [benchchem.com]
- 2. Optical Properties and Application of a Reactive and Bioreducible Thiol-Containing Tetramethylrhodamine Dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FluoroFinder [app.fluorofinder.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. spiedigitallibrary.org [spiedigitallibrary.org]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. lifetein.com [lifetein.com]
- 11. Dabcyl-3' Oligo Modifications from Gene Link [genelink.com]
- 12. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 13. eurogentec.com [eurogentec.com]
A Researcher's Guide to Assessing Lot-to-Lot Variability of FAM Amine Reagents
For researchers, scientists, and drug development professionals, the consistency of reagents is paramount for reproducible and reliable experimental outcomes. Fluorescein amine (FAM) and its amine-reactive derivatives, such as FAM N-hydroxysuccinimide (NHS) ester, are widely used for fluorescently labeling proteins, antibodies, and other biomolecules.[1][2] However, lot-to-lot variability in these reagents can introduce significant inconsistencies in labeling efficiency, which can impact downstream applications.[3][4] This guide provides an objective framework for assessing the performance of different lots of FAM amine reagents, supported by detailed experimental protocols and representative data.
While manufacturers implement quality control measures to ensure consistency, it is often incumbent upon the end-user to perform verification, especially for critical applications.[5][6] Lot-to-lot differences can arise from variations in purity, reactivity of the active group (e.g., NHS ester), or the presence of isomers (e.g., 5-FAM vs. 6-FAM).[7][8]
Key Performance Parameters for Comparison
To objectively compare different lots of FAM amine reagents, several key performance indicators should be assessed. The most critical parameter is the reagent's ability to consistently label a target molecule, which is typically quantified by the Degree of Labeling (DOL). The DOL represents the average number of dye molecules conjugated to each protein molecule.[1] An optimal DOL is crucial, as a low DOL may result in a weak signal, while an excessively high DOL can lead to fluorescence quenching and potentially alter the biological activity of the labeled molecule.[9][10]
The following table outlines key parameters and presents hypothetical data for comparing three different lots of a 6-FAM NHS Ester. This illustrates the type of data a researcher should aim to generate when qualifying a new reagent lot.
| Parameter | Lot A | Lot B (New) | Lot C (New) | Acceptance Criteria |
| Purity (by HPLC) | 96.5% | 97.2% | 91.3% | > 95% |
| Identity (by Mass Spec) | Confirmed | Confirmed | Confirmed | Matches expected mass |
| Reactivity (Degree of Labeling) | 4.2 | 4.5 | 3.1 | ± 15% of reference lot |
| Fluorescence Signal (Relative Units) | 100,000 | 105,000 | 78,000 | ± 15% of reference lot |
| Conjugate Stability (Post 14 days at 4°C) | 98% of initial signal | 97% of initial signal | 96% of initial signal | > 95% of initial signal |
This table presents illustrative data. Actual results will vary based on the specific protein, buffer conditions, and molar ratios used.
Experimental Protocols
To generate the comparative data shown above, a standardized experimental protocol is essential.[1] This ensures that any observed differences are due to the reagent lot and not experimental variation.
Protocol 1: Qualification of a New Lot of FAM-NHS Ester by Labeling a Model Protein (IgG)
This protocol details the steps to label a standard protein, such as Immunoglobulin G (IgG), with a new lot of FAM-NHS ester and compare its performance against a reference or previous lot.
1. Reagent and Buffer Preparation:
-
Protein Solution: Prepare a solution of IgG at a concentration of 2-10 mg/mL in an amine-free buffer. A recommended buffer is 0.1 M sodium bicarbonate, pH 8.3-9.0.[1][11] Buffers containing primary amines, such as Tris, must be avoided as they compete with the labeling reaction.[1]
-
FAM-NHS Ester Stock Solution: Immediately before use, dissolve the FAM-NHS ester (from each lot to be tested) in anhydrous dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.[11]
2. Labeling Reaction:
-
Molar Ratio: The molar ratio of the NHS ester to the protein is a critical parameter.[1] A common starting point is a 10- to 20-fold molar excess of the dye. For consistency, use the exact same molar ratio for all lots being compared.
-
Conjugation: While gently stirring, add the calculated volume of the FAM-NHS ester stock solution to the protein solution.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.[11]
3. Purification of the Conjugate:
-
It is crucial to remove unreacted dye from the labeled protein to ensure accurate DOL determination.[1]
-
Size-Exclusion Chromatography: Use a desalting column (e.g., Sephadex G-25) pre-equilibrated with a suitable storage buffer (e.g., PBS). The larger protein-dye conjugate will elute first, followed by the smaller, free dye molecules.[1]
4. Characterization and Analysis:
-
Degree of Labeling (DOL) Calculation: The DOL can be determined spectrophotometrically.[1]
-
Measure the absorbance of the purified conjugate at 280 nm (A280) and at the maximum absorbance for FAM, which is ~494 nm (Amax).[8]
-
Calculate the protein concentration: Protein Conc. (M) = [A280 – (Amax × CF)] / ε_protein Where:
-
CF is the correction factor for the dye's absorbance at 280 nm (typically ~0.20 for FAM).[8]
-
ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for human IgG).
-
-
Calculate the dye concentration: Dye Conc. (M) = Amax / ε_dye Where:
-
ε_dye is the molar extinction coefficient of the dye at its Amax (~75,000 M⁻¹cm⁻¹ for FAM).[8]
-
-
Calculate the DOL: DOL = Dye Conc. / Protein Conc.
-
Protocol 2: Stability Assessment of Labeled Conjugate
This protocol outlines a method to assess the stability of the fluorescent signal from the conjugates prepared from different reagent lots.
1. Sample Storage:
-
Store aliquots of the purified FAM-labeled IgG from each lot at 4°C, protected from light.[11] For long-term storage, aliquoting into single-use volumes and storing at -20°C with a cryoprotectant like 50% glycerol can be considered, though freeze-thaw cycles should be avoided.[11]
2. Fluorescence Measurement:
-
Initial Measurement (Time 0): Immediately after purification and characterization, measure the fluorescence intensity of an aliquot. Excite at ~494 nm and measure the emission at ~520 nm using a spectrofluorometer.[8][12]
-
Subsequent Measurements: At defined time points (e.g., 7, 14, and 30 days), thaw (if frozen) and measure the fluorescence of another aliquot under the identical instrument settings.
-
Analysis: Compare the fluorescence intensity over time for conjugates prepared with different reagent lots. A significant decrease in signal for one lot compared to others may indicate lower stability of the conjugate bond formed by that reagent.
Visualizing Workflows and Reactions
Diagrams can clarify complex experimental processes and chemical relationships, aiding in the consistent execution of protocols.
Caption: Workflow for comparing new and reference lots of FAM amine reagents.
Caption: Reaction of a primary amine with a FAM-NHS ester to form a stable conjugate.
By implementing a standardized protocol for qualifying new lots of FAM amine reagents, researchers can mitigate experimental variability, ensuring the generation of high-quality, reproducible data in their downstream applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Introduction to Amine Modification—Section 1.1 | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. Lot-to-lot stability of antibody reagents for flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bdbiosciences.com [bdbiosciences.com]
- 6. Lot-to-lot variation and verification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lumiprobe.com [lumiprobe.com]
- 8. FAM NHS ester, 6-isomer (A270217) | Antibodies.com [antibodies.com]
- 9. Not So Innocent: Impact of Fluorophore Chemistry on the In Vivo Properties of Bioconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amine Reactive Dyes and Probes for Conjugation | AAT Bioquest [aatbio.com]
- 11. benchchem.com [benchchem.com]
- 12. BioActs Official Website [bioacts.com]
A Researcher's Guide to Assessing the Purity of 5-FAM Amine and a Comparison with Alternative Dyes
For researchers, scientists, and drug development professionals utilizing fluorescent labeling, the purity of the fluorophore is a critical factor influencing the reliability and reproducibility of experimental results. 5-Carboxyfluorescein (5-FAM) amine is a widely used green fluorescent dye for labeling primary amines on biomolecules. This guide provides an in-depth analysis of the methods used to assess the purity of 5-FAM amine, a comparison with alternative amine-reactive dyes, and detailed experimental protocols.
Assessing the Purity of 5-FAM Amine: Key Considerations
The most common impurity in 5-FAM amine is its constitutional isomer, 6-FAM amine, which is often co-produced during the synthesis of 5-carboxyfluorescein. The presence of the 6-isomer can lead to inconsistencies in labeling and downstream applications. Other potential impurities include unreacted starting materials and by-products from the synthesis process. Commercial suppliers typically state a purity of ≥95% or >98% for 5-FAM amine, which is commonly verified using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3]
Comparison of 5-FAM Amine with Alternative Amine-Reactive Dyes
While 5-FAM is a cost-effective and widely used dye, several alternatives offer enhanced performance characteristics such as improved photostability and pH insensitivity. The choice of a fluorescent dye should be guided by the specific requirements of the application.
| Feature | 5-FAM Amine | Alexa Fluor™ 488 NHS Ester | Cy®3 NHS Ester | DyLight™ 488 NHS Ester |
| Excitation Max (nm) | ~492 | ~495 | ~550 | ~493 |
| Emission Max (nm) | ~518 | ~519 | ~570 | ~518 |
| Quantum Yield | ~0.93[2][3] | ~0.92 | ~0.15 | High |
| Photostability | Moderate | High | Moderate | High |
| pH Sensitivity | Sensitive to acidic pH | Insensitive (pH 4-10) | Less sensitive than FAM | Insensitive |
| Key Advantages | Cost-effective, high quantum yield.[2][3] | Bright, photostable, pH insensitive. | Good for multiplexing. | Bright, photostable. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a powerful technique for separating and quantifying the components of a mixture. For 5-FAM amine, a reverse-phase HPLC method can effectively separate the 5- and 6-isomers.[4]
Objective: To determine the purity of 5-FAM amine and quantify the percentage of the 6-isomer impurity.
Materials:
-
5-FAM amine sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Triethylamine (TEA)
-
Acetic acid
-
Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
HPLC system with a UV-Vis or fluorescence detector
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1 M triethylammonium acetate (TEAA), pH 7.5
-
Mobile Phase B: Acetonitrile
-
-
Sample Preparation:
-
Dissolve the 5-FAM amine sample in the mobile phase A to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: Reverse-phase C18
-
Flow Rate: 1.0 mL/min
-
Detection: UV-Vis at 492 nm or Fluorescence (Excitation: 492 nm, Emission: 518 nm)
-
Injection Volume: 10 µL
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-50% B (linear gradient)
-
25-30 min: 50% B
-
30-35 min: 10% B (re-equilibration)
-
-
-
Data Analysis:
-
Identify the peaks corresponding to 5-FAM amine and 6-FAM amine based on their retention times. The 5-isomer typically elutes slightly earlier than the 6-isomer.
-
Calculate the area of each peak.
-
Determine the purity of 5-FAM amine by dividing the peak area of the 5-isomer by the total area of all peaks and multiplying by 100.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H NMR spectroscopy provides detailed information about the chemical structure of a molecule and can be used to confirm the identity of the 5-isomer and detect impurities.
Objective: To confirm the chemical structure of 5-FAM amine and identify the presence of any impurities.
Materials:
-
5-FAM amine sample
-
Deuterated solvent (e.g., DMSO-d₆)
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the 5-FAM amine sample in 0.5-0.7 mL of the deuterated solvent in an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.
-
-
Data Analysis:
-
The aromatic region of the spectrum (typically 6.5-8.5 ppm) is particularly informative for distinguishing between the 5- and 6-isomers. The substitution pattern on the phthalic acid-derived ring leads to distinct splitting patterns and chemical shifts for the aromatic protons.
-
Integrate the peaks to determine the relative ratios of different protons and to quantify any impurities present. A pure sample of 5-FAM amine will exhibit a characteristic set of peaks with the expected integrations. The presence of additional peaks may indicate impurities.
-
Visualizing the Workflow and Decision-Making Process
To aid researchers in navigating the process of purity assessment and dye selection, the following diagrams illustrate the experimental workflow and a decision-making flowchart.
Caption: Experimental workflow for assessing the purity of 5-FAM amine.
Caption: Decision flowchart for selecting an amine-reactive fluorescent dye.
References
Navigating the Fluorescent Landscape: A Guide to the Impact of FAM Labeling on Protein Function
For researchers, scientists, and drug development professionals, the precise interrogation of protein function is paramount. Fluorescent labeling is a cornerstone of this endeavor, enabling the visualization and quantification of protein localization, interaction, and dynamics. Among the plethora of available fluorophores, 5-Carboxyfluorescein (FAM) is a widely used green fluorescent dye. However, the covalent attachment of any extrinsic molecule to a protein carries the potential to alter its structure and, consequently, its function. This guide provides an objective comparison of FAM labeling with other common alternatives, supported by experimental data, to aid in the selection of the most appropriate fluorescent probe for your research needs.
The choice of a fluorescent label is a critical decision that can significantly impact experimental outcomes. An ideal label should be bright, photostable, and, most importantly, functionally inert. This guide will delve into the nuances of FAM labeling and provide a comparative analysis with other popular dye families, such as Alexa Fluor and Cyanine (Cy) dyes, as well as alternative labeling strategies like fluorescent proteins and self-labeling tags.
The Chemistry of FAM Labeling: A Focus on Amine Reactivity
FAM is typically conjugated to proteins via its N-hydroxysuccinimide (NHS) ester derivative, which readily reacts with primary amines, such as the ε-amino group of lysine residues and the N-terminus of the polypeptide chain. This reaction forms a stable amide bond, covalently linking the fluorophore to the protein.
While this method is straightforward and widely used, the random nature of labeling on surface-exposed lysines can lead to a heterogeneous population of labeled proteins.[1] The number of attached dye molecules, or the degree of labeling (DOL), can vary, and the specific site of attachment can influence the protein's function differently.
Quantitative Comparison of Fluorescent Dyes
The impact of a fluorescent label on protein function is multifaceted and can manifest as changes in enzymatic activity, binding affinity, protein stability, and propensity for aggregation. The following tables summarize key performance characteristics of FAM and other common fluorescent dyes.
Table 1: Photophysical Properties of Common Amine-Reactive Dyes
| Property | 5(6)-FAM, SE | Alexa Fluor 488, NHS Ester | Cy3, NHS Ester | Cy5, NHS Ester |
| Excitation Max (nm) | ~495 | ~495 | ~550 | ~649 |
| Emission Max (nm) | ~519 | ~519 | ~570 | ~670 |
| Quantum Yield | ~0.92 | ~0.92 | ~0.15 | ~0.20 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | >70,000 | >71,000 | ~150,000 | ~250,000 |
| Relative Brightness | High | Very High | Moderate | High |
| Photostability | Moderate | High | Moderate | Low to Moderate |
| pH Sensitivity | Sensitive (fluorescence decreases in acidic pH) | Insensitive (pH 4-10) | Low | Low |
Data compiled from multiple sources. Exact values can vary depending on the specific derivative and environmental conditions.
Table 2: Impact of Fluorescent Labeling on Protein Function (Example: Antibody Fragment)
A study by Hayashi-Takanaka et al. (2011) systematically evaluated the effect of different fluorescent dyes on the function of an antigen-binding fragment (Fab) that targets phosphorylated histone H3S28, which is enriched on mitotic chromosomes. The enrichment of the labeled Fab on chromosomes serves as a proxy for its binding affinity and functional integrity.
| Fluorescent Dye (Spectrally similar to FAM) | Chromosome:Cytoplasm Intensity Ratio (Enrichment) | Cytoplasmic Aggregates |
| Alexa Fluor 488 | High | Low |
| DyLight 488 | High | Low |
| Cy3 | Moderate | Moderate |
| Alexa Fluor 555 | Moderate | Moderate |
This table is a summary of findings from Hayashi-Takanaka et al., 2011, PLOS ONE.[2] "High" enrichment indicates minimal functional perturbation, while "Moderate" suggests some impact on binding affinity. The presence of cytoplasmic aggregates indicates potential dye-induced protein misfolding or insolubility.
The data suggests that even among spectrally similar green dyes, there can be significant differences in their impact on protein function. In this particular study, Alexa Fluor 488 and DyLight 488 showed the least perturbation of the Fab fragment's function.[2]
Key Considerations for Choosing a Fluorescent Label
Impact on Binding Affinity and Enzyme Kinetics
The addition of a fluorescent dye can sterically hinder the binding of a protein to its substrate or interaction partners. Furthermore, the physicochemical properties of the dye, such as its charge and hydrophobicity, can alter the local environment of the protein's active site or binding interface, thereby affecting its activity. Studies have shown that labeling can alter the binding kinetics of proteins.[3] For instance, the charge of the fluorescent label can influence the association rate of protein binding.[3]
Protein Stability and Aggregation
The hydrophobic nature of many organic dyes can promote protein aggregation, especially at high degrees of labeling.[2] This is a critical consideration, as aggregated proteins are non-functional and can lead to misleading experimental results. Some fluorescent dyes are more prone to causing aggregation than others.[2]
Photostability
Photostability, the ability of a fluorophore to resist photobleaching upon exposure to excitation light, is crucial for applications requiring prolonged imaging, such as live-cell imaging and single-molecule tracking. Fluorescein and its derivatives, including FAM, are known to have moderate photostability compared to other dye families like the Alexa Fluors.[4]
Environmental Sensitivity
The fluorescence of FAM is sensitive to pH, with a decrease in quantum yield in acidic environments.[4] This can be a significant drawback for studies in cellular compartments with varying pH, such as endosomes and lysosomes. In contrast, dyes like Alexa Fluor 488 are largely insensitive to pH over a wide range.[4]
Alternatives to Traditional Dye Labeling
To circumvent some of the limitations of traditional amine-reactive dyes, several alternative labeling strategies have been developed.
-
Self-Labeling Tags (e.g., SNAP-tag®, HaloTag®): These systems utilize a protein tag that is genetically fused to the protein of interest. The tag then specifically and covalently reacts with a fluorescently labeled substrate. This approach offers the advantage of site-specific labeling and the flexibility to use a wide range of organic dyes.[5]
-
Fluorescent Proteins (e.g., GFP, RFP): Genetically encoding a fluorescent protein and fusing it to the protein of interest provides a 1:1 labeling stoichiometry and is ideal for live-cell imaging. However, the large size of fluorescent proteins (~27 kDa) can be a significant perturbation to the function of smaller proteins.[6]
-
Click Chemistry: This approach involves the introduction of a small, bioorthogonal reactive group into the protein, which then specifically reacts with a fluorescent probe. This method allows for highly specific and efficient labeling with minimal perturbation.
Experimental Protocols
General Protocol for Protein Labeling with FAM-NHS Ester
This protocol provides a general guideline for labeling a protein with a 5(6)-FAM, succinimidyl ester. The optimal conditions, particularly the dye-to-protein molar ratio, should be empirically determined for each protein.
Materials:
-
Purified protein in an amine-free buffer (e.g., PBS, HEPES, bicarbonate) at pH 8.0-8.5.
-
5(6)-FAM, SE dissolved in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification.
-
Quenching solution (e.g., 1.5 M hydroxylamine, pH 8.5).
Procedure:
-
Prepare Protein Solution: Ensure the protein solution is at a concentration of 2-10 mg/mL in an appropriate amine-free buffer at pH 8.0-8.5. Buffers containing primary amines like Tris must be avoided.[1]
-
Prepare Dye Stock Solution: Immediately before use, dissolve the 5(6)-FAM, SE in anhydrous DMSO or DMF.
-
Labeling Reaction: While gently stirring, add the reactive dye solution to the protein solution. A common starting point for the molar ratio of dye to protein is 10:1 to 20:1.
-
Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.
-
Quench Reaction (Optional): The reaction can be stopped by adding the quenching solution. Incubate for 30 minutes at room temperature.
-
Purification: Separate the labeled protein from unreacted dye using a size-exclusion chromatography column equilibrated with your desired storage buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~495 nm (for FAM).
Protocol for Assessing Protein Stability via Differential Scanning Fluorimetry (DSF)
DSF, also known as the Thermal Shift Assay, is a high-throughput method to assess protein stability by measuring the change in thermal denaturation temperature (Tm) upon labeling.
Materials:
-
Unlabeled and FAM-labeled protein.
-
SYPRO Orange dye (or other suitable fluorescent dye that binds to hydrophobic regions).
-
Real-time PCR instrument with a thermal ramping capability.
Procedure:
-
Prepare Protein-Dye Mixture: In a qPCR plate, mix the protein (both unlabeled and labeled versions in separate wells) with the SYPRO Orange dye in an appropriate buffer.
-
Thermal Denaturation: Place the plate in the real-time PCR instrument and apply a thermal ramp (e.g., from 25°C to 95°C with a ramp rate of 1°C/minute).
-
Fluorescence Measurement: Monitor the fluorescence of the SYPRO Orange dye during the thermal ramp. As the protein unfolds, it exposes hydrophobic regions to which the dye binds, causing an increase in fluorescence.
-
Data Analysis: Plot the fluorescence intensity as a function of temperature. The midpoint of the unfolding transition is the Tm. A significant shift in Tm between the unlabeled and labeled protein indicates that the label has affected protein stability.
Visualizing the Concepts
To better illustrate the workflows and concepts discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for comparing the functional impact of different fluorescent labels on a protein.
Caption: Reaction scheme for labeling a protein with a FAM-NHS ester.
Conclusion
The selection of a fluorescent label is a critical experimental parameter that requires careful consideration. While FAM is a widely used and readily available fluorescent dye, its potential to perturb protein function, particularly its pH sensitivity and moderate photostability, must be acknowledged. For demanding applications that require high photostability, pH insensitivity, and minimal impact on protein function, alternatives such as Alexa Fluor 488 may offer superior performance.
Ultimately, the ideal fluorescent label is context-dependent. It is incumbent upon the researcher to empirically validate the chosen label for their specific protein and application. This can be achieved by comparing the functional parameters of the labeled protein to its unlabeled counterpart and, where possible, to the same protein labeled with different fluorophores. By making an informed choice, researchers can ensure the generation of high-quality, reliable data that accurately reflects the underlying biological processes.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of Chemical Fluorescent Dyes as a Protein Conjugation Partner for Live Cell Imaging | PLOS One [journals.plos.org]
- 3. INVESTIGATIONS OF THE PHOTOPHYSICAL PROPERTIES OF FLUORESCENT PROTEINS AND THEIR IMPLICATIONS FOR ANALYSIS OF FÖRSTER RESONANCE ENERGY TRANSFER MEASUREMENTS [minds.wisconsin.edu]
- 4. researchgate.net [researchgate.net]
- 5. blog.addgene.org [blog.addgene.org]
- 6. youtube.com [youtube.com]
A Comparative Guide to FAM Amine-Labeled Primers in qPCR
For researchers, scientists, and drug development professionals leveraging the precision of quantitative PCR (qPCR), the choice of fluorescent labeling chemistry is a critical determinant of experimental success. This guide provides an objective comparison of FAM (carboxyfluorescein) amine-labeled primers with alternative qPCR detection methods, supported by experimental data and detailed protocols to aid in selecting the optimal chemistry for your research needs.
Principles of Fluorescent Labeling in qPCR
In qPCR, the amplification of a target DNA sequence is monitored in real-time through the detection of a fluorescent signal. The intensity of this signal is directly proportional to the amount of amplified product. Two primary strategies for generating this signal are commonly employed: intercalating dyes and sequence-specific probes or primers. FAM amine-labeled primers fall into the latter category, offering specificity by incorporating the fluorescent dye directly into the oligonucleotide primer.
FAM Amine-Labeled Primers
FAM is a popular fluorescein derivative that emits light in the green part of the spectrum. The "amine-labeled" designation refers to the chemical method of attaching the FAM dye to the primer. A primary amine group is introduced at a specific position on the oligonucleotide, which then reacts with an amine-reactive form of the FAM dye. This is a common and cost-effective method for producing fluorescently labeled primers.[1][2] Once incorporated into the PCR product, the fluorescence of FAM can be detected by the qPCR instrument.
Alternative Fluorophores and Chemistries
A variety of other fluorescent dyes and qPCR chemistries exist, each with its own spectral characteristics and performance attributes. These include other single-labeled primers with different dyes, as well as probe-based assays that often employ a reporter and a quencher.
-
Alternative Single Dyes: Other fluorophores such as JOE, TET, HEX, Cy3, and Cy5 can also be used to label primers.[1][3] These offer different excitation and emission spectra, which is particularly important for multiplex qPCR, where multiple targets are detected in a single reaction.[1][4]
-
Probe-Based Chemistries (e.g., TaqMan®): These assays use a target-specific oligonucleotide probe that is labeled with a reporter dye (like FAM) and a quencher.[5] The probe binds to the target sequence between the forward and reverse primers. During amplification, the 5' to 3' exonuclease activity of the DNA polymerase cleaves the probe, separating the reporter from the quencher and allowing fluorescence to be detected.[5] This method generally offers higher specificity than single-labeled primers.[5][6]
-
Intercalating Dyes (e.g., SYBR® Green): These dyes are not attached to the primers but are free in the reaction mix. They fluoresce when they bind to double-stranded DNA. While being a cost-effective method for single-target qPCR, they are non-specific as they will bind to any double-stranded DNA, including primer-dimers and other non-specific products.
Performance Comparison
The choice between FAM amine-labeled primers and other methods depends on the specific application, requirements for specificity, and budget. The following tables summarize the key performance characteristics based on available data.
Table 1: Qualitative Comparison of qPCR Chemistries
| Feature | FAM-Labeled Primers | Other Single-Labeled Primers (e.g., Cy5, JOE) | Probe-Based Assays (e.g., TaqMan®) | Intercalating Dyes (e.g., SYBR® Green) |
| Specificity | High (Target-specific primer) | High (Target-specific primer) | Very High (Target-specific primer and probe)[5][6] | Low (Binds to any dsDNA) |
| Multiplexing | Possible with spectrally distinct dyes[1][4] | Yes, essential for multiplexing[1][4] | Yes, with different reporter dyes[7] | No |
| Cost | Moderate | Moderate to High | High | Low |
| Setup Simplicity | Simple | Simple | More Complex (requires probe design) | Very Simple |
| Melt Curve Analysis | Possible | Possible | Not typically used | Yes, essential for specificity check |
Table 2: Quantitative Performance Aspects
| Parameter | FAM-Labeled Primers | Other Fluorophores (Example: Cy5) | Probe-Based Assays | Intercalating Dyes |
| Signal-to-Background Ratio | Good | Can be higher than FAM[3] | Generally High | Variable, can be affected by non-specific binding |
| Sensitivity (LOD) | High | High | Very High | High, but can be limited by non-specific amplification |
| Precision | High, can detect targets from 10 to 10^7 copies[1] | High | High | Good, but can be affected by primer-dimers |
| Reaction Efficiency | Typically 90-110% (with optimized primers)[8] | Typically 90-110% | Typically 90-110% | Typically 90-110% |
Experimental Protocols
To ensure an objective comparison of different primer labeling technologies, a standardized experimental protocol is crucial. The following methodology outlines the key steps for evaluating the performance of FAM amine-labeled primers against an alternative.
Experimental Protocol: Comparative Analysis of Labeled Primers in qPCR
1. Primer Design and Synthesis:
- Design primers for the target gene of interest following best practices (e.g., using Primer-BLAST).[8] Aim for a Tm around 60°C and an amplicon size between 75 and 150 bp.[9]
- Synthesize the forward or reverse primer labeled with FAM. For comparison, synthesize the same primer labeled with an alternative fluorophore (e.g., HEX, Cy5) or design a corresponding probe-based assay.
2. qPCR Reaction Setup:
- Prepare a master mix containing qPCR buffer, dNTPs, DNA polymerase, and nuclease-free water.
- Aliquot the master mix into separate tubes for each primer set to be tested.
- Add the respective labeled primers (and probe if applicable) to their designated tubes. A typical starting primer concentration is 2-10 pmoles/µL.[10]
- Prepare a serial dilution of a known amount of template DNA (e.g., plasmid DNA or a purified PCR product) to create a standard curve. A 10-fold dilution series over 5-7 orders of magnitude is recommended.[8]
- Add the template dilutions to the reaction tubes. Include no-template controls (NTCs) to check for contamination and primer-dimer formation.[10]
- Run all reactions in triplicate to ensure statistical validity.[9]
3. qPCR Cycling and Data Acquisition:
- Perform the qPCR on a real-time PCR instrument with the appropriate filter sets for the fluorophores being tested.
- A typical cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation and annealing/extension.
- If using SYBR Green or single-labeled primers, include a melt curve analysis at the end of the run to assess product specificity.[8][9]
4. Data Analysis:
- Standard Curve and Efficiency: Plot the Cq (quantification cycle) values against the logarithm of the template concentration for each primer set. The slope of the standard curve is used to calculate the PCR efficiency (E = 10^(-1/slope) - 1). An acceptable efficiency is between 90% and 110%.[8]
- Sensitivity (Limit of Detection - LOD): Determine the lowest template concentration that can be reliably detected and quantified.
- Specificity: Analyze the melt curve for a single, sharp peak, indicating a single specific product.[9] For probe-based assays, specificity is inherent in the probe design.
- Signal-to-Noise Ratio: Compare the fluorescence intensity of the amplified product to the background fluorescence in the early cycles.
Visualizing qPCR Workflows and Mechanisms
To better understand the experimental process and the underlying molecular mechanisms, the following diagrams are provided.
Caption: Experimental workflow for comparing labeled primers in qPCR.
Caption: Mechanism of FAM-labeled primer qPCR.
References
- 1. Multiplex quantitative PCR using self-quenched primers labeled with a single fluorophore - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amine-modified random primers to label probes for DNA microarrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorophore-Labeled Primers Improve the Sensitivity, Versatility, and Normalization of Denaturing Gradient Gel Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sg.idtdna.com [sg.idtdna.com]
- 5. bio-rad.com [bio-rad.com]
- 6. goldbio.com [goldbio.com]
- 7. Choosing the Right Custom qPCR Probe [sigmaaldrich.com]
- 8. bioradiations.com [bioradiations.com]
- 9. Real-Time Quantitative PCR: Primer Design, Reference Gene Selection, Calculations and Statistics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Researcher's Guide to the Stability of FAM Conjugates
For researchers, scientists, and drug development professionals utilizing fluorescently labeled biomolecules, the stability of the chosen fluorophore is paramount for generating reliable and reproducible data. This guide provides a comprehensive comparison of the stability of 6-Carboxyfluorescein (FAM) conjugates over time against other common fluorescent dyes. The information herein is supported by experimental data and detailed methodologies to aid in the selection of the most appropriate fluorescent labels for your research needs.
Data Presentation: Comparative Stability of FAM and Alternative Fluorophores
The stability of a fluorescent conjugate is influenced by several factors, including its inherent photostability, the surrounding chemical environment (such as pH and temperature), and storage conditions. Below are tables summarizing the key stability and spectral properties of FAM compared to other widely used fluorophores.
Table 1: Spectral and Photophysical Properties of Common Fluorophores
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield (Φ) | Relative Brightness | Photostability |
| FAM (Fluorescein) | 494 | 518 | 71,000 | 0.92 | High | Low |
| Alexa Fluor 488 | 495 | 519 | 71,000 | 0.92 | High | High |
| DyLight 488 | 493 | 518 | 70,000 | Not Specified | High | High |
| Cy2 | 490 | 510 | 150,000 | 0.12 | Moderate | Moderate |
| FITC (Fluorescein) | 494 | 518 | 80,000 | 0.92 | High | Low |
Data compiled from various sources. Exact values may vary depending on the solvent and conjugation state.
Key Observations:
-
FAM and its derivative FITC, while exhibiting high quantum yields and brightness, are known for their lower photostability compared to modern dyes like Alexa Fluor 488.[1]
-
Alexa Fluor 488 is consistently reported to be significantly more photostable than fluorescein (FITC/FAM), which allows for longer imaging periods with less signal degradation.[2]
-
The chemical stability of FAM is generally considered robust, particularly during the process of oligonucleotide synthesis and deprotection.[3] However, its fluorescence is pH-sensitive, decreasing in acidic conditions below pH 7.[4]
Table 2: Long-Term Storage Stability of Fluorescent Conjugates
| Storage Condition | FAM-labeled Oligonucleotides | FAM-labeled Antibodies | General Recommendations for Fluorescent Conjugates |
| 4°C (Short-term) | Stable for weeks to months in a suitable buffer (e.g., TE buffer). | Recommended for short-term storage to avoid freeze-thaw cycles. | Store in the dark. Use of an antibacterial agent (e.g., sodium azide) is recommended. |
| -20°C (Long-term) | Stable for up to 24 months when stored frozen. Storage in TE buffer is preferable to water. | Generally not recommended as it can lead to aggregation. If necessary, use a cryoprotectant like 50% glycerol and aliquot into single-use volumes. | Aliquoting is crucial to avoid repeated freeze-thaw cycles. Protect from light. |
| -80°C (Long-term) | Considered the best option for long-term storage, especially for RNA oligonucleotides. | Preferred over -20°C if freezing is necessary as it minimizes protein degradation. Aliquoting is essential. | Optimal for preserving the integrity of both the biomolecule and the fluorophore. |
This information is based on general knowledge and manufacturer recommendations. For critical applications, it is highly recommended to perform in-house stability studies.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of fluorophore stability.
Protocol 1: Assessment of Photostability
This protocol outlines a method to quantify the photostability of a fluorescently labeled conjugate by measuring its photobleaching rate.
Materials:
-
Purified fluorescently labeled conjugate (e.g., FAM-labeled antibody)
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Microscope slides and coverslips
-
Fluorescence microscope with a stable light source (e.g., laser) and a digital camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Sample Preparation: Prepare a solution of the fluorescently labeled conjugate in PBS at a concentration suitable for imaging. Mount a small volume of the solution on a microscope slide and cover with a coverslip.
-
Microscope Setup:
-
Select the appropriate excitation and emission filters for the fluorophore being tested (for FAM, excitation ~495 nm, emission ~519 nm).
-
Set the illumination intensity to a constant and reproducible level.
-
Define a region of interest (ROI) for imaging.
-
-
Image Acquisition:
-
Acquire a time-lapse series of images of the ROI under continuous illumination.
-
Set the time interval and the total acquisition time to be sufficient to observe a significant decrease in fluorescence intensity.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Correct for background fluorescence by subtracting the mean intensity of a region without any fluorescent molecules.
-
Normalize the fluorescence intensity at each time point to the initial intensity (at time = 0).
-
Plot the normalized fluorescence intensity as a function of time.
-
Determine the photobleaching half-life (t½), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. A longer half-life indicates greater photostability.[5]
-
Protocol 2: Evaluation of Long-Term Storage Stability
This protocol describes a method to assess the stability of a fluorescent conjugate under different storage conditions over time.
Materials:
-
Aliquots of the purified fluorescently labeled conjugate
-
Different storage buffers (e.g., PBS at various pH values, TE buffer)
-
Storage containers (e.g., microcentrifuge tubes)
-
Spectrofluorometer or a fluorescence plate reader
Procedure:
-
Sample Preparation: Aliquot the purified fluorescently labeled conjugate into multiple tubes to avoid repeated freeze-thaw cycles of the main stock. Resuspend or dilute the conjugate in the desired storage buffers.
-
Storage: Store the aliquots under various conditions (e.g., 4°C, -20°C, -80°C) and protect them from light.
-
Fluorescence Measurement:
-
At designated time points (e.g., 0, 1, 3, 6, 12 months), remove an aliquot from each storage condition.
-
Allow the sample to equilibrate to room temperature.
-
Measure the fluorescence intensity using a spectrofluorometer at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
For each storage condition, normalize the fluorescence intensity at each time point to the initial intensity (time 0).
-
Plot the percentage of remaining fluorescence as a function of storage time.
-
This will provide a quantitative measure of the conjugate's stability under different storage conditions.
-
Visualizing Experimental Workflows and Signaling Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental workflows and biological pathways.
References
Safety Operating Guide
Proper Disposal of FAM Amine, 5-Isomer: A Comprehensive Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of 5-Carboxyfluorescein (FAM) amine, 5-isomer, ensuring operational safety and environmental responsibility in research and development settings.
This document provides a detailed, step-by-step protocol for the proper disposal of FAM amine, 5-isomer, a widely used fluorescent dye in scientific research. Adherence to these procedures is crucial for maintaining a safe laboratory environment, protecting personnel, and complying with environmental regulations. The information presented is intended for researchers, scientists, and drug development professionals who handle this chemical.
Compound Data and Safety Information
Proper handling and disposal begin with a clear understanding of the compound's properties and potential hazards. While some fluorescein derivatives are not classified as hazardous under specific regulations, it is best practice to treat all laboratory chemicals with a high degree of caution.
| Property | Value |
| Chemical Name | 5-Carboxyfluorescein amine, 5-isomer |
| Molecular Formula | C₂₁H₁₅NO₆ (for the carboxyfluorescein amine part) |
| Appearance | Typically a yellow to orange solid |
| Solubility | Soluble in methanol, DMSO, and DMF.[1][2] |
| Hazards | May cause skin and eye irritation. Handle with appropriate personal protective equipment. |
| Storage | Store at -20°C, protected from light. |
Operational Plan for Disposal
The following step-by-step protocol is designed for the disposal of small quantities of this compound, such as residues from experiments and contaminated labware. For bulk quantities, always consult with your institution's Environmental Health and Safety (EHS) department and utilize a licensed hazardous waste disposal service.[3][4]
Personal Protective Equipment (PPE)
Before beginning any disposal procedure, ensure you are wearing the appropriate PPE:
-
Chemical-resistant gloves (nitrile or neoprene).
-
Safety goggles or a face shield.
-
A laboratory coat.
Waste Segregation and Collection
All materials contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: Collect dry waste, including unused powder, contaminated weighing paper, pipette tips, and gloves, in a dedicated and clearly labeled hazardous waste container. The container should be made of a compatible material, such as polyethylene.[5]
-
Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your EHS department.[3]
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols.[3]
Decontamination of Labware
Glassware and other reusable equipment should be decontaminated immediately after use.
-
Initial Rinse: Rinse the contaminated labware with a suitable solvent in which FAM amine is soluble (e.g., methanol or ethanol) to remove the bulk of the residue. Collect this rinse solvent as hazardous liquid waste.
-
Washing: Wash the rinsed labware with soap and water.
-
Final Rinse: Perform a final rinse with deionized water.
Management of Small Spills
In the event of a small spill of solid this compound:
-
Isolate the Area: Prevent further spread of the powder.
-
Clean-up: Gently sweep up the solid material using a brush and dustpan, avoiding the creation of dust. Alternatively, for very small amounts, wipe the area with a damp cloth.
-
Collect Waste: Place all contaminated cleaning materials into the designated solid hazardous waste container.
-
Decontaminate Surface: Clean the spill area with soap and water.
For small liquid spills, absorb the solution with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads). Collect the contaminated absorbent material in the solid hazardous waste container.[5]
Temporary Storage and Final Disposal
-
Storage: Store the sealed and labeled hazardous waste container in a designated, secure satellite accumulation area away from incompatible materials.
-
Disposal: Arrange for the collection and final disposal of the hazardous waste through your institution's EHS department or a licensed professional waste disposal contractor.[3][6]
Disposal Workflow Diagram
The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound waste.
Experimental Protocols: Considerations for Degradation
While collection for professional disposal is the primary recommended method, understanding the chemical properties of fluorescein can inform pre-treatment possibilities to reduce its fluorescent properties, though this does not negate the need for proper disposal of the resulting solution. Fluorescein is known to undergo photodegradation when exposed to intense light, which can break down its fluorescent three-ring structure.[1][7] This can be a consideration for the treatment of very dilute aqueous solutions before collection, but the resulting solution must still be collected as hazardous waste.
Due to the presence of an amine group, the waste solution should be kept at a neutral or slightly basic pH to avoid the formation of ammonium salts. Treatment of wastewater containing organic amines can sometimes be achieved by adsorption onto activated carbon at a pH of 8 or higher.[8] However, developing a specific in-lab degradation or neutralization protocol requires careful validation and should only be undertaken with the approval and guidance of your institution's EHS department.
Disclaimer: The information provided in this document is intended as a guide for safe laboratory practices. Always consult your institution's specific safety and disposal protocols and the manufacturer's Safety Data Sheet (SDS) for the most accurate and up-to-date information. The responsibility for proper waste disposal lies with the generator.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Safety and Environmental Protection Manual - Appendix 11C | Health, Safety and Environment Office - The Hong Kong University of Science and Technology [hseo.hkust.edu.hk]
- 6. researchgate.net [researchgate.net]
- 7. reaction mechanism - Does fluorescein decompose from long term exposure to light? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. WO2010151677A1 - Process for removing organic amines and acids from a wastewater stream from an mda or pmda manufacturing facility - Google Patents [patents.google.com]
Navigating the Safe Handling of FAM Amine, 5-Isomer: A Guide for Laboratory Professionals
Researchers and scientists working with FAM amine, 5-isomer, an amine-reactive fluorescent dye, must adhere to stringent safety protocols to ensure personal and environmental safety. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to support the safe laboratory use of this compound.
Immediate Safety and Handling Protocols
This compound is a yellow solid soluble in methanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).[1] Due to its amine-reactive nature, it is crucial to prevent contact with skin, eyes, and clothing. The following personal protective equipment (PPE) is mandatory when handling this chemical.
Personal Protective Equipment (PPE) Summary
| PPE Category | Specification | Purpose |
| Hand Protection | Nitrile gloves | To prevent skin contact with the dye. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or dust. |
| Body Protection | Laboratory coat | To protect clothing and skin from accidental spills. |
| Respiratory Protection | Not generally required for small quantities handled with adequate ventilation. Use a NIOSH-approved respirator if dust is generated or if working in a poorly ventilated area. | To prevent inhalation of dust particles. |
Storage and Stability: Upon receipt, this compound should be stored in the dark at -20°C and kept desiccated.[1][2] While it may be shipped at room temperature, long-term storage at ambient temperatures is not recommended.[1][2] For optimal performance, fluorescent compounds should be protected from light.[3]
Procedural Workflow for Handling and Disposal
The following workflow provides a step-by-step guide for the safe handling and disposal of this compound in a laboratory setting.
Experimental Protocols
General Protocol for Dissolving this compound:
-
Remove the vial of this compound from -20°C storage and allow it to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of anhydrous DMSO, DMF, or methanol to the vial to achieve the desired stock solution concentration.
-
Vortex briefly to ensure the compound is fully dissolved.
-
Store the stock solution at -20°C, protected from light. For frequent use, small aliquots can be prepared to avoid repeated freeze-thaw cycles.
Disposal Plan
All waste materials contaminated with this compound, including unused solutions, contaminated consumables (e.g., pipette tips, tubes), and spill cleanup materials, must be considered chemical waste.
Waste Segregation and Disposal Steps:
-
Collect Waste: Place all contaminated solid and liquid waste into a clearly labeled, leak-proof chemical waste container.
-
Labeling: The container must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the primary solvent used (e.g., "in Dimethyl Sulfoxide").
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department in accordance with local and national regulations. Do not dispose of this chemical down the drain.
References
Featured Recommendations
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
